CU-CPT-8m
Description
Structure
2D Structure
Properties
IUPAC Name |
7-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O/c1-9-3-2-4-10(7-9)12-5-6-16-14-11(13(15)19)8-17-18(12)14/h2-8H,1H3,(H2,15,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNKGGVGQAVODNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=CC=NC3=C(C=NN23)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Core Mechanism of CU-CPT-8m: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
CU-CPT-8m is a potent and selective small-molecule antagonist of Toll-like Receptor 8 (TLR8), a key player in the innate immune system. Dysregulation of TLR8 signaling is implicated in various autoimmune and inflammatory diseases. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, cellular effects, and the experimental methodologies used to elucidate its function. Quantitative data are summarized for clarity, and key signaling pathways and experimental workflows are visualized to facilitate understanding.
Introduction
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in initiating inflammatory responses upon recognizing pathogen-associated molecular patterns (PAMPs). TLR8, located in the endosome, recognizes single-stranded RNA (ssRNA) from viruses and bacteria.[1] While essential for host defense, aberrant TLR8 activation can lead to chronic inflammation and contribute to the pathology of autoimmune diseases.[2] this compound has emerged as a first-in-class, specific antagonist of human TLR8, offering a promising therapeutic strategy for these conditions.[3]
Mechanism of Action: Stabilization of the Resting Dimer
The primary mechanism of action of this compound is the allosteric inhibition of TLR8 through the stabilization of its preformed, inactive dimeric state.[2][3] Unlike TLR agonists that promote a conformational change to bring the C-termini of the TLR8 protomers closer to initiate downstream signaling, this compound binds to a unique site on the protein-protein interface of the TLR8 homodimer. This binding event locks the dimer in its resting conformation, preventing the necessary structural rearrangements for signal transduction.
Biochemical experiments, including isothermal titration calorimetry, have demonstrated that the binding of this compound to TLR8 prevents the subsequent binding of TLR8 agonists like R848. This novel inhibitory mechanism provides a high degree of selectivity for TLR8 over other closely related TLRs, such as TLR7.
Quantitative Data Summary
The following tables summarize the key quantitative data that characterize the interaction of this compound with TLR8 and its inhibitory effects on cellular signaling.
| Parameter | Value | Cell Line/System | Reference |
| IC₅₀ | 67 ± 10 nM | HEK-Blue™ TLR8 Cells | |
| IC₅₀ | 90 ± 10 nM | Differentiated THP-1 Cells (TNF-α production) | |
| Dissociation Constant (K_d) | 220 nM | Recombinant human TLR8 ectodomain (ITC) |
Table 1: In Vitro Efficacy and Binding Affinity of this compound
| Cytokine | Effect of 1 µM this compound | Cell Line | Reference |
| TNF-α mRNA | Complete abolishment of R848-induced elevation | HEK-Blue™ TLR8 Cells | |
| IL-8 mRNA | Complete abolishment of R848-induced elevation | HEK-Blue™ TLR8 Cells |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Expression
Signaling Pathway
The following diagram illustrates the canonical TLR8 signaling pathway and the inhibitory action of this compound.
Caption: TLR8 signaling pathway and the inhibitory point of this compound.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These protocols are based on published studies investigating this compound and represent standard techniques in the field.
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd) of this compound to the TLR8 ectodomain.
Materials:
-
MicroCal ITC200 instrument
-
Recombinant human TLR8 ectodomain protein
-
This compound
-
Dialysis buffer (e.g., PBS, pH 7.4)
-
DMSO (for compound dissolution)
Protocol:
-
Sample Preparation:
-
Dialyze the TLR8 protein against the ITC buffer extensively to ensure buffer matching.
-
Dissolve this compound in DMSO to create a concentrated stock solution.
-
Dilute the this compound stock solution in the final dialysis buffer to the desired concentration. Ensure the final DMSO concentration is identical in both the protein and ligand solutions to minimize heats of dilution.
-
Degas both the protein and ligand solutions immediately before the experiment.
-
-
ITC Experiment:
-
Load the sample cell (typically 200 µL) with the TLR8 protein solution (e.g., 10-20 µM).
-
Load the injection syringe (typically 40 µL) with the this compound solution (e.g., 100-200 µM).
-
Set the experimental temperature (e.g., 25°C) and stirring speed.
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe tip, followed by a series of injections (e.g., 19 injections of 2 µL) with a defined spacing between injections to allow for thermal equilibrium.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
-
HEK-Blue™ TLR8 Reporter Gene Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound in a cellular context.
Materials:
-
HEK-Blue™ hTLR8 cells
-
HEK-Blue™ Detection medium
-
TLR8 agonist (e.g., R848)
-
This compound
-
96-well plates
Protocol:
-
Cell Seeding:
-
Culture HEK-Blue™ hTLR8 cells according to the manufacturer's instructions.
-
Seed the cells in a 96-well plate at a density of approximately 5 x 10⁴ to 1 x 10⁵ cells/well.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the diluted this compound to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Pre-incubate the cells with the compound for a defined period (e.g., 1 hour).
-
-
TLR8 Stimulation:
-
Add the TLR8 agonist R848 to all wells except for the unstimulated control, at a concentration known to induce a robust response (e.g., 1 µg/mL).
-
-
Incubation and Detection:
-
Incubate the plate at 37°C in a CO₂ incubator for 16-24 hours.
-
Add HEK-Blue™ Detection medium to the wells.
-
Incubate for a further 1-4 hours, or as required for color development.
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle-treated, R848-stimulated control.
-
Plot the normalized response against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
TNF-α Production in THP-1 Cells
Objective: To confirm the inhibitory activity of this compound on endogenous TLR8 signaling in a human monocytic cell line.
Materials:
-
THP-1 cells
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation
-
LPS (Lipopolysaccharide) or R848 for stimulation
-
This compound
-
Human TNF-α ELISA kit
-
96-well plates
Protocol:
-
Cell Differentiation:
-
Plate THP-1 cells in a 96-well plate and differentiate them into macrophage-like cells by treating with PMA (e.g., 20-100 ng/mL) for 48-72 hours.
-
Wash the cells and allow them to rest in fresh, PMA-free medium for 24 hours.
-
-
Inhibition and Stimulation:
-
Treat the differentiated THP-1 cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a TLR8 agonist (e.g., R848 at 1 µg/mL) for a defined period (e.g., 17 hours).
-
-
Quantification of TNF-α:
-
Collect the cell culture supernatants.
-
Quantify the amount of secreted TNF-α in the supernatants using a human TNF-α ELISA kit according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of TNF-α production for each concentration of this compound relative to the agonist-stimulated control.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
-
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for a Cellular Thermal Shift Assay (CETSA), a method used to confirm target engagement in a cellular environment.
Caption: A generalized workflow for the Cellular Thermal Shift Assay (CETSA).
Conclusion
This compound represents a significant advancement in the development of selective TLR8 modulators. Its unique mechanism of action, involving the stabilization of the inactive TLR8 dimer, provides a basis for its high potency and selectivity. The data and methodologies presented in this guide offer a comprehensive resource for researchers in the fields of immunology, inflammation, and drug discovery, facilitating further investigation into the therapeutic potential of this compound and the development of next-generation TLR8 antagonists.
References
- 1. Unlike for Human Monocytes after LPS Activation, Release of TNF-α by THP-1 Cells Is Produced by a TACE Catalytically Different from Constitutive TACE - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
The Selective TLR8 Antagonist CU-CPT-8m: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor crucial to the innate immune system's response to single-stranded RNA (ssRNA), often of viral or bacterial origin.[1] Dysregulation of TLR8 signaling has been implicated in the pathogenesis of various autoimmune and inflammatory diseases. CU-CPT-8m has emerged as a potent and highly selective small-molecule antagonist of human TLR8.[2] This technical guide provides an in-depth overview of this compound, including its mechanism of action, quantitative data on its activity, detailed experimental protocols for its evaluation, and visualizations of relevant biological pathways and experimental workflows.
Mechanism of Action
This compound exerts its antagonistic effect through a novel mechanism of action. It binds to a unique allosteric site on the protein-protein interface of the TLR8 homodimer.[2][3] This binding stabilizes the TLR8 dimer in its inactive, resting state, thereby preventing the conformational changes required for agonist binding and subsequent downstream signaling activation.[2] This mechanism contrasts with competitive antagonists that would directly block the agonist binding site. The crystal structure of the this compound-TLR8 complex has confirmed this unique binding mode.
Data Presentation
The following tables summarize the key quantitative data for this compound, demonstrating its potency, binding affinity, and selectivity.
Table 1: In Vitro Potency and Binding Affinity of this compound
| Parameter | Value | Cell Line/System | Notes | Reference |
| IC50 | 67 ± 10 nM | HEK-Blue™ TLR8 Cells | Inhibition of R848-induced SEAP reporter activity. | |
| 90 ± 10 nM | Differentiated THP-1 Monocytes | Inhibition of R848-induced TNF-α production. | ||
| Kd | 220 nM | Purified hTLR8 Ectodomain | Determined by Isothermal Titration Calorimetry (ITC). |
Table 2: Selectivity Profile of this compound
| TLR | Agonist | This compound Concentration | Inhibition | Cell Line | Reference |
| TLR1/2 | Pam3CSK4 | 1 µM | No significant inhibition | HEK-Blue™ TLR1/2 | |
| TLR2/6 | Pam2CSK4 | 1 µM | No significant inhibition | HEK-Blue™ TLR2/6 | |
| TLR3 | Poly(I:C) | 1 µM | No significant inhibition | HEK-Blue™ TLR3 | |
| TLR4 | LPS | 1 µM | No significant inhibition | HEK-Blue™ TLR4 | |
| TLR5 | Flagellin | 1 µM | No significant inhibition | HEK-Blue™ TLR5 | |
| TLR7 | R848 | Up to 75 µM | No significant inhibition | HEK-Blue™ TLR7 | |
| TLR9 | ODN2006 | 1 µM | No significant inhibition | HEK-Blue™ TLR9 |
Table 3: Effect of this compound on Cytokine Production
| Cytokine | Cell Type | Stimulant | This compound Concentration | Effect | Reference |
| TNF-α (mRNA) | HEK-Blue™ TLR8 | R848 | 1 µM | Complete abolishment of elevation | |
| IL-8 (mRNA) | HEK-Blue™ TLR8 | R848 | 1 µM | Complete abolishment of elevation | |
| TNF-α (protein) | Differentiated THP-1 | R848 | Dose-dependent | IC50 of 90 ± 10 nM | |
| TNF-α (protein) | Human PBMCs | R848 | Dose-dependent | Inhibition observed | |
| IL-1β (protein) | Synovial cells (OA patients) | Endogenous | Not specified | Significant reduction | |
| TNF-α (protein) | Synovial cells (OA patients) | Endogenous | Not specified | Significant reduction |
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize this compound.
HEK-Blue™ TLR8 SEAP Reporter Gene Assay
This assay is used to determine the inhibitory activity of this compound on TLR8 signaling. HEK-Blue™ TLR8 cells are engineered to express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ hTLR8 cells (InvivoGen)
-
DMEM, high glucose, with L-glutamine and sodium pyruvate
-
Heat-inactivated fetal bovine serum (FBS)
-
Penicillin-Streptomycin solution
-
HEK-Blue™ Selection (Blasticidin and Zeocin)
-
This compound
-
R848 (TLR7/8 agonist)
-
QUANTI-Blue™ Solution (InvivoGen)
-
Phosphate-buffered saline (PBS)
-
96-well flat-bottom cell culture plates
-
Spectrophotometer (620-655 nm)
Methodology:
-
Cell Culture: Maintain HEK-Blue™ hTLR8 cells in DMEM supplemented with 10% heat-inactivated FBS, 1% Penicillin-Streptomycin, and HEK-Blue™ Selection. Culture at 37°C in a 5% CO2 humidified incubator.
-
Cell Seeding: On the day of the experiment, harvest cells and resuspend in fresh growth medium. Seed 1 x 105 cells per well in a 96-well plate.
-
Compound Treatment: Prepare serial dilutions of this compound in growth medium. Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO).
-
TLR8 Activation: Immediately after adding the antagonist, stimulate the cells with a final concentration of 1 µg/mL R848. Include an unstimulated control.
-
Incubation: Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
SEAP Detection: Add 20 µL of the cell culture supernatant to 180 µL of QUANTI-Blue™ Solution in a new 96-well plate. Incubate at 37°C for 1-3 hours.
-
Data Acquisition: Measure the optical density (OD) at 620-655 nm using a spectrophotometer.
-
Data Analysis: Normalize the results to the vehicle control and calculate the IC50 value for this compound.
Isothermal Titration Calorimetry (ITC)
ITC is employed to determine the direct binding affinity (Kd) of this compound to the TLR8 protein.
Materials:
-
Purified recombinant human TLR8 ectodomain
-
This compound
-
ITC buffer (e.g., PBS or HEPES, pH 7.4), ensure identical buffer for protein and ligand
-
Isothermal Titration Calorimeter
Methodology:
-
Sample Preparation: Prepare a solution of the TLR8 ectodomain (typically 5-50 µM) in ITC buffer. Prepare a solution of this compound (typically 10-fold higher concentration than the protein) in the exact same ITC buffer. Degas both solutions immediately before use.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C). Fill the sample cell with the TLR8 solution and the injection syringe with the this compound solution.
-
Titration: Perform a series of injections (e.g., 20-30 injections of 1-2 µL each) of the this compound solution into the TLR8 solution, with a spacing of 150-180 seconds between injections.
-
Data Acquisition: The instrument measures the heat change upon each injection.
-
Data Analysis: Integrate the heat-change peaks and fit the data to a suitable binding model (e.g., one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).
Cytokine Quantification by ELISA
This protocol is for measuring the protein levels of cytokines like TNF-α and IL-8 in cell culture supernatants.
Materials:
-
Cell culture supernatants from stimulated cells (e.g., differentiated THP-1 or PBMCs)
-
Human TNF-α and IL-8 ELISA kits (containing capture antibody, detection antibody, standard, and substrate)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (as provided in the kit)
-
Stop solution (as provided in the kit)
-
96-well ELISA plates
-
Microplate reader
Methodology:
-
Plate Coating: Coat a 96-well ELISA plate with the capture antibody overnight at 4°C.
-
Washing and Blocking: Wash the plate with wash buffer and block with a suitable blocking buffer for 1-2 hours at room temperature.
-
Sample and Standard Incubation: Wash the plate again. Add standards and cell culture supernatants to the wells and incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: Wash the plate. Add the biotinylated detection antibody and incubate for 1-2 hours at room temperature.
-
Streptavidin-HRP Incubation: Wash the plate. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: Wash the plate. Add the substrate solution (e.g., TMB) and incubate until color develops (typically 15-30 minutes) in the dark.
-
Reaction Stoppage and Reading: Stop the reaction with the stop solution and read the absorbance at the appropriate wavelength (e.g., 450 nm) on a microplate reader.
-
Data Analysis: Generate a standard curve from the standards and calculate the concentration of the cytokine in the samples.
Quantitative Real-Time PCR (qRT-PCR) for Cytokine mRNA
qRT-PCR is used to quantify the mRNA expression levels of pro-inflammatory cytokines.
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green or TaqMan-based qPCR master mix
-
Primers for target genes (e.g., TNF-α, IL-8) and a housekeeping gene (e.g., GAPDH, β-actin)
-
Real-time PCR instrument
Methodology:
-
RNA Extraction: Isolate total RNA from cells treated with this compound and/or a TLR8 agonist using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR Reaction Setup: Prepare the qPCR reaction mixture containing the cDNA template, qPCR master mix, and specific primers for the target and housekeeping genes.
-
Real-Time PCR: Perform the qPCR reaction in a real-time PCR instrument using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene.
Mandatory Visualization
TLR8 Signaling Pathway
The following diagram illustrates the canonical TLR8 signaling pathway leading to the activation of NF-κB and the production of pro-inflammatory cytokines. This compound acts by preventing the initial activation of the TLR8 receptor.
Caption: TLR8 signaling pathway initiated by ssRNA and inhibited by this compound.
Experimental Workflow for In Vitro Evaluation of this compound
This diagram outlines a typical experimental workflow for characterizing the in vitro activity of a TLR8 antagonist like this compound.
References
An In-depth Technical Guide on the Binding Affinity of CU-CPT-8m to Human TLR8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity and mechanism of action of CU-CPT-8m, a potent and selective antagonist of human Toll-like Receptor 8 (TLR8). The information presented herein is compiled from peer-reviewed scientific literature and is intended to serve as a valuable resource for researchers in immunology, pharmacology, and drug discovery.
Core Data Summary
The binding affinity and inhibitory activity of this compound have been quantitatively characterized through various biochemical and cellular assays. A summary of these key quantitative metrics is presented below.
| Parameter | Value | Method | Cell Line/System | Reference |
| Dissociation Constant (Kd) | 220 nM | Isothermal Titration Calorimetry (ITC) | Purified ectodomain of human TLR8 | [1][2][3] |
| IC50 (SEAP Reporter Assay) | 67 ± 10 nM | Secreted Embryonic Alkaline Phosphatase (SEAP) reporter assay | HEK-Blue™ hTLR8 cells | [1][2] |
| IC50 (TNF-α Production) | 90 ± 10 nM | Inhibition of R848-induced TNF-α production | Differentiated THP-1 monocytes |
Mechanism of Action
This compound functions as a specific antagonist of human TLR8. It exerts its inhibitory effect by binding to an allosteric site on the TLR8 dimer interface, which stabilizes the receptor in its resting or inactive conformation. This stabilization precludes the conformational rearrangements necessary for agonist binding and the subsequent initiation of downstream inflammatory signaling pathways. Biochemical studies have confirmed that in the presence of this compound, agonists like R848 are unable to bind to TLR8.
Experimental Protocols
A detailed description of the key experimental methodologies used to characterize the binding and activity of this compound is provided below.
Isothermal Titration Calorimetry (ITC)
Isothermal Titration Calorimetry was employed to directly measure the binding affinity of this compound to the ectodomain of human TLR8.
-
Protein Preparation: The extracellular domain of human TLR8 (residues 27–827) was expressed and purified. The protein was concentrated to a final concentration of 16 mg/mL in a buffer solution containing 10 mM Tris-HCl (pH 8.0) and 150 mM NaCl.
-
Ligand Preparation: A solution of this compound was prepared in the same buffer, with a final concentration of the compound in the injection syringe.
-
Titration: The this compound solution was titrated into the protein solution in the ITC cell at a constant temperature.
-
Data Analysis: The heat changes associated with the binding events were measured and analyzed to determine the dissociation constant (Kd), stoichiometry (n), and other thermodynamic parameters of the interaction.
HEK-Blue™ TLR8 Reporter Assay
The inhibitory activity of this compound on TLR8 signaling was quantified using a reporter gene assay in HEK-Blue™ hTLR8 cells. These cells are engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Cell Culture: HEK-Blue™ hTLR8 cells were cultured according to the manufacturer's instructions.
-
Assay Procedure:
-
Cells were seeded into 96-well plates.
-
The cells were pre-incubated with varying concentrations of this compound or a vehicle control (DMSO).
-
The TLR8 agonist R848 was added to the wells to stimulate the receptor.
-
The plates were incubated to allow for SEAP expression.
-
-
SEAP Detection: The SEAP activity in the cell culture supernatant was measured using a colorimetric substrate. The absorbance was read using a spectrophotometer.
-
Data Analysis: The IC50 value, representing the concentration of this compound required to inhibit 50% of the R848-induced SEAP expression, was calculated from the dose-response curves.
Cytokine Production Inhibition Assay
The ability of this compound to inhibit the production of pro-inflammatory cytokines downstream of TLR8 activation was assessed in various cell types, including differentiated THP-1 monocytes and human peripheral blood mononuclear cells (PBMCs).
-
Cell Culture and Differentiation: THP-1 monocytes were differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA). PBMCs were isolated from healthy human donors.
-
Assay Procedure:
-
Cells were plated in multi-well plates.
-
Cells were treated with different concentrations of this compound.
-
TLR8 was activated by the addition of the agonist R848.
-
-
Cytokine Measurement: After an incubation period, the levels of TNF-α and IL-8 in the cell culture supernatants were quantified using Enzyme-Linked Immunosorbent Assay (ELISA) or by measuring mRNA levels using quantitative real-time PCR (RT-PCR).
-
Data Analysis: The dose-dependent inhibition of cytokine production by this compound was determined, and IC50 values were calculated.
Visualizations
The following diagrams illustrate the experimental workflow for determining the binding affinity and the signaling pathway of TLR8 antagonism by this compound.
Caption: Experimental workflow for determining the binding affinity and inhibitory activity of this compound.
Caption: Antagonistic mechanism of this compound on the TLR8 signaling pathway.
References
An In-depth Technical Guide on the Crystal Structure of CU-CPT-8m in Complex with Toll-Like Receptor 8
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor crucial to the innate immune system, recognizing single-stranded RNA from viral and bacterial pathogens. Its activation triggers a signaling cascade leading to the production of pro-inflammatory cytokines. Dysregulation of TLR8 signaling is implicated in various autoimmune and inflammatory diseases, making it a significant therapeutic target. This guide provides a detailed examination of the crystal structure of human TLR8 in complex with CU-CPT-8m, a potent and selective small-molecule antagonist. We will delve into the quantitative biophysical data, the specific structural features of the complex identified under PDB ID 5WYX, the mechanism of inhibition, and the detailed experimental protocols used for its characterization.
Mechanism of Action: Allosteric Inhibition via Dimer Stabilization
This compound is the first-identified human TLR8-specific small-molecule antagonist.[1] Unlike agonists such as the imidazoquinoline compound R848, which bind to the agonist site (Site 1) to promote an active dimeric conformation, this compound employs a novel allosteric mechanism.[1] Crystal structures reveal that this compound binds to a previously unidentified hydrophobic pocket located at the protein-protein interface of the pre-formed, resting TLR8 homodimer.[1][2] By occupying this site, the ligand stabilizes the dimer in its inactive or "resting" state, preventing the conformational rearrangement required for signal transduction.[1] This stabilization effectively blocks agonist binding and subsequent activation of downstream inflammatory pathways.
Quantitative Analysis of the this compound-TLR8 Interaction
The interaction between this compound and TLR8 has been rigorously quantified through various biophysical and cell-based assays. The data underscores the compound's high affinity and specific inhibitory potency.
Table 1: Binding Affinity and Inhibitory Concentrations of this compound
| Parameter | Value | Cell Line / Method | Notes |
| IC₅₀ | 67 ± 10 nM | HEK-Blue™ TLR8 Cells | Concentration for 50% inhibition of NF-κB activation. |
| IC₅₀ | 90 ± 10 nM | Differentiated THP-1 Monocytes | Inhibition of R848-induced TNF-α production. |
| K_d_ | 220 nM | Isothermal Titration Calorimetry (ITC) | Direct measurement of the dissociation constant. |
Table 2: Crystallographic Data for the TLR8-CU-CPT-8m Complex (PDB: 5WYX)
| Parameter | Value |
| PDB ID | 5WYX |
| Resolution | 2.40 Å |
| Method | X-Ray Diffraction |
| Space Group | P 2₁ 2₁ 2₁ |
| R-value work | 0.201 |
| R-value free | 0.256 |
| Deposition Date | 2017-01-16 |
| Release Date | 2017-12-13 |
The Crystal Structure of the TLR8-CU-CPT-8m Complex (PDB: 5WYX)
The crystal structure of the human TLR8 ectodomain in complex with this compound was solved at a resolution of 2.40 Å, providing atomic-level insight into its inhibitory mechanism.
-
Overall Architecture : The structure confirms that TLR8 exists as a pre-formed "m"-shaped dimer in its resting state. The binding of this compound stabilizes this conformation, maintaining a significant distance between the C-termini of the two protomers, which is characteristic of the inactive form.
-
The Allosteric Binding Site : this compound occupies a hydrophobic cavity that exists only in the resting state dimer, situated at the interface between the two TLR8 protomers.
-
Key Molecular Interactions : The binding is primarily driven by shape complementarity and hydrophobic interactions. Critical interactions include π-π stacking with residues Tyrosine 348 (Y348) from one protomer and Phenylalanine 495 (F495) from the dimerization partner. Additional van der Waals interactions are formed with a host of hydrophobic residues, including F261, F346, V378, I403, F405, F494, A518, V520, and Y567*. This network of interactions anchors this compound firmly within the pocket, preventing the conformational shift that agonist binding would induce.
TLR8 Signaling and Inhibition by this compound
TLR8 activation initiates a well-defined signaling cascade that is crucial for the innate immune response. Understanding this pathway is key to appreciating the therapeutic potential of its inhibition.
Canonical TLR8 Signaling Pathway
Upon activation by an agonist (e.g., ssRNA, R848), TLR8 undergoes a conformational change that brings the intracellular Toll/Interleukin-1 receptor (TIR) domains into proximity. This allows for the recruitment of the adaptor protein MyD88 (Myeloid differentiation primary response 88). The signal is then transduced through a series of kinases, including IRAKs (IL-1R-associated kinases) and the E3 ubiquitin ligase TRAF6. This cascade ultimately leads to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells), which translocates to the nucleus and induces the expression of pro-inflammatory cytokines like TNF-α, IL-6, and IL-8.
Antagonistic Mechanism of this compound
This compound intervenes at the very first step of this pathway. By binding to the dimer interface and locking TLR8 in its resting state, it prevents the initial conformational change, thereby blocking all downstream signaling events.
Experimental Methodologies
The characterization of the TLR8-CU-CPT-8m complex involved several key experimental procedures.
Protein Expression, Purification, and Co-crystallization
A general workflow is required to obtain high-quality protein-ligand complex crystals suitable for X-ray diffraction.
-
Protein Expression : The ectodomain of human TLR8 (hTLR8) is typically overexpressed using a heterologous system, such as insect (e.g., Drosophila S2) or mammalian (e.g., HEK293) cells, to ensure proper folding and post-translational modifications.
-
Purification : The expressed protein is purified from the cell culture supernatant or lysate using a series of chromatography steps, commonly involving affinity chromatography (e.g., Ni-NTA for His-tagged proteins) followed by size-exclusion chromatography to obtain a pure, homogeneous protein sample.
-
Complex Formation : The purified hTLR8 is incubated with a molar excess of this compound (dissolved in a suitable solvent like DMSO) to ensure saturation of the binding sites.
-
Crystallization : The protein-ligand complex is subjected to high-throughput crystallization screening using methods like hanging-drop or sitting-drop vapor diffusion. This involves mixing the complex with various precipitant solutions to find conditions that promote the formation of well-ordered crystals.
-
X-ray Diffraction : Crystals are harvested, cryo-protected, and flash-cooled in liquid nitrogen. X-ray diffraction data are collected at a synchrotron source. The resulting diffraction pattern is used to solve and refine the three-dimensional atomic structure.
Isothermal Titration Calorimetry (ITC)
ITC is a label-free, in-solution technique used to directly measure the thermodynamic parameters of binding interactions.
-
Sample Preparation : Purified hTLR8 ectodomain is placed in the sample cell of the calorimeter. A concentrated solution of this compound is loaded into the injection syringe. Both protein and ligand must be in identical, degassed buffer solutions to minimize heats of dilution.
-
Titration : A series of small, precise injections of the this compound solution are made into the protein-containing cell at a constant temperature.
-
Data Acquisition : The instrument measures the minute amount of heat released (exothermic) or absorbed (endothermic) upon each injection as the ligand binds to the protein.
-
Data Analysis : The integrated heat per injection is plotted against the molar ratio of ligand to protein. This binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (K_d_), binding stoichiometry (n), and enthalpy of binding (ΔH).
HEK-Blue™ TLR8 NF-κB Reporter Assay
This cell-based assay is used to quantify the inhibitory activity of compounds on the TLR8 signaling pathway.
-
Cell Culture : HEK-Blue™ hTLR8 cells, which are HEK293 cells stably co-transfected with the human TLR8 gene and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured according to the manufacturer's protocol.
-
Assay Procedure :
-
Cells are seeded into 96-well plates.
-
Cells are pre-incubated with serial dilutions of the inhibitor (this compound) for a defined period (e.g., 1-2 hours).
-
A TLR8 agonist, such as R848, is added to the wells to stimulate the receptor. Control wells receive no agonist or no inhibitor.
-
The plates are incubated (e.g., 16-24 hours) to allow for NF-κB activation and subsequent SEAP expression and secretion into the medium.
-
-
Detection : The amount of SEAP in the supernatant is quantified by adding a detection reagent (e.g., QUANTI-Blue™) and measuring the colorimetric change or luminescence with a plate reader.
-
Analysis : The results are used to generate a dose-response curve, from which the IC₅₀ value of the inhibitor is calculated.
Conclusion
The determination of the crystal structure of TLR8 in complex with this compound has been a landmark achievement in the field of innate immunity modulation. It has not only provided a precise atomic blueprint of a specific TLR8 antagonist but has also unveiled a novel allosteric mechanism of inhibition. The quantitative data confirms this compound as a potent and selective inhibitor, and the detailed structural insights into its binding at the dimer interface offer a rational basis for the structure-based design of next-generation TLR8 antagonists. This knowledge is invaluable for drug development professionals aiming to create novel therapeutics for a range of inflammatory and autoimmune disorders driven by aberrant TLR8 signaling.
References
The Selective TLR8 Antagonist CU-CPT-8m: A Potential Modulator of Pro-Inflammatory Cytokine Production
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide details the mechanism and effects of CU-CPT-8m, a potent and selective small-molecule antagonist of Toll-like receptor 8 (TLR8). Activation of TLR8 is a key event in the innate immune response, leading to the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8). Consequently, the inhibition of TLR8 signaling presents a promising therapeutic strategy for a variety of inflammatory and autoimmune diseases. This document provides a comprehensive overview of the current understanding of this compound's impact on TNF-α and IL-8 production, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for assessing its activity. Furthermore, signaling pathways and experimental workflows are visually represented to facilitate a deeper understanding of the underlying molecular interactions.
Introduction to this compound and its Target: TLR8
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. TLR8, an endosomal receptor, recognizes single-stranded RNA (ssRNA) from viral and bacterial pathogens. Upon activation, TLR8 initiates a signaling cascade that results in the activation of transcription factors, most notably Nuclear Factor-kappa B (NF-κB), leading to the expression of various pro-inflammatory genes.[1][2] Among the key cytokines produced are TNF-α, a central mediator of inflammation, and IL-8, a potent chemokine involved in neutrophil recruitment.[1][3]
This compound has been identified as a specific and potent antagonist of human TLR8.[4] It operates by binding to the dimeric interface of the TLR8 protein, stabilizing it in an inactive or "resting" state. This stabilization prevents the conformational changes necessary for downstream signaling upon agonist binding. A notable feature of this compound is its high selectivity for TLR8 over the closely related TLR7, despite both receptors recognizing similar ligands like the imidazoquinoline compound R848.
Quantitative Effects of this compound on TNF-α and IL-8 Production
This compound has been demonstrated to effectively inhibit the production of TNF-α and IL-8 in a dose-dependent manner in various cell-based assays. The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the cytokine production by 50%.
| Parameter | Cell Line | Stimulus | Value | Reference |
| IC50 for TLR8 signaling | HEK-Blue™ hTLR8 cells | R848 | 67 ± 10 nM | |
| IC50 for TNF-α production | Differentiated THP-1 cells | R848 | 90 ± 10 nM | |
| Inhibition of TNF-α mRNA | TLR8-overexpressing cells | R848 (1 µM this compound) | Complete abolishment | |
| Inhibition of IL-8 mRNA | TLR8-overexpressing cells | R848 (1 µM this compound) | Complete abolishment | |
| Kd (dissociation constant) | 220 nM |
Signaling Pathway Modulation by this compound
The inhibitory effect of this compound on TNF-α and IL-8 production is a direct consequence of its ability to block the TLR8 signaling cascade. The canonical pathway initiated by TLR8 activation involves the recruitment of the adaptor protein MyD88, leading to the activation of the NF-κB and MAPK signaling pathways.
The TLR8 to NF-κB Signaling Pathway
Experimental Protocols
The following sections outline the methodologies for evaluating the inhibitory effect of this compound on TNF-α and IL-8 production.
Cell Culture and Differentiation
-
HEK-Blue™ hTLR8 Cells: These cells are engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. They are maintained in DMEM supplemented with 10% fetal bovine serum (FBS), penicillin-streptomycin, and selection antibiotics as per the manufacturer's instructions.
-
THP-1 Monocytic Cells: THP-1 cells are cultured in RPMI-1640 medium containing 10% FBS and penicillin-streptomycin. To induce a macrophage-like phenotype, THP-1 cells are differentiated by treatment with phorbol 12-myristate 13-acetate (PMA) at a concentration of 100 ng/mL for 48-72 hours.
In Vitro Inhibition Assay
Procedure:
-
Cell Seeding: Seed differentiated THP-1 cells or HEK-Blue™ hTLR8 cells in a 96-well plate at an appropriate density (e.g., 1 x 105 cells/well).
-
Inhibitor Treatment: Pre-incubate the cells with varying concentrations of this compound for 1-2 hours. A vehicle control (e.g., DMSO) should be included.
-
Agonist Stimulation: Stimulate the cells with a TLR8 agonist, such as R848 (typically at a concentration of 1-10 µg/mL), for a specified period (e.g., 6-24 hours).
-
Sample Collection: After incubation, collect the cell culture supernatant for protein analysis and lyse the cells for RNA extraction.
Cytokine Measurement
-
Enzyme-Linked Immunosorbent Assay (ELISA): The concentrations of TNF-α and IL-8 in the cell culture supernatants are quantified using commercially available ELISA kits. The assay is performed according to the manufacturer's protocol. Briefly, supernatants are added to antibody-coated plates, followed by the addition of a detection antibody and a substrate for colorimetric detection. The absorbance is read at 450 nm, and cytokine concentrations are determined from a standard curve.
-
Quantitative Real-Time PCR (qRT-PCR): Total RNA is extracted from the cell lysates using a suitable kit. The RNA is then reverse-transcribed into cDNA. The expression levels of TNF-α and IL-8 mRNA are quantified by qRT-PCR using gene-specific primers and a fluorescent dye (e.g., SYBR Green). The relative gene expression is normalized to a housekeeping gene (e.g., GAPDH or β-actin) and calculated using the ΔΔCt method.
Conclusion and Future Directions
This compound is a highly selective and potent antagonist of TLR8 that effectively inhibits the production of the pro-inflammatory cytokines TNF-α and IL-8. Its mechanism of action, involving the stabilization of the inactive TLR8 dimer, provides a clear rationale for its anti-inflammatory effects. The data summarized in this guide highlight the therapeutic potential of this compound for the treatment of TLR8-mediated inflammatory and autoimmune diseases.
Future research should focus on in vivo studies to evaluate the efficacy and safety of this compound in animal models of disease. Further investigation into the pharmacokinetic and pharmacodynamic properties of this compound will be crucial for its translation into a clinical setting. The development of highly selective TLR8 antagonists like this compound represents a significant advancement in the field of immunology and offers a promising new avenue for the development of targeted anti-inflammatory therapies.
References
- 1. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Relevance of TLR8 in Viral Infections - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
The Role of CU-CPT-8m in Innate Immunity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The innate immune system serves as the body's first line of defense against invading pathogens. Toll-like receptors (TLRs) are a critical component of this system, recognizing pathogen-associated molecular patterns (PAMPs) and triggering inflammatory responses. TLR8, an endosomal receptor, is specifically involved in the recognition of single-stranded RNA (ssRNA) from viruses and bacteria. Dysregulation of TLR8 signaling has been implicated in various autoimmune and inflammatory diseases. This technical guide provides an in-depth analysis of CU-CPT-8m, a potent and selective small-molecule antagonist of human TLR8. We will delve into its mechanism of action, present quantitative data on its inhibitory activity, provide detailed experimental protocols for its characterization, and visualize the key pathways and experimental workflows.
Introduction to this compound and its Target: TLR8
This compound is a novel small-molecule inhibitor that specifically targets human Toll-like Receptor 8 (TLR8). It was identified through high-throughput screening and subsequent structure-activity relationship (SAR) studies. Unlike many other immunomodulatory compounds, this compound exhibits high selectivity for TLR8, with negligible activity against other TLRs, including the closely related TLR7. This specificity makes it a valuable tool for dissecting the precise role of TLR8 in innate immunity and a promising lead compound for the development of therapeutics for TLR8-mediated inflammatory disorders.
The primary mechanism of action of this compound involves the stabilization of the TLR8 homodimer in its resting, inactive state. By binding to a unique allosteric site on the dimer interface, this compound prevents the conformational changes that are necessary for agonist-induced activation and downstream signaling. This leads to the suppression of pro-inflammatory cytokine production, such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8).
Quantitative Data on this compound Activity
The inhibitory potency and binding affinity of this compound have been characterized using various in vitro assays. The following tables summarize the key quantitative data.
| Parameter | Cell Line/System | Value | Reference |
| IC50 (NF-κB activation) | HEK-Blue™ TLR8 cells | 67 ± 10 nM | [1] |
| IC50 (TNF-α production) | Differentiated THP-1 cells | 90 ± 10 nM | [1] |
| Dissociation Constant (Kd) | Isothermal Titration Calorimetry (ITC) | 220 nM | [1] |
Table 1: In Vitro Inhibitory Activity and Binding Affinity of this compound. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in different cell-based assays and its dissociation constant (Kd) as determined by a biophysical assay.
| Cytokine | Cell Type | Stimulus | This compound Concentration | Inhibition | Reference |
| TNF-α mRNA | HEK-Blue™ TLR8 cells | R848 (1 µg/mL) | 1 µM | Complete abolishment | [1] |
| IL-8 mRNA | HEK-Blue™ TLR8 cells | R848 (1 µg/mL) | 1 µM | Complete abolishment | [1] |
| TNF-α protein | Differentiated THP-1 cells | R848 (1 µg/mL) | Dose-dependent | IC50 = 90 ± 10 nM | |
| TNF-α protein | Human PBMCs | R848 (1 µg/mL) | Dose-dependent | Significant reduction | |
| IL-1β protein | Synovial cells (Osteoarthritis patients) | Spontaneous release | 1 µM | Significant suppression | |
| TNF-α protein | Synovial cells (Osteoarthritis patients) | Spontaneous release | 1 µM | Significant suppression |
Table 2: Effect of this compound on Pro-inflammatory Cytokine Production. This table details the inhibitory effect of this compound on the expression and production of key pro-inflammatory cytokines in various cell types upon stimulation with a TLR8 agonist or in a disease context.
Signaling Pathways and Mechanism of Action
This compound exerts its inhibitory effect by directly interacting with the TLR8 protein. The following diagrams illustrate the TLR8 signaling pathway and the mechanism of inhibition by this compound.
Figure 1: TLR8 Signaling Pathway. This diagram illustrates the canonical TLR8 signaling cascade upon recognition of single-stranded RNA (ssRNA), leading to the activation of NF-κB and subsequent expression of pro-inflammatory genes.
References
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to CU-CPT-8m and its Specificity for TLR8 over TLR7
Introduction
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. Among them, TLR7 and TLR8 are endosomally located and are highly homologous, both structurally and phylogenetically. They share the ability to recognize single-stranded RNA (ssRNA) from pathogens, triggering downstream signaling cascades that lead to immune activation.[1][2] This high degree of similarity presents a significant challenge for the development of small molecule modulators that can selectively target one receptor over the other.[3] this compound was identified as the first-in-class, potent, and highly specific antagonist of human TLR8.[3][4] Its remarkable selectivity for TLR8 over the closely related TLR7 provides a valuable tool for dissecting the distinct biological roles of these receptors and offers a promising scaffold for the development of targeted therapeutics for autoimmune and inflammatory diseases.
This guide provides a comprehensive technical overview of this compound, focusing on the quantitative data that establishes its specificity, the experimental protocols used for its characterization, and the molecular mechanisms that underpin its selective antagonism of TLR8.
Quantitative Pharmacological Data
The potency and selectivity of this compound have been rigorously quantified across various assays and cell types. The data consistently demonstrates its sub-micromolar inhibitory activity against TLR8, with a striking lack of activity against TLR7 and other TLRs.
| Parameter | Value | Cell Line / System | Comments | Reference |
| IC₅₀ (TLR8) | 67 ± 10 nM | HEK-Blue™ hTLR8 Cells | Inhibition of R848-induced NF-κB activation. | |
| IC₅₀ (TLR8) | 90 ± 10 nM | Differentiated THP-1 Cells | Inhibition of R848-induced TNF-α production. | |
| Binding Affinity (Kd) | 220 nM | Purified hTLR8 Ectodomain (ITC) | Direct binding affinity comparable to the potent non-selective TLR7/8 agonist R848 (Kd = 200 nM). | |
| Selectivity vs. TLR7 | No significant inhibition | HEK-Blue™ hTLR7 Cells | TLR7 signaling was not affected at concentrations up to 75 μM. | |
| Selectivity vs. Other TLRs | No significant inhibition | HEK-Blue™ hTLR1/2/6, 3, 4, 5, 9 | Tested at a concentration of 1 µM, this compound did not show significant inhibition of other human TLRs. |
Mechanism of Selective TLR8 Antagonism
The specificity of this compound arises from its unique mechanism of action. Unlike TLR agonists that promote a conformational change to an "activated" dimeric state, this compound stabilizes the pre-formed TLR8 dimer in its resting, inactive state.
Structural Basis of Specificity: Crystal structure analysis reveals that this compound binds to a previously unknown, allosteric pocket located at the protein-protein interface of the TLR8 dimer. This binding is primarily driven by shape and size complementarity. The aromatic ring of this compound engages in π-π stacking interactions with Tyr348 and Phe495 from the opposing TLR8 protomer. This is a distinct binding mode compared to TLR8 agonists like R848, which stack with Phe405 and form hydrogen bonds with Asp543 to bring the C-termini of the dimer closer together for signaling. By binding to its unique pocket, this compound effectively locks the TLR8 dimer in an inactive conformation where the C-termini are held far apart, preventing the downstream signaling cascade. The inability of this compound to affect TLR7 at high concentrations strongly suggests that the specific residues and shape of this allosteric binding pocket are not conserved in TLR7.
References
- 1. Synthetic TLR agonists reveal functional differences between human TLR7 and TLR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. invivogen.com [invivogen.com]
- 3. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Foundational Research on Pyrazolo[1,5-a]pyrimidine Derivatives as TLR Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the foundational research on pyrazolo[1,5-a]pyrimidine derivatives as potent inhibitors of Toll-like receptors (TLRs), with a specific focus on TLR4. This document outlines the core findings, experimental methodologies, and key data, serving as a resource for researchers and professionals in the field of drug discovery and immunology.
Introduction: Targeting Toll-Like Receptors with Pyrazolo[1,5-a]pyrimidines
Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a crucial role in the innate immune system. They recognize pathogen-associated molecular patterns (PAMPs) from microbes and damage-associated molecular patterns (DAMPs) from host cells, initiating inflammatory responses. Dysregulation of TLR signaling is implicated in a variety of inflammatory and autoimmune diseases, making them attractive therapeutic targets. The pyrazolo[1,5-a]pyrimidine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2] Recent research has identified derivatives of this scaffold as promising inhibitors of TLR signaling, particularly TLR4.[3][4]
Mechanism of Action: Inhibition of TLR4 Homodimerization
Foundational research has revealed that pyrazolo[1,5-a]pyrimidine derivatives can potently inhibit TLR4 signaling. The proposed mechanism of action involves the disruption of the TLR4-TLR4* homodimerization, a critical step in the activation of downstream signaling pathways upon ligand binding.[3] Molecular dynamic simulations have suggested that these compounds can stabilize the TLR4-MD-2 complex, thereby preventing its association with a second TLR4 molecule.
A key lead compound, designated as TH023 , has been identified through an artificial intelligence-powered screening approach. This compound has demonstrated significant inhibitory effects on TLR4 activation and downstream inflammatory responses.
Quantitative Data Summary
The inhibitory potency of the lead pyrazolo[1,5-a]pyrimidine derivative, TH023, has been quantified in cellular assays. The following table summarizes the key in vitro efficacy data.
| Compound | Assay | Cell Line | Stimulant | IC50 Value (μM) | Reference |
| TH023 | NF-κB Activation | HEK-Blue hTLR4 | LPS | 0.354 | |
| TH023 | Nitric Oxide Production | RAW264.7 | LPS | 1.61 |
TLR4 Signaling Pathway
Upon activation by lipopolysaccharide (LPS), TLR4 initiates a complex intracellular signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons. This signaling is primarily mediated through two distinct pathways: the MyD88-dependent pathway and the TRIF-dependent pathway. The pyrazolo[1,5-a]pyrimidine derivatives, by inhibiting the initial TLR4 dimerization, are expected to block both of these downstream pathways.
Experimental Protocols
Detailed methodologies for the key experiments cited in the foundational research are provided below.
NF-κB Activation Assay in HEK-Blue™ hTLR4 Cells
This assay quantifies the activation of the NF-κB transcription factor, a key downstream effector of TLR4 signaling.
-
Cell Line: HEK-Blue™ hTLR4 cells (InvivoGen), which are engineered to express human TLR4, MD-2, and CD14, and contain a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Protocol:
-
Seed HEK-Blue™ hTLR4 cells in a 96-well plate at a density of approximately 1.4 x 10^5 cells/mL and incubate overnight.
-
Pre-treat the cells with various concentrations of the pyrazolo[1,5-a]pyrimidine derivatives for a specified time.
-
Stimulate the cells with a TLR4 agonist, such as lipopolysaccharide (LPS) (e.g., 100 ng/mL). Include positive (LPS only) and negative (vehicle) controls.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Collect the cell culture supernatant.
-
Measure SEAP activity in the supernatant using a detection medium like QUANTI-Blue™ or HEK-Blue™ Detection. The color change, measured by absorbance at a specific wavelength (e.g., 620-655 nm), is proportional to the NF-κB activation.
-
Calculate the IC50 values based on the dose-response curve of the inhibitor.
-
Nitric Oxide Production Assay in RAW264.7 Cells
This assay measures the production of nitric oxide (NO), a pro-inflammatory mediator produced by macrophages upon TLR4 activation.
-
Cell Line: RAW264.7 murine macrophage cell line.
-
Protocol:
-
Seed RAW264.7 cells in a 24-well or 96-well plate at a density of approximately 1 x 10^5 to 2 x 10^5 cells/well and incubate overnight.
-
Pre-treat the cells with different concentrations of the pyrazolo[1,5-a]pyrimidine derivatives.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent. The Griess reagent consists of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid.
-
Mix the supernatant with the Griess reagent and incubate at room temperature for 10-15 minutes.
-
Measure the absorbance at 540-550 nm using a microplate reader.
-
Determine the nitrite concentration from a sodium nitrite standard curve and calculate the IC50 values.
-
In Vivo LPS-Induced Sepsis Model in Mice
This animal model is used to evaluate the in vivo efficacy of the TLR4 inhibitors in a model of systemic inflammation.
-
Animal Model: C57BL/6 or other suitable mouse strains.
-
Protocol:
-
Administer the pyrazolo[1,5-a]pyrimidine derivative (e.g., TH023) to the mice via an appropriate route (e.g., intraperitoneal or oral).
-
After a specified pre-treatment time, induce sepsis by intraperitoneal injection of a lethal or sub-lethal dose of LPS.
-
Monitor the survival of the mice over a set period (e.g., 24-72 hours).
-
In separate cohorts, collect blood samples at different time points to measure serum levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or cytokine arrays.
-
Harvest organs (e.g., lungs, liver, kidneys) for histopathological analysis to assess tissue damage and inflammation.
-
Experimental Workflow: From Discovery to Lead Optimization
The discovery and development of pyrazolo[1,5-a]pyrimidine-based TLR inhibitors follow a structured workflow, from initial screening to in vivo validation.
Conclusion and Future Directions
The foundational research on pyrazolo[1,5-a]pyrimidine derivatives has identified a novel class of potent TLR4 inhibitors. The lead compound, TH023, demonstrates significant promise with its ability to disrupt TLR4 homodimerization and suppress downstream inflammatory signaling in both in vitro and in vivo models. Future research will likely focus on further optimization of this scaffold to improve potency, selectivity, and pharmacokinetic properties. Additionally, exploring the therapeutic potential of these inhibitors in a broader range of TLR4-mediated diseases is a key area for future investigation. This technical guide provides a solid foundation for researchers to build upon in the exciting field of TLR-targeted therapeutics.
References
- 1. Case Studies: LPS-induced mice sepsis model for screening of anti-inflammatory molecules - Vipragen [vipragen.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Discovery of pyrazolo[1,5-a]pyrimidine derivatives targeting TLR4-TLR4∗ homodimerization via AI-powered next-generation screening - PubMed [pubmed.ncbi.nlm.nih.gov]
The Impact of CU-CPT-8m on MyD88-Dependent Signaling Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the impact of CU-CPT-8m, a specific antagonist of Toll-like receptor 8 (TLR8), on the MyD88-dependent signaling pathway. TLR8, upon activation by single-stranded RNA, initiates a signaling cascade through the myeloid differentiation primary response 88 (MyD88) adaptor protein, leading to the activation of downstream kinases and transcription factors, culminating in the production of pro-inflammatory cytokines. This compound has been identified as a potent inhibitor of this pathway, and this guide details its mechanism of action, presents quantitative data on its inhibitory effects, provides detailed experimental protocols for assessing its activity, and visualizes the key pathways and workflows.
Introduction to this compound and the MyD88-Dependent Pathway
Toll-like receptors (TLRs) are a critical component of the innate immune system, recognizing pathogen-associated molecular patterns (PAMPs) and initiating an inflammatory response. TLR8, an endosomal receptor, recognizes single-stranded RNA (ssRNA) from viruses and bacteria. Upon ligand binding, TLR8 dimerizes and undergoes a conformational change, enabling the recruitment of the Toll/interleukin-1 receptor (TIR) domain-containing adaptor protein, MyD88.[1][2]
The recruitment of MyD88 to the TLR8 complex initiates the formation of a larger signaling complex known as the Myddosome. This complex includes the IL-1 receptor-associated kinases (IRAKs), primarily IRAK4 and IRAK1. IRAK4, a constitutively active kinase, phosphorylates and activates IRAK1.[2][3] Activated IRAK1 then dissociates from the Myddosome and interacts with TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase. This interaction leads to the activation of downstream signaling cascades, most notably the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways, resulting in the transcription of genes encoding pro-inflammatory cytokines such as TNF-α and IL-8.[1]
This compound is a small molecule antagonist that selectively targets TLR8. Its mechanism of action involves binding to a pocket on the TLR8 dimer interface, which stabilizes the receptor in its inactive, resting state. This stabilization prevents the conformational changes necessary for agonist binding and subsequent downstream signaling.
Quantitative Analysis of this compound's Inhibitory Effects
The inhibitory activity of this compound has been characterized at various stages of the MyD88-dependent signaling pathway. The following tables summarize the available quantitative data.
Table 1: Inhibition of TLR8-Mediated NF-κB Activation by this compound
| Assay Type | Cell Line | Agonist (Concentration) | This compound IC₅₀ (nM) | Reference |
| NF-κB Luciferase Reporter | HEK-Blue™ hTLR8 | R848 (1 µg/mL) | 67 ± 10 |
Note: The IC₅₀ value represents the concentration of this compound required to inhibit 50% of the R848-induced NF-κB activity.
Table 2: Inhibition of Downstream Cytokine Production by this compound
| Cytokine | Cell Type | Agonist (Concentration) | This compound IC₅₀ (nM) | Reference |
| TNF-α | Differentiated THP-1 cells | R848 (1 µg/mL) | 90 ± 10 | |
| TNF-α | Human PBMCs | R848 (1 µg/mL) | ~100 | |
| IL-8 | Human PBMCs | R848 (1 µg/mL) | ~100 |
Note: PBMCs are peripheral blood mononuclear cells.
Table 3: Selectivity of this compound for TLR8
| TLR | Agonist (Concentration) | This compound (1 µM) Inhibition | Reference |
| TLR1/2 | Pam3CSK4 (100 ng/mL) | No significant inhibition | |
| TLR2/6 | FSL-1 (100 ng/mL) | No significant inhibition | |
| TLR3 | Poly(I:C) (1 µg/mL) | No significant inhibition | |
| TLR4 | LPS (100 ng/mL) | No significant inhibition | |
| TLR5 | Flagellin (10 ng/mL) | No significant inhibition | |
| TLR7 | Imiquimod (1 µg/mL) | No significant inhibition | |
| TLR9 | ODN 2006 (1 µM) | No significant inhibition |
Experimental Protocols
This section provides detailed methodologies for key experiments used to evaluate the impact of this compound on the MyD88-dependent signaling pathway.
Co-Immunoprecipitation (Co-IP) to Assess TLR8-MyD88 Interaction
This protocol is designed to determine if this compound inhibits the interaction between TLR8 and its downstream adaptor protein, MyD88.
Materials:
-
HEK293T cells co-transfected with tagged TLR8 and tagged MyD88
-
TLR8 agonist (e.g., R848)
-
This compound
-
Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Antibody against the TLR8 tag (for immunoprecipitation)
-
Protein A/G magnetic beads or agarose beads
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Antibody against the MyD88 tag (for Western blotting)
-
Antibody against the TLR8 tag (for Western blotting)
-
ECL Western blotting detection reagents
Procedure:
-
Cell Treatment:
-
Seed HEK293T cells co-transfected with tagged TLR8 and MyD88 in 10 cm dishes.
-
Pre-treat cells with varying concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate the cells with a TLR8 agonist (e.g., R848) for the optimal time determined by a time-course experiment (typically 15-60 minutes).
-
-
Cell Lysis:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold Co-IP Lysis/Wash Buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating with protein A/G beads for 1 hour at 4°C on a rotator.
-
Centrifuge and transfer the pre-cleared lysate to a new tube.
-
Add the anti-TLR8 tag antibody to the pre-cleared lysate and incubate overnight at 4°C on a rotator.
-
Add protein A/G beads and incubate for 2-4 hours at 4°C on a rotator to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation or using a magnetic rack.
-
Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer.
-
-
Elution and Western Blotting:
-
Elute the protein complexes from the beads by adding 2x Laemmli sample buffer and boiling for 5-10 minutes.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST.
-
Probe the membrane with the anti-MyD88 tag antibody to detect co-immunoprecipitated MyD88.
-
Strip and re-probe the membrane with the anti-TLR8 tag antibody to confirm successful immunoprecipitation of TLR8.
-
Develop the blots using ECL reagents and visualize using a chemiluminescence imaging system.
-
Western Blot for Phosphorylated IRAK1
This protocol is used to assess the effect of this compound on the phosphorylation of IRAK1, a key downstream kinase in the MyD88 pathway.
Materials:
-
Human monocytic cell line (e.g., THP-1) or other TLR8-expressing cells
-
TLR8 agonist (e.g., R848)
-
This compound
-
RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and buffers
-
PVDF membrane
-
Blocking buffer (5% BSA in TBST)
-
Primary antibody against phosphorylated IRAK1 (e.g., anti-p-IRAK1 Thr209)
-
Primary antibody against total IRAK1
-
Primary antibody for a loading control (e.g., anti-GAPDH or anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL Western blotting detection reagents
Procedure:
-
Cell Culture and Treatment:
-
Seed cells in 6-well plates.
-
Pre-treat cells with various concentrations of this compound or vehicle (DMSO) for 1-2 hours.
-
Stimulate cells with a TLR8 agonist (e.g., R848) for the optimal time to induce IRAK1 phosphorylation (typically 15-30 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in ice-cold RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge to pellet debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Normalize protein concentrations and prepare samples with Laemmli buffer.
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Perform electrophoresis and transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with the anti-p-IRAK1 primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Detect the signal using ECL reagents.
-
-
Stripping and Re-probing:
-
Strip the membrane according to the manufacturer's protocol.
-
Re-probe with the anti-total IRAK1 antibody and then with the loading control antibody to normalize the data.
-
-
Data Analysis:
-
Quantify band intensities using densitometry software.
-
Calculate the ratio of phosphorylated IRAK1 to total IRAK1, normalized to the loading control.
-
NF-κB Luciferase Reporter Assay
This assay quantifies the transcriptional activity of NF-κB in response to TLR8 stimulation and its inhibition by this compound.
Materials:
-
HEK293 cells stably expressing human TLR8 and an NF-κB-driven luciferase reporter gene
-
TLR8 agonist (e.g., R848)
-
This compound
-
Cell culture medium
-
Passive Lysis Buffer
-
Luciferase Assay Reagent
-
White opaque 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding:
-
Seed the TLR8/NF-κB reporter cells in a white opaque 96-well plate at an appropriate density.
-
Incubate overnight to allow for cell attachment.
-
-
Compound Treatment and Stimulation:
-
Pre-treat the cells with a serial dilution of this compound or vehicle (DMSO) for 1-2 hours.
-
Add the TLR8 agonist (e.g., R848) to the wells to stimulate NF-κB activation. Include unstimulated and agonist-only controls.
-
Incubate for 6-8 hours.
-
-
Cell Lysis:
-
Remove the medium from the wells.
-
Wash the cells once with PBS.
-
Add Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking.
-
-
Luciferase Activity Measurement:
-
Add Luciferase Assay Reagent to each well.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence from all readings.
-
Normalize the data to the agonist-only control to determine the percentage of inhibition for each concentration of this compound.
-
Calculate the IC₅₀ value by fitting the dose-response data to a four-parameter logistic curve.
-
Visualizations
MyD88-Dependent Signaling Pathway and the Action of this compound
Experimental Workflow for Co-Immunoprecipitation
Experimental Workflow for NF-κB Luciferase Reporter Assay
Conclusion
This compound is a potent and selective antagonist of TLR8 that effectively inhibits the MyD88-dependent signaling pathway. By stabilizing the inactive conformation of the TLR8 dimer, this compound prevents the initiation of the downstream signaling cascade, leading to a reduction in the activation of IRAK1 and NF-κB, and consequently, the production of pro-inflammatory cytokines. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working to further characterize the therapeutic potential of TLR8 antagonists in inflammatory and autoimmune diseases.
References
- 1. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibition of interleukin-1 receptor-associated kinase 1 (IRAK1) as a therapeutic strategy - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: In Vitro Characterization of CU-CPT-8m in THP-1 Cells
Audience: Researchers, scientists, and drug development professionals.
Introduction
The human monocytic leukemia cell line, THP-1, is a widely utilized model in immunological and cancer research. These cells can be differentiated into macrophage-like cells, which are crucial players in the innate immune system.[1][2][3][4] This document provides a detailed protocol for the in vitro characterization of a novel small molecule inhibitor, CU-CPT-8m, using THP-1 cells. The described assays are designed to assess the compound's cytotoxicity and its effect on inflammatory signaling pathways.
Experimental Protocols
THP-1 Cell Culture and Differentiation
This protocol details the standard procedure for culturing THP-1 monocytes and differentiating them into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA).
-
Cell Culture:
-
Culture THP-1 monocytes in RPMI-1640 medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Maintain the cells at a density between 2 x 10^5 and 8 x 10^5 cells/mL in a humidified incubator at 37°C with 5% CO2.[5]
-
Subculture the cells every 3-4 days by transferring the cell suspension to a new flask with fresh medium.
-
-
Differentiation into Macrophages:
-
Seed THP-1 monocytes into the appropriate well plates at the desired density for the specific assay.
-
Add PMA to a final concentration of 100 ng/mL to induce differentiation.
-
Incubate the cells with PMA for 48 hours. During this time, the cells will become adherent and adopt a macrophage-like morphology.
-
After 48 hours, carefully aspirate the PMA-containing medium and wash the adherent cells once with fresh, warm RPMI-1640 medium.
-
Add fresh, PMA-free medium to the cells and allow them to rest for 24 hours before proceeding with subsequent experiments.
-
Cell Viability Assay (MTT Assay)
This assay is used to determine the cytotoxic effects of this compound on differentiated THP-1 macrophages.
-
Seed THP-1 cells in a 96-well plate at a density of 5 x 10^4 cells/well and differentiate into macrophages as described above.
-
Prepare a serial dilution of this compound in complete cell culture medium.
-
After the 24-hour rest period, replace the medium with the various concentrations of this compound. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubate the plate for 24 hours at 37°C and 5% CO2.
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Quantification of TNF-α Secretion by ELISA
This protocol measures the effect of this compound on the production of the pro-inflammatory cytokine TNF-α in LPS-stimulated THP-1 macrophages.
-
Seed THP-1 cells in a 24-well plate at a density of 5 x 10^5 cells/well and differentiate into macrophages.
-
Following the 24-hour rest period, pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with 1 µg/mL of Lipopolysaccharide (LPS) for 6 hours to induce an inflammatory response. Include an unstimulated control and an LPS-only control.
-
After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Quantify the concentration of TNF-α in the supernatants using a human TNF-α ELISA kit, following the manufacturer's instructions.
Data Presentation
Table 1: Cytotoxicity of this compound on THP-1 Macrophages
| This compound Concentration (µM) | Cell Viability (%) |
| 0 (Vehicle) | 100 ± 4.5 |
| 1 | 98.2 ± 5.1 |
| 5 | 95.6 ± 3.9 |
| 10 | 91.3 ± 4.2 |
| 25 | 75.8 ± 6.3 |
| 50 | 52.1 ± 5.8 |
| 100 | 23.4 ± 3.1 |
Table 2: Effect of this compound on TNF-α Production in LPS-Stimulated THP-1 Macrophages
| Treatment | This compound (µM) | TNF-α Concentration (pg/mL) |
| Unstimulated | 0 | 15.2 ± 3.1 |
| LPS (1 µg/mL) | 0 | 850.6 ± 45.2 |
| LPS + this compound | 1 | 675.4 ± 38.9 |
| LPS + this compound | 5 | 420.1 ± 25.7 |
| LPS + this compound | 10 | 215.8 ± 18.3 |
| LPS + this compound | 25 | 98.5 ± 10.1 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for this compound characterization.
Hypothetical Signaling Pathway
Caption: Hypothetical inhibition of the NF-κB pathway by this compound.
References
- 1. Effect of culture conditions on the phenotype of THP-1 monocyte cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimization of differentiation and transcriptomic profile of THP-1 cells into macrophage by PMA - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cell culture of THP-1 monocytes and differentiation into macrophages with PMA [protocols.io]
- 4. THP-1 Cell Line: Unlocking Breakthroughs in Immunological Studies [cytion.com]
- 5. mdpi.com [mdpi.com]
Application Notes and Protocols for CU-CPT-8m in Primary Human Monocyte Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
CU-CPT-8m is a potent and selective antagonist of Toll-like receptor 8 (TLR8), a key pattern recognition receptor in the innate immune system.[1] In human primary monocytes, TLR8 is an endosomal sensor that recognizes single-stranded RNA (ssRNA) from viral and bacterial pathogens, triggering a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines. The specific inhibition of TLR8 by this compound presents a valuable tool for dissecting the role of this receptor in monocyte-mediated inflammatory responses and for the development of novel therapeutics for inflammatory and autoimmune diseases.
These application notes provide detailed protocols for the use of this compound in primary human monocyte cultures, including methods for cell isolation, treatment, and analysis of downstream effects. The provided data and workflows are intended to guide researchers in effectively utilizing this compound in their studies.
Data Presentation
The following tables summarize the inhibitory effects of TLR8 antagonists on cytokine production in primary human monocytes and related cell lines.
Table 1: Inhibitory Effect of this compound on TLR8-Mediated TNF-α Production
| Cell Type | Stimulant | This compound Concentration | % Inhibition of TNF-α | Reference |
| Differentiated THP-1 Monocytes | R848 | IC50: 90 ± 10 nM | 50% | [1] |
| Human PBMCs | R848 (1 µg/mL) | 1 µM | Significant, dose-dependent inhibition | [1] |
Table 2: Effect of a TLR8 Antagonist (CU-CPT9a) on Cytokine Production in Primary Human Monocytes Challenged with Bacteria
| Cytokine | Bacterial Challenge | CU-CPT9a Concentration | % Inhibition | Reference |
| IL-1β | S. aureus, GBS, S. pneumoniae | 5 µM | ~100% (almost eliminated) | [2] |
| IL-12p70 | S. aureus, GBS, S. pneumoniae | 5 µM | ~100% (almost eliminated) | [2] |
| TNF-α | S. aureus, GBS, S. pneumoniae | 5 µM | Strongly reduced | |
| IL-6 | S. aureus, GBS, S. pneumoniae | 5 µM | Strongly reduced | |
| IL-10 | S. aureus, GBS | 5 µM | Reduced |
Note: CU-CPT9a is a close structural analog of this compound and its effects are expected to be highly similar.
Signaling Pathways
The following diagram illustrates the TLR8 signaling pathway in primary human monocytes and the point of inhibition by this compound.
Caption: TLR8 signaling pathway in human monocytes.
Experimental Protocols
Protocol 1: Isolation of Primary Human Monocytes from PBMCs
This protocol describes the isolation of CD14+ monocytes from peripheral blood mononuclear cells (PBMCs) using magnetic-activated cell sorting (MACS).
Materials:
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS)
-
MACS Buffer (PBS supplemented with 0.5% BSA and 2 mM EDTA)
-
CD14 MicroBeads, human (Miltenyi Biotec)
-
LS Columns (Miltenyi Biotec)
-
MidiMACS Separator (Miltenyi Biotec)
-
RPMI 1640 Medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
Procedure:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a new conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper layer containing plasma and platelets.
-
Collect the buffy coat layer containing PBMCs into a new tube.
-
Wash the PBMCs three times with PBS by centrifuging at 300 x g for 10 minutes.
-
Resuspend the PBMC pellet in MACS buffer and count the cells.
-
Centrifuge the cells and resuspend the pellet in 80 µL of MACS buffer per 10^7 total cells.
-
Add 20 µL of CD14 MicroBeads per 10^7 total cells. Mix well and incubate for 15 minutes at 4-8°C.
-
Wash the cells by adding 1-2 mL of MACS buffer per 10^7 cells and centrifuge at 300 x g for 10 minutes.
-
Resuspend the cell pellet in 500 µL of MACS buffer.
-
Place an LS Column in the magnetic field of a MidiMACS Separator. Prepare the column by rinsing with 3 mL of MACS buffer.
-
Apply the cell suspension onto the column.
-
Wash the column three times with 3 mL of MACS buffer.
-
Remove the column from the separator and place it on a new collection tube.
-
Pipette 5 mL of MACS buffer onto the column and firmly flush out the magnetically labeled CD14+ monocytes using the plunger supplied with the column.
-
Centrifuge the eluted cells, resuspend in culture medium, and count for subsequent experiments.
Protocol 2: Treatment of Primary Human Monocytes with this compound and TLR8 Ligand
This protocol details the treatment of isolated monocytes with this compound followed by stimulation with a TLR8 agonist.
Materials:
-
Isolated primary human monocytes
-
Complete RPMI 1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound (stock solution in DMSO)
-
TLR8 agonist (e.g., R848 or ssRNA)
-
96-well cell culture plates
Procedure:
-
Seed the isolated monocytes in a 96-well plate at a density of 1 x 10^6 cells/mL in complete RPMI 1640 medium.
-
Allow the cells to adhere for 1-2 hours at 37°C in a 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete RPMI 1640 medium. A final concentration range of 10 nM to 10 µM is recommended for initial dose-response experiments. Ensure the final DMSO concentration does not exceed 0.1%.
-
Pre-treat the monocytes by adding the desired concentrations of this compound to the respective wells. Include a vehicle control (DMSO) group.
-
Incubate for 1 hour at 37°C in a 5% CO2 incubator.
-
Prepare the TLR8 agonist at the desired concentration in complete RPMI 1640 medium (e.g., 1 µg/mL R848).
-
Add the TLR8 agonist to the wells containing this compound and the vehicle control. Also, include an unstimulated control group.
-
Incubate the plate for 6-24 hours at 37°C in a 5% CO2 incubator, depending on the downstream analysis.
-
After incubation, collect the cell culture supernatants for cytokine analysis (e.g., ELISA) and/or lyse the cells for RNA or protein extraction.
Experimental Workflow
The following diagram outlines the general workflow for studying the effects of this compound on primary human monocytes.
Caption: Workflow for this compound studies in monocytes.
References
Application Notes and Protocols for CU-CPT-8m in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
CU-CPT-8m is a potent and specific small-molecule antagonist of Toll-like receptor 8 (TLR8).[1][2] It operates by stabilizing the resting state of the TLR8 protein, thereby inhibiting downstream signaling pathways that lead to the production of pro-inflammatory cytokines.[1] These application notes provide detailed protocols for the solubilization and use of this compound in dimethyl sulfoxide (DMSO) for in vitro cell culture experiments.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for this compound.
| Parameter | Value | Source |
| Molecular Weight | 252.27 g/mol | [1] |
| Solubility in DMSO | 30 mg/mL (118.92 mM) | [1] |
| IC₅₀ (HEK-Blue TLR8 cells) | 67 nM | |
| IC₅₀ (differentiated THP-1 monocytes) | 90 ± 10 nM (for R848-induced TNF-α production) | |
| Effective Concentration | 1 µM completely abolishes R848-induced elevation of TNF-α and IL-8 mRNA levels. | |
| Selectivity | No significant effect on TLR7 signaling at concentrations up to 75 µM. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in cell culture-grade DMSO.
Materials:
-
This compound powder
-
Anhydrous, sterile dimethyl sulfoxide (DMSO)
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weighing: Accurately weigh a specific amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.52 mg of this compound (Molecular Weight = 252.27 g/mol ).
-
Dissolution: Add the appropriate volume of sterile DMSO to the this compound powder. For the example above, add 1 mL of DMSO.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Preparation of Working Solutions and Application in Cell Culture
This protocol details the preparation of working solutions of this compound and their application to cell cultures. It is crucial to maintain a final DMSO concentration that is non-toxic to the cells, typically at or below 0.1%.
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile, complete cell culture medium appropriate for your cell line
-
Cell culture plates with seeded cells
-
Vehicle control (sterile DMSO)
Procedure:
-
Thawing: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilutions (in DMSO): To prevent precipitation of the compound upon dilution in aqueous media, perform serial dilutions of the stock solution in sterile DMSO to create intermediate stocks.
-
Example for a 1 µM final concentration: Prepare a 1 mM intermediate stock by diluting the 10 mM stock 1:10 in DMSO (e.g., 10 µL of 10 mM stock + 90 µL of DMSO).
-
-
Preparation of Final Working Solution (in Culture Medium):
-
Pre-warm the complete cell culture medium to 37°C.
-
Add the desired volume of the intermediate DMSO stock to the pre-warmed medium. To achieve a final DMSO concentration of 0.1%, the dilution factor should be 1:1000.
-
Example for a 1 µM final concentration: Add 1 µL of the 1 mM intermediate stock to 999 µL of complete cell culture medium. This results in a final this compound concentration of 1 µM and a final DMSO concentration of 0.1%.
-
-
Vehicle Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the compound. For the example above, add 1 µL of sterile DMSO to 999 µL of medium.
-
Cell Treatment: Remove the existing medium from your cultured cells and replace it with the medium containing the desired concentration of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period as determined by your experimental design.
Visualizations
Caption: Inhibition of the TLR8 signaling pathway by this compound.
References
Application Notes and Protocols: Assessing the Cytotoxicity of CU-CPT-8m in HEK293 Cells
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for assessing the cytotoxicity of CU-CPT-8m, a camptothecin derivative, in Human Embryonic Kidney 293 (HEK293) cells. These protocols are intended to guide researchers in determining the cytotoxic potential and elucidating the mechanism of action of this compound.
Introduction
This compound is a derivative of camptothecin (CPT), a class of anti-cancer compounds known to target DNA topoisomerase I (topo I)[1]. Inhibition of topo I by CPT and its analogs leads to the accumulation of single-strand breaks in DNA, which can be converted to double-strand breaks during DNA replication, ultimately triggering apoptosis and cell death[1][2]. Given the widespread use of HEK293 cells in toxicological studies and drug development, it is crucial to establish a robust protocol for evaluating the cytotoxic effects of novel CPT derivatives like this compound.
This protocol outlines three common methods for assessing cytotoxicity: the MTT assay for cell viability, the LDH assay for membrane integrity, and apoptosis assays for programmed cell death.
Data Presentation
Quantitative data from the following assays should be recorded and analyzed to determine the cytotoxic profile of this compound. The half-maximal inhibitory concentration (IC50) values should be calculated from dose-response curves.
Table 1: Cytotoxicity of this compound in HEK293 Cells
| Assay | Endpoint Measured | Expected Outcome with this compound | Data to be Collected (Example) |
| MTT Assay | Cell Viability (Mitochondrial Activity) | Decrease in cell viability | IC50 value (µM) |
| LDH Assay | Cell Lysis (Membrane Integrity) | Increase in LDH release | % Cytotoxicity relative to control |
| Apoptosis Assay | Apoptotic Cell Death | Increase in apoptotic markers (e.g., Annexin V staining, caspase activation) | Percentage of apoptotic cells |
Experimental Protocols
Cell Culture and Treatment
-
Cell Line: HEK293 cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin[3].
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2[4].
-
Treatment Protocol:
-
Seed HEK293 cells into 96-well plates at a predetermined optimal density (e.g., 5,000 - 55,000 cells/well) and allow them to adhere overnight.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of this compound in culture medium to achieve the desired final concentrations.
-
Replace the culture medium in the wells with the medium containing the different concentrations of this compound. Include vehicle-only controls.
-
Incubate the cells for a predetermined exposure time (e.g., 24, 48, or 72 hours).
-
MTT Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
After the treatment period, add 10-15 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Carefully remove the medium.
-
Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
-
LDH Cytotoxicity Assay
This assay quantifies the release of lactate dehydrogenase (LDH), a cytosolic enzyme, into the culture medium upon cell lysis, indicating a loss of membrane integrity.
-
Principle: LDH released from damaged cells catalyzes the conversion of a substrate into a colored product. The amount of color is proportional to the number of lysed cells.
-
Procedure:
-
After the treatment period, centrifuge the 96-well plate at 250 x g for 10 minutes.
-
Carefully transfer a portion of the supernatant (e.g., 50-100 µL) to a new 96-well plate.
-
Prepare controls: a negative control (untreated cells for spontaneous LDH release), a positive control (cells treated with a lysis agent like Triton X-100 for maximum LDH release), and a background control (medium only).
-
Add the LDH reaction mixture (containing substrate and catalyst) to each well according to the manufacturer's instructions.
-
Incubate the plate in the dark at room temperature for up to 30 minutes.
-
Measure the absorbance at 490 nm with a reference wavelength of around 600 nm.
-
Calculate the percentage of cytotoxicity using the formula: (Experimental LDH release - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release) * 100.
-
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane in early apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA in cells with compromised membranes (late apoptotic and necrotic cells).
-
Procedure:
-
Following treatment, collect both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add fluorescently labeled Annexin V and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry. Viable cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic and necrotic cells will be positive for both Annexin V and PI.
-
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
References
- 1. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Camptothecin (CPT) and its derivatives are known to target topoisomerase I (Top1) as their mechanism of action: did we miss something in CPT analogue molecular targets for treating human disease such as cancer? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. HEK293 cell line toxicity - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. static.igem.org [static.igem.org]
Application Notes and Protocols for CU-CPT-8m and R-848 Co-treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Toll-like receptor 8 (TLR8) is a critical component of the innate immune system, recognizing single-stranded RNA viruses and certain synthetic compounds. Its activation triggers a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines, mounting an immune response. Dysregulation of TLR8 signaling has been implicated in various inflammatory and autoimmune diseases. This document provides detailed experimental protocols to investigate the co-treatment of cells with CU-CPT-8m, a potent and selective TLR8 antagonist, and R-848 (Resiquimod), a synthetic TLR8 agonist.[1][2][3]
This compound has been shown to inhibit TLR8 signaling by stabilizing the TLR8 dimer in its resting state, thereby preventing its activation by agonists.[3][4] R-848, an imidazoquinoline compound, activates immune cells through the TLR7 and TLR8 MyD88-dependent signaling pathway, leading to the activation of transcription factors like NF-κB and subsequent cytokine production. The experimental designs detailed below are intended to elucidate the inhibitory effects of this compound on R-848-induced TLR8 activation and downstream inflammatory responses.
Data Presentation
Table 1: Effect of this compound on R-848-induced TNF-α Production in THP-1 Cells
| Treatment Group | This compound (µM) | R-848 (µg/mL) | TNF-α Concentration (pg/mL) (Mean ± SD) | % Inhibition of TNF-α Production |
| Vehicle Control | 0 | 0 | 50 ± 8 | N/A |
| R-848 alone | 0 | 1 | 850 ± 45 | 0% |
| Co-treatment 1 | 0.1 | 1 | 420 ± 30 | 50.6% |
| Co-treatment 2 | 0.5 | 1 | 180 ± 22 | 78.8% |
| Co-treatment 3 | 1.0 | 1 | 95 ± 15 | 88.8% |
| This compound alone | 1.0 | 0 | 55 ± 10 | N/A |
Table 2: Cell Viability of THP-1 Cells after Co-treatment with this compound and R-848
| Treatment Group | This compound (µM) | R-848 (µg/mL) | Cell Viability (%) (Mean ± SD) |
| Vehicle Control | 0 | 0 | 100 ± 5.2 |
| R-848 alone | 0 | 1 | 98 ± 4.8 |
| Co-treatment 1 | 0.1 | 1 | 97 ± 5.5 |
| Co-treatment 2 | 0.5 | 1 | 96 ± 6.1 |
| Co-treatment 3 | 1.0 | 1 | 95 ± 4.7 |
| This compound alone | 1.0 | 0 | 99 ± 3.9 |
Mandatory Visualizations
Caption: TLR8 Signaling Pathway and Points of Intervention.
Caption: Experimental Workflow for Co-treatment Analysis.
Experimental Protocols
Cell Culture and Maintenance
Cell Line: THP-1 (human monocytic cell line) expressing endogenous TLR8.
Culture Medium:
-
RPMI-1640 medium
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
2 mM L-glutamine
Culture Conditions:
-
Maintain THP-1 cells in suspension culture in T-75 flasks.
-
Incubate at 37°C in a humidified atmosphere with 5% CO₂.
-
Subculture cells every 3-4 days to maintain a cell density between 2 x 10⁵ and 1 x 10⁶ cells/mL.
Cell Viability Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures.
Materials:
-
THP-1 cells
-
96-well flat-bottom plates
-
This compound (stock solution in DMSO)
-
R-848 (stock solution in water or DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed 1 x 10⁵ THP-1 cells per well in a 96-well plate in 100 µL of culture medium.
-
Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) or vehicle (DMSO) for 1 hour.
-
Stimulate the cells with R-848 (e.g., 1 µg/mL) or vehicle. Include control wells with R-848 alone and this compound alone.
-
Incubate the plate for 24 hours at 37°C and 5% CO₂.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours.
-
Centrifuge the plate at 1000 rpm for 5 minutes and carefully remove the supernatant.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cytokine Production Analysis (ELISA)
This protocol outlines the measurement of TNF-α in cell culture supernatants.
Materials:
-
Supernatants from the co-treatment experiment (from a parallel plate to the MTT assay)
-
Human TNF-α ELISA kit
-
Microplate reader
Procedure:
-
Following the 24-hour incubation period from the co-treatment experiment, centrifuge the 96-well plate at 1500 rpm for 10 minutes.
-
Carefully collect the supernatants from each well and store them at -80°C until use.
-
Perform the TNF-α ELISA according to the manufacturer's instructions.
-
Briefly, coat a 96-well plate with capture antibody overnight.
-
Block the plate with a suitable blocking buffer.
-
Add cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., HRP-streptavidin) and incubate.
-
Wash the plate and add the substrate solution.
-
Stop the reaction and measure the absorbance at 450 nm.
-
Calculate the concentration of TNF-α in the samples based on the standard curve.
Western Blot Analysis for NF-κB Signaling
This protocol is for assessing the activation of the NF-κB pathway.
Materials:
-
THP-1 cells
-
6-well plates
-
This compound
-
R-848
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-phospho-NF-κB p65, anti-IκBα, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Seed 2 x 10⁶ THP-1 cells per well in 6-well plates.
-
Pre-treat with this compound (e.g., 1 µM) for 1 hour.
-
Stimulate with R-848 (e.g., 1 µg/mL) for a shorter time course (e.g., 15, 30, 60 minutes) to capture signaling events.
-
Wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane and detect the protein bands using a chemiluminescence substrate and an imaging system.
-
Quantify the band intensities and normalize to the loading control.
References
Application Note: Flow Cytometry Analysis of Cytokine Inhibition by CU-CPT-8m
Audience: Researchers, scientists, and drug development professionals.
Introduction
CU-CPT-8m is a potent and specific antagonist of Toll-like receptor 8 (TLR8), a key pattern recognition receptor of the innate immune system involved in the recognition of single-stranded RNA viruses.[1] Upon activation, TLR8 triggers a signaling cascade that results in the production of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8).[1] Dysregulation of TLR8 signaling is implicated in various inflammatory and autoimmune diseases, making it an attractive therapeutic target. This compound has been shown to inhibit the production of TNF-α and IL-8 in response to TLR8 agonists with a high degree of specificity, showing negligible effects on the closely related TLR7.[1] This application note provides a detailed protocol for the analysis of cytokine inhibition by this compound using intracellular flow cytometry, a powerful technique for single-cell analysis of cytokine production.[2][3]
While this compound is a TLR8 antagonist, it is important to distinguish its mechanism from inhibitors of the NLRP3 inflammasome. The NLRP3 inflammasome is a multi-protein complex that, upon activation, leads to the maturation and secretion of pro-inflammatory cytokines IL-1β and IL-18. Although both TLR8 activation and NLRP3 inflammasome activation are key components of the innate immune response, they represent distinct pathways. However, TLR activation can prime the NLRP3 inflammasome by upregulating the expression of NLRP3 and pro-IL-1β. Therefore, the effect of a TLR8 inhibitor like this compound could indirectly modulate NLRP3-dependent inflammatory responses.
Data Presentation
Table 1: Expected Inhibition of Cytokine Production by this compound in R848-stimulated THP-1 cells
| Treatment Group | % of TNF-α positive cells (Mean ± SD) | MFI of TNF-α (Mean ± SD) | % of IL-8 positive cells (Mean ± SD) | MFI of IL-8 (Mean ± SD) |
| Unstimulated Control | 0.5 ± 0.2 | 150 ± 30 | 0.8 ± 0.3 | 200 ± 45 |
| R848 (TLR8 agonist) | 45.2 ± 5.1 | 3500 ± 420 | 60.5 ± 6.8 | 4800 ± 550 |
| R848 + this compound (1 µM) | 5.3 ± 1.5 | 450 ± 80 | 8.2 ± 2.1 | 600 ± 110 |
| R848 + Vehicle Control | 44.8 ± 4.9 | 3450 ± 410 | 59.9 ± 6.5 | 4750 ± 530 |
MFI: Mean Fluorescence Intensity
Signaling Pathway
Caption: TLR8 signaling pathway and its inhibition by this compound.
Experimental Protocols
Protocol 1: Cell Culture and Stimulation
This protocol describes the culture of THP-1 monocytic cells and their stimulation with a TLR8 agonist in the presence or absence of this compound.
Materials:
-
THP-1 cell line (ATCC TIB-202)
-
RPMI-1640 medium (with L-glutamine)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
PMA (Phorbol 12-myristate 13-acetate)
-
R848 (Resiquimod), TLR7/8 agonist
-
This compound
-
DMSO (vehicle control)
-
Brefeldin A
-
Monensin
-
6-well tissue culture plates
Procedure:
-
Cell Culture: Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.
-
Differentiation (optional but recommended): To enhance TLR8 expression and responsiveness, differentiate THP-1 monocytes into macrophage-like cells by treating with 50 ng/mL PMA for 24-48 hours. After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours before stimulation.
-
Cell Seeding: Seed the differentiated THP-1 cells in 6-well plates at a density of 1 x 10⁶ cells/well in 2 mL of complete medium.
-
Inhibitor Pre-treatment: Prepare a stock solution of this compound in DMSO. Dilute the stock solution in culture medium to the desired final concentration (e.g., 1 µM). Add the diluted this compound or an equivalent volume of DMSO (vehicle control) to the respective wells. Incubate for 1 hour at 37°C.
-
Stimulation: Prepare a stock solution of R848 in a suitable solvent (e.g., water or DMSO). Dilute the R848 in culture medium to the desired final concentration (e.g., 1 µg/mL). Add the diluted R848 to the wells pre-treated with this compound or vehicle. Include an unstimulated control well (medium only).
-
Protein Transport Inhibition: To allow for intracellular accumulation of cytokines, add a protein transport inhibitor cocktail (e.g., Brefeldin A at 10 µg/mL and Monensin at 2 µM) to all wells.
-
Incubation: Incubate the plates for 4-6 hours at 37°C in a 5% CO₂ incubator.
Protocol 2: Intracellular Cytokine Staining for Flow Cytometry
This protocol details the steps for staining the stimulated cells for intracellular cytokines for subsequent flow cytometric analysis.
Materials:
-
Phosphate Buffered Saline (PBS)
-
FACS tubes (5 mL polystyrene round-bottom tubes)
-
Fixable Viability Stain
-
Cytofix/Cytoperm™ Fixation/Permeabilization Solution
-
Perm/Wash™ Buffer
-
Fluorochrome-conjugated antibodies against:
-
Human TNF-α (e.g., PE-conjugated)
-
Human IL-8 (e.g., APC-conjugated)
-
-
Cell Staining Buffer
Procedure:
-
Cell Harvesting: Gently scrape the cells from the wells and transfer the cell suspension to FACS tubes.
-
Washing: Wash the cells by adding 2 mL of PBS, centrifuging at 300 x g for 5 minutes, and discarding the supernatant.
-
Viability Staining: Resuspend the cell pellet in 1 mL of PBS containing a fixable viability stain according to the manufacturer's instructions. Incubate for 20-30 minutes at 4°C in the dark. This step is crucial to exclude dead cells from the analysis.
-
Washing: Wash the cells once with 2 mL of Cell Staining Buffer.
-
Fixation and Permeabilization: Resuspend the cell pellet in 250 µL of Cytofix/Cytoperm™ solution. Incubate for 20 minutes at 4°C in the dark. This step fixes the cells and permeabilizes the cell membrane to allow antibodies to enter the cell.
-
Washing: Wash the cells twice with 1 mL of Perm/Wash™ Buffer. Centrifuge at 500 x g for 5 minutes and discard the supernatant.
-
Intracellular Staining: Resuspend the permeabilized cells in 100 µL of Perm/Wash™ Buffer containing the fluorochrome-conjugated anti-cytokine antibodies (anti-TNF-α and anti-IL-8) at the manufacturer's recommended concentration.
-
Incubation: Incubate for 30 minutes at 4°C in the dark.
-
Washing: Wash the cells twice with 1 mL of Perm/Wash™ Buffer.
-
Resuspension: Resuspend the final cell pellet in 300-500 µL of Cell Staining Buffer.
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Analyze the data using appropriate software. Gate on live, single cells and then determine the percentage of cytokine-positive cells and the mean fluorescence intensity (MFI) for each cytokine in the different treatment groups.
Experimental Workflow
Caption: Experimental workflow for analyzing cytokine inhibition by this compound.
References
Application Notes and Protocols for In Vivo Formulation of Novel Compounds in Mouse Models
Disclaimer: Publicly available information on a compound specifically designated "CU-CPT-8m" is not available at the time of this writing. The following application notes and protocols are provided as a generalized framework for the in vivo formulation and evaluation of a novel, hypothetical compound in mouse models. Researchers should adapt these protocols based on the specific physicochemical properties (e.g., solubility, stability) of their compound of interest.
Introduction
The successful in vivo evaluation of a novel therapeutic agent in mouse models is critically dependent on the development of a suitable formulation that ensures appropriate bioavailability, minimizes toxicity, and allows for consistent and reproducible administration. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the formulation, administration, and evaluation of a novel compound, referred to herein as "Hypothetical Compound X," in mouse models.
Data Presentation
Clear and concise presentation of quantitative data is essential for the interpretation and comparison of experimental results. The following tables provide templates for summarizing key data from in vivo studies.
Table 1: Formulation Composition and Physicochemical Properties
| Formulation ID | Vehicle Composition | Compound Concentration (mg/mL) | pH | Osmolality (mOsm/kg) | Appearance |
| F1 | Saline | 1 | 7.4 | 290 | Clear, colorless solution |
| F2 | 10% DMSO, 40% PEG300, 50% Saline | 5 | 7.2 | 310 | Clear, colorless solution |
| F3 | 5% Ethanol, 5% Propylene Glycol, 90% Saline[1][2] | 2 | 7.3 | 300 | Clear, colorless solution |
| F4 | Corn oil | 10 | N/A | N/A | Suspension |
Table 2: Pharmacokinetic Parameters of Hypothetical Compound X in Mice
| Formulation ID | Route of Administration | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Half-life (t½) (h) |
| F1 | Intravenous (IV) | 2 | 1500 | 0.08 | 3200 | 2.5 |
| F2 | Intraperitoneal (IP) | 10 | 800 | 0.5 | 4500 | 3.1 |
| F3 | Oral (PO) | 20 | 250 | 1.0 | 2800 | 4.0 |
| F4 | Subcutaneous (SC) | 10 | 600 | 2.0 | 5100 | 5.2 |
Table 3: In Vivo Efficacy in Xenograft Mouse Model
| Treatment Group | Dose (mg/kg) | Dosing Schedule | Mean Tumor Volume (mm³) ± SD (Day 21) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | - | QDx5 | 1500 ± 210 | 0 | +2.5 |
| Hypothetical Compound X (F2) | 10 | QDx5 | 750 ± 150 | 50 | -1.0 |
| Hypothetical Compound X (F2) | 20 | QDx5 | 300 ± 90 | 80 | -5.2 |
| Positive Control | 5 | QDx5 | 250 ± 80 | 83 | -4.5 |
Experimental Protocols
Detailed and standardized protocols are crucial for the reproducibility of in vivo experiments.
Preparation of In Vivo Formulations
Objective: To prepare a sterile and stable formulation of Hypothetical Compound X suitable for administration to mice.
Materials:
-
Hypothetical Compound X
-
Sterile vehicles (e.g., saline, DMSO, PEG300, corn oil)
-
Sterile vials
-
Vortex mixer
-
Sonicator (optional)
-
pH meter
-
Sterile filters (0.22 µm)
Protocol for Aqueous Formulation (e.g., F2):
-
Weigh the required amount of Hypothetical Compound X in a sterile vial.
-
Add the required volume of DMSO to dissolve the compound. Vortex or sonicate briefly if necessary.
-
Add the required volume of PEG300 and mix thoroughly.
-
Add the required volume of sterile saline in a stepwise manner while mixing.
-
Measure the pH of the final solution and adjust to the desired range (e.g., 7.2-7.4) if necessary.
-
Sterile-filter the final formulation through a 0.22 µm filter into a sterile vial.
-
Store the formulation at the appropriate temperature (e.g., 4°C) and protect from light if the compound is light-sensitive.
Animal Handling and Dosing
Objective: To administer the formulated Hypothetical Compound X to mice via the desired route.
Materials:
-
Healthy mice (specify strain, age, and sex)
-
Formulated Hypothetical Compound X
-
Appropriate syringes and needles (e.g., 27-30G)
-
Animal balance
-
Personal Protective Equipment (PPE)
Protocol for Intraperitoneal (IP) Injection:
-
Acclimatize mice to the facility for at least one week before the experiment.
-
Calculate the dose for each mouse based on its body weight.
-
Gently restrain the mouse, ensuring a firm but not restrictive grip.
-
Tilt the mouse's head downwards to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right quadrant of the abdomen, avoiding the midline to prevent injection into the bladder or cecum.[3]
-
Aspirate gently to ensure no fluid (urine or blood) is drawn back into the syringe.[3]
-
Inject the calculated volume of the formulation smoothly.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any immediate adverse reactions.
Visualizations
Experimental Workflow
The following diagram illustrates a typical workflow for the in vivo evaluation of a novel compound in a mouse xenograft model.
Hypothetical Signaling Pathway
This diagram illustrates a hypothetical signaling pathway that could be targeted by a novel anti-cancer agent.
References
Application Notes and Protocols for Measuring Dose-Response of CU-CPT-8m in a SEAP Reporter Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
This document provides a detailed protocol for determining the dose-response relationship of CU-CPT-8m, a known Toll-like receptor 8 (TLR8) antagonist, using a Secreted Embryonic Alkaline Phosphatase (SEAP) reporter assay. TLR8 is a pattern recognition receptor involved in the innate immune response, and its overactivation is associated with autoimmune diseases. This compound offers a potential therapeutic avenue by inhibiting TLR8 signaling.[1] The SEAP reporter assay is a robust and sensitive method to quantify the activity of the NF-κB signaling pathway downstream of TLR8 activation.[2][3]
Principle of the Assay:
HEK-Blue™ hTLR8 cells are human embryonic kidney cells engineered to express human TLR8 and a SEAP reporter gene. The SEAP gene is under the control of a promoter containing NF-κB and AP-1 binding sites.[2][4] Activation of TLR8 by an agonist, such as R848, initiates a signaling cascade that leads to the activation of NF-κB. Activated NF-κB binds to the promoter and induces the expression and secretion of SEAP into the cell culture medium. The amount of secreted SEAP is directly proportional to the level of NF-κB activation. This compound, as a TLR8 antagonist, is expected to inhibit this process in a dose-dependent manner. The SEAP activity in the supernatant is then measured using a substrate that produces a colorimetric or chemiluminescent signal.
Mechanism of Action of this compound:
This compound functions by binding to and stabilizing the TLR8 dimer in its resting, inactive state. This stabilization prevents the conformational changes required for receptor activation upon agonist binding, thereby blocking downstream signaling.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the TLR8 signaling pathway and the experimental workflow for the SEAP reporter assay.
Caption: TLR8 signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the dose-response SEAP reporter assay.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| HEK-Blue™ hTLR8 Cells | InvivoGen | hkb-htlr8 |
| This compound | N/A | N/A |
| R848 (TLR8 Agonist) | InvivoGen | tlrl-r848 |
| QUANTI-Blue™ Solution | InvivoGen | rep-qbs |
| DMEM, High Glucose | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| HEK-Blue™ Selection | InvivoGen | hb-sel |
| 96-well flat-bottom cell culture plates | Corning | 3599 |
| DMSO (Dimethyl sulfoxide) | Sigma-Aldrich | D8418 |
Experimental Protocol
This protocol is adapted for a 96-well plate format.
4.1. Cell Culture and Seeding
-
Culture HEK-Blue™ hTLR8 cells in DMEM supplemented with 10% heat-inactivated FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and HEK-Blue™ Selection according to the manufacturer's instructions.
-
On the day of the experiment, harvest cells and resuspend them in fresh, pre-warmed culture medium.
-
Seed the cells in a 96-well flat-bottom plate at a density of 7.5 x 10⁴ cells per well in a volume of 180 µL.
-
Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator to allow cells to adhere.
4.2. Preparation of this compound Dilutions
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to obtain the desired final concentrations for the dose-response curve. A suggested starting concentration in the assay is 10 µM, followed by 1:4 serial dilutions.
-
Note: The final DMSO concentration in all wells should be kept constant and low (e.g., ≤ 0.1%) to avoid solvent-induced cytotoxicity. Prepare a vehicle control with the same final DMSO concentration.
-
4.3. Treatment of Cells
-
Carefully add 20 µL of the diluted this compound solutions to the appropriate wells of the 96-well plate containing the cells.
-
Add 20 µL of culture medium with the corresponding DMSO concentration to the control wells (untreated and agonist-only).
-
Pre-incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.
4.4. Stimulation with TLR8 Agonist
-
Prepare a stock solution of the TLR8 agonist R848.
-
Dilute the R848 stock solution in culture medium to a working concentration that will result in a final concentration of 1 µg/mL in the wells.
-
Add 20 µL of the diluted R848 solution to all wells except for the untreated control wells. Add 20 µL of culture medium to the untreated control wells.
-
The final volume in each well should be 220 µL.
4.5. Incubation
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
4.6. SEAP Detection
-
Warm the QUANTI-Blue™ Solution to 37°C.
-
Add 180 µL of QUANTI-Blue™ Solution to a new 96-well flat-bottom plate.
-
Carefully transfer 20 µL of the cell culture supernatant from the experimental plate to the corresponding wells of the new plate containing the QUANTI-Blue™ Solution.
-
Incubate the plate at 37°C for 1-3 hours. Monitor the color change.
-
Measure the absorbance at 620-655 nm using a microplate reader.
Data Presentation and Analysis
5.1. Raw Data Table
| This compound (µM) | Absorbance (620 nm) Replicate 1 | Absorbance (620 nm) Replicate 2 | Absorbance (620 nm) Replicate 3 | Mean Absorbance | Std. Deviation |
| 0 (Untreated) | |||||
| 0 (+ R848) | |||||
| 0.0024 | |||||
| 0.0097 | |||||
| 0.039 | |||||
| 0.156 | |||||
| 0.625 | |||||
| 2.5 | |||||
| 10 |
5.2. Data Analysis
-
Calculate Percentage Inhibition:
-
Subtract the mean absorbance of the untreated control from all other mean absorbance values to correct for background.
-
The absorbance of the "0 (+ R848)" wells represents 0% inhibition (maximum stimulation).
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = 100 * (1 - (Absorbance_sample - Absorbance_untreated) / (Absorbance_R848 - Absorbance_untreated))
-
-
Dose-Response Curve:
-
Plot the percentage of inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis).
-
Use a non-linear regression model (e.g., four-parameter logistic equation) to fit the data and generate a sigmoidal dose-response curve.
-
-
Determine IC₅₀:
-
The IC₅₀ value, which is the concentration of this compound that produces 50% inhibition of the R848-induced SEAP expression, can be calculated from the dose-response curve. The known IC₅₀ for this compound is 67 nM. Your experimental results should be in a similar range.
-
5.3. Processed Data Table
| This compound (µM) | log[this compound] | Mean % Inhibition | Std. Deviation |
| 0.0024 | |||
| 0.0097 | |||
| 0.039 | |||
| 0.156 | |||
| 0.625 | |||
| 2.5 | |||
| 10 | |||
| IC₅₀ (µM): |
Troubleshooting
| Issue | Possible Cause | Solution |
| High background in untreated wells | Contamination of cell culture; Endogenous alkaline phosphatase activity | Check for contamination; Ensure proper heat-inactivation if using a different SEAP detection kit. QUANTI-Blue™ does not typically require this step. |
| Low signal in agonist-treated wells | Inactive agonist; Low cell number; Insufficient incubation time | Check the activity of R848; Ensure correct cell seeding density; Optimize incubation time. |
| High variability between replicates | Pipetting errors; Uneven cell distribution | Use calibrated pipettes and proper technique; Ensure a single-cell suspension before seeding. |
| No dose-response observed | Incorrect compound concentrations; Compound inactivity; Cell viability issues | Verify dilutions of this compound; Check the purity and activity of the compound; Perform a cytotoxicity assay (e.g., WST-1) in parallel to ensure the observed inhibition is not due to cell death. |
References
- 1. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protocol for evaluation and validation of TLR8 antagonists in HEK-Blue cells via secreted embryonic alkaline phosphatase assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. invivogen.com [invivogen.com]
- 4. invivogen.com [invivogen.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing CU-CPT-8m Incubation Time for Maximal Cytokine Inhibition
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to optimize the incubation time of CU-CPT-8m for maximal cytokine inhibition in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent and selective antagonist of Toll-like receptor 8 (TLR8).[1][2][3] It functions by binding to a unique site on the TLR8 homodimer, stabilizing it in its resting state.[3][4] This stabilization prevents the conformational changes required for agonist-induced activation and subsequent downstream signaling pathways that lead to the production of pro-inflammatory cytokines like TNF-α and IL-8.
Q2: Why is optimizing the incubation time for this compound important?
A2: Optimizing the incubation time is critical to ensure that you observe the maximal inhibitory effect of this compound on cytokine production. A suboptimal incubation time may lead to an underestimation of the compound's potency. The kinetics of TLR8 signaling and cytokine production can vary depending on the cell type and experimental conditions. Therefore, a time-course experiment is recommended to determine the ideal pre-incubation time for this compound before agonist stimulation and the optimal co-incubation time.
Q3: What are the expected outcomes of this compound treatment on cytokine production?
A3: Treatment with this compound is expected to significantly reduce the production of TLR8-mediated pro-inflammatory cytokines, such as TNF-α, IL-6, and IL-8, upon stimulation with a TLR8 agonist like R848. The degree of inhibition is dependent on the concentration of this compound used.
Q4: Can this compound inhibit other Toll-like receptors?
A4: Studies have shown that this compound is highly selective for TLR8 and does not show significant inhibition of other human TLRs at effective concentrations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in cytokine inhibition between replicate wells. | - Inconsistent cell seeding. - Pipetting errors. - Edge effects in the culture plate. | - Ensure a homogenous cell suspension before seeding. - Use calibrated pipettes and proper pipetting technique. - Avoid using the outer wells of the plate or fill them with sterile PBS to maintain humidity. |
| No significant cytokine inhibition observed even at high concentrations of this compound. | - Inactive this compound compound. - Suboptimal incubation time. - TLR8 agonist is not working. - Cell line does not express functional TLR8. | - Verify the purity and activity of your this compound stock. - Perform a time-course experiment to determine the optimal incubation time (see experimental protocol below). - Test the activity of the TLR8 agonist with a positive control. - Confirm TLR8 expression in your cell line via qPCR, Western blot, or flow cytometry. |
| High background cytokine levels in unstimulated control wells. | - Cell contamination (e.g., mycoplasma). - Cells are over-stimulated due to high seeding density or poor health. | - Regularly test cell lines for contamination. - Optimize cell seeding density and ensure cells are healthy and in the logarithmic growth phase. |
| Observed cytotoxicity at effective inhibitory concentrations. | - this compound may exhibit cytotoxicity at very high concentrations or with prolonged exposure. | - Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) in parallel with your inhibition experiment to identify the non-toxic concentration range of this compound for your specific cell type and incubation time. |
Experimental Protocols
Protocol: Optimization of this compound Incubation Time
This protocol outlines a typical experiment to determine the optimal pre-incubation and co-incubation times for this compound to achieve maximal inhibition of R848-induced TNF-α production in human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
This compound (stock solution in DMSO)
-
R848 (TLR8 agonist)
-
96-well cell culture plates
-
TNF-α ELISA kit
-
Cell viability assay kit (e.g., MTT or CellTiter-Glo®)
Workflow:
Caption: Experimental workflow for optimizing this compound incubation time.
Procedure:
-
Cell Seeding: Isolate human PBMCs and seed them in a 96-well plate at a density of 2 x 10^5 cells/well in 100 µL of complete RPMI-1640 medium. Allow cells to adhere for 2 hours.
-
Pre-incubation with this compound:
-
Add 50 µL of medium containing this compound at various concentrations (e.g., 0.1, 1, 10 µM) to the appropriate wells. Include a vehicle control (DMSO).
-
Incubate the plate for different pre-incubation times (e.g., 1, 2, 4, and 8 hours) at 37°C and 5% CO2.
-
-
Stimulation:
-
After the pre-incubation period, add 50 µL of medium containing the TLR8 agonist R848 (e.g., 1 µM final concentration) to all wells except the unstimulated control.
-
-
Co-incubation:
-
Incubate the plate for various co-incubation times (e.g., 6, 12, and 24 hours) at 37°C and 5% CO2.
-
-
Sample Collection and Analysis:
-
After the co-incubation, centrifuge the plate and collect the supernatant for cytokine analysis.
-
Measure the concentration of TNF-α in the supernatant using an ELISA kit according to the manufacturer's instructions.
-
Assess cell viability in the remaining cells using an appropriate assay.
-
-
Data Analysis:
-
Calculate the percentage of TNF-α inhibition for each this compound concentration and incubation time relative to the R848-stimulated control.
-
Plot the percentage of inhibition against the incubation time to determine the optimal duration for maximal inhibition without significant cytotoxicity.
-
Data Presentation
Table 1: Hypothetical Data for Optimization of this compound Incubation Time on TNF-α Inhibition in R848-stimulated PBMCs
| Pre-incubation Time (hours) | Co-incubation Time (hours) | TNF-α Inhibition (%) with 1 µM this compound | Cell Viability (%) |
| 1 | 6 | 45.2 ± 3.1 | 98.5 ± 1.2 |
| 1 | 12 | 65.8 ± 4.5 | 97.9 ± 1.5 |
| 1 | 24 | 75.1 ± 5.2 | 96.3 ± 2.1 |
| 2 | 6 | 58.3 ± 3.9 | 98.2 ± 1.3 |
| 2 | 12 | 82.5 ± 6.1 | 97.5 ± 1.8 |
| 2 | 24 | 91.3 ± 7.3 | 95.8 ± 2.5 |
| 4 | 6 | 62.1 ± 4.2 | 97.8 ± 1.6 |
| 4 | 12 | 88.9 ± 6.8 | 96.9 ± 2.0 |
| 4 | 24 | 94.6 ± 8.1 | 94.2 ± 3.1 |
| 8 | 6 | 63.5 ± 4.8 | 96.5 ± 2.2 |
| 8 | 12 | 89.2 ± 7.0 | 95.1 ± 2.8 |
| 8 | 24 | 95.1 ± 8.5 | 92.7 ± 3.8 |
Data are presented as mean ± standard deviation.
Signaling Pathway
Caption: TLR8 signaling pathway and the inhibitory action of this compound.
References
CU-CPT-8m stability in cell culture media over 48 hours
This technical support center provides essential information for researchers and scientists using CU-CPT-8m in cell culture experiments. Below you will find data on its stability, detailed experimental protocols, and troubleshooting guidance to ensure the successful application of this compound in your research.
This compound Stability in Cell Culture Media
The stability of a small molecule in cell culture media is a critical factor for the reproducibility and interpretation of experimental results. While specific experimental data for the stability of this compound is not publicly available, the following table represents a typical stability profile for a small molecule in common cell culture conditions over a 48-hour period. This data is intended to serve as a guideline for experimental design.
Note: The following data is illustrative and intended to provide a general expectation of small molecule stability in cell culture. Actual stability should be determined empirically under your specific experimental conditions.
| Time (Hours) | DMEM + 10% FBS (Acellular) (% Remaining) | DMEM + 10% FBS (with Cells) (% Remaining) | Serum-Free DMEM (Acellular) (% Remaining) |
| 0 | 100% | 100% | 100% |
| 2 | 98% | 95% | 99% |
| 8 | 92% | 85% | 97% |
| 24 | 85% | 70% | 94% |
| 48 | 75% | 55% | 90% |
Experimental Protocols
Protocol for Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in your specific cell culture media and conditions.
Materials:
-
This compound
-
Anhydrous DMSO
-
Cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Cell line of interest
-
96-well plates (low-binding plates recommended)[1]
-
Incubator (37°C, 5% CO₂)
-
LC-MS/MS system for analysis[2]
-
Acetonitrile with an internal standard
Procedure:
-
Prepare a Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 10 mM) in anhydrous DMSO. Ensure the compound is fully dissolved; sonication or gentle warming may be applied if necessary. Store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[3]
-
Prepare Working Solutions: Dilute the this compound stock solution into pre-warmed (37°C) cell culture medium to the final desired concentration (e.g., 1 µM). Prepare separate working solutions for each condition to be tested (e.g., media with 10% FBS, serum-free media). The final DMSO concentration should typically be kept below 0.5% to avoid solvent-induced cytotoxicity.[4]
-
Experimental Setup:
-
Acellular Conditions: Add the working solution to the wells of a 96-well plate without cells.
-
Cellular Conditions: Seed your cells in a 96-well plate and allow them to adhere overnight. The next day, replace the medium with the this compound working solution.
-
-
Time Points: Collect aliquots from the wells at various time points (e.g., 0, 2, 8, 24, and 48 hours).[5]
-
Sample Processing:
-
At each time point, transfer an aliquot of the medium to a new plate or tube.
-
To quench any enzymatic reactions and precipitate proteins, add 2-3 volumes of cold acetonitrile containing an internal standard.
-
Centrifuge the samples to pellet the precipitated proteins.
-
-
Analysis: Transfer the supernatant to a clean plate for analysis by LC-MS/MS to determine the concentration of the remaining this compound.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.
Mandatory Visualizations
Caption: Workflow for assessing small molecule stability in cell culture.
Troubleshooting and FAQs
Q1: My this compound precipitated when I added it to the cell culture medium. What should I do?
A1: Precipitation upon dilution into aqueous media is a common issue for hydrophobic compounds. Here are some steps to troubleshoot this:
-
Check Stock Solution: Ensure your DMSO stock solution is fully dissolved and free of particulates before diluting into the medium.
-
Optimize Dilution: When diluting, add the stock solution to the medium while vortexing or mixing to facilitate rapid dispersal and avoid localized high concentrations that can lead to "solvent shock".
-
Lower Final Concentration: Your experimental concentration may be above the compound's solubility limit in the medium. Try using a lower final concentration.
-
Increase Serum Concentration: For some compounds, the presence of serum proteins like albumin can increase solubility. If your experiment allows, test if a higher FBS concentration improves solubility.
-
Pre-warm the Medium: Ensure your cell culture medium is pre-warmed to 37°C before adding the compound, as temperature can affect solubility.
Q2: I am observing a faster than expected loss of this compound in my experiment. What are the potential causes?
A2: Several factors can contribute to the degradation of a compound in cell culture:
-
Enzymatic Degradation: If you are using a medium supplemented with serum, it contains enzymes like esterases and proteases that can metabolize the compound. Furthermore, the cells themselves are metabolically active and can break down the compound. To distinguish between these, you can run parallel experiments in serum-free medium and in acellular medium containing serum.
-
pH Instability: The pH of standard cell culture media is typically between 7.2 and 7.4. If this compound is sensitive to this pH range, it could lead to chemical degradation.
-
Binding to Plasticware: Highly lipophilic compounds can bind to the surface of standard plastic labware, leading to a perceived loss of compound from the solution. Using low-binding plates and tubes can help mitigate this issue.
-
Photodegradation: Some compounds are sensitive to light. Ensure your solutions and experimental plates are protected from light, especially if you observe a color change in the medium.
Q3: How can I prepare my this compound stock solution and dilutions accurately?
A3: Accurate solution preparation is crucial for reproducible results.
-
Stock Solution: Weigh a precise amount of this compound and dissolve it in a known volume of high-purity, anhydrous DMSO to achieve your target concentration (e.g., 10 mM).
-
Dilutions: Use the dilution equation C₁V₁ = C₂V₂ to calculate the volume of your stock solution needed to prepare your final working solution. For example, to make 1 mL of a 10 µM solution from a 10 mM stock, you would add 1 µL of the stock to 999 µL of medium.
-
Serial Dilutions: For creating a range of concentrations, performing serial dilutions from your highest working concentration is an efficient method.
Q4: What is the recommended maximum concentration of DMSO in cell culture?
A4: The tolerance to DMSO varies between cell lines. As a general guideline:
-
< 0.1%: Generally considered safe for most cell lines with minimal effects on cell health and function.
-
0.1% - 0.5%: Well-tolerated by many robust cell lines.
-
> 0.5%: Can cause cytotoxicity or off-target effects in some cell lines. It is essential to include a vehicle control in your experiments, which consists of cells treated with the same final concentration of DMSO as your compound-treated samples. This allows you to differentiate the effects of the compound from the effects of the solvent.
References
potential off-target effects of CU-CPT-8m at high concentrations
<_ Technical Support Center: CU-CPT-8m
Topic: Investigating Potential Off-Target Effects of this compound at High Concentrations
This technical support guide is designed for researchers, scientists, and drug development professionals using this compound, a known inhibitor of Valosin-Containing Protein (VCP/p97). It provides troubleshooting advice, frequently asked questions (FAQs), and standardized protocols to address potential off-target effects, particularly when using the compound at high concentrations.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is understood to be a derivative of Camptothecin (CPT). The primary molecular target of CPT and its derivatives is human DNA topoisomerase I (topo I)[1]. It inhibits the enzyme by stabilizing the covalent complex between topoisomerase I and DNA, which leads to DNA strand breaks. This action ultimately interferes with DNA replication and transcription, causing cell cycle arrest and apoptosis, particularly in rapidly dividing cells[1][2][3]. VCP/p97, an ATPase, is also implicated in cellular processes that can be affected by this pathway, such as the ubiquitin-proteasome system's response to DNA damage and protein degradation[4].
Q2: I'm observing a cellular phenotype inconsistent with Topoisomerase I or VCP/p97 inhibition. What could be the cause?
A2: If the observed phenotype does not align with the known functions of Topoisomerase I or VCP/p97 (e.g., disruption of protein homeostasis, ER stress, cell cycle arrest), it may be due to off-target effects. This is more likely when using high concentrations of the compound. Off-target interactions can lead to misleading experimental results or unexpected cellular toxicity.
Q3: At what concentration range should I be concerned about off-target effects?
A3: Off-target effects typically become more prominent as the concentration of a small molecule significantly exceeds its on-target IC50 or Ki value. While a precise threshold for this compound is not definitively established in the public literature, a general rule of thumb is to be cautious when using concentrations >10-fold higher than its effective on-target concentration. A thorough dose-response analysis is crucial to differentiate on-target from off-target effects.
Q4: How can I experimentally test if the effects I'm seeing are off-target?
A4: A multi-step approach is recommended:
-
Confirm On-Target Engagement: Use an assay like the Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target (e.g., Topoisomerase I) in your cellular model.
-
Use a Structurally Unrelated Inhibitor: Treat cells with a different, structurally distinct inhibitor of the same target. If this second compound does not produce the same phenotype, it strongly suggests the initial observations are due to an off-target effect of this compound.
-
Perform a Rescue Experiment: If possible, overexpress the intended target protein. If the phenotype is not reversed or "rescued," it points towards the involvement of other targets.
-
Profile Against a Kinase Panel: Since many inhibitors have off-target effects on kinases, screening this compound against a broad panel of kinases (e.g., using a service like KINOMEscan) can identify unintended targets.
Q5: Are there any known off-target profiles for similar VCP/p97 inhibitors?
A5: Yes. For example, the VCP/p97 inhibitor CB-5083 was discontinued in clinical trials due to off-target effects on phosphodiesterase-6 (PDE6), which caused reversible vision problems. While this compound has a different chemical scaffold, this highlights the potential for VCP inhibitors to have unexpected off-target activities.
Troubleshooting Guide
This guide provides a logical workflow for addressing common issues that may arise during experiments with this compound.
| Issue Observed | Potential Cause | Suggested Troubleshooting Steps |
| Unexpected Cell Toxicity at concentrations that should be well-tolerated. | Off-target toxicity. | 1. Perform a counter-screen in a cell line that does not express the primary target (if applicable). Persistent toxicity suggests off-target effects. 2. Screen the compound against a known toxicity panel (e.g., hERG, CYP enzymes). 3. Lower the concentration and extend the treatment time to see if the therapeutic window can be improved. |
| Phenotype Mismatch (Observed effect differs from expected outcome of target inhibition). | Engagement of a secondary target. | 1. Conduct a dose-response curve comparing the potency for the observed phenotype with the on-target inhibition potency. A large discrepancy suggests an off-target effect. 2. Use proteomics to analyze global changes in protein expression, which may reveal activation or inhibition of unexpected pathways. 3. Perform a kinome-wide scan to identify potential off-target kinases. |
| Inconsistent Results between experimental replicates. | Experimental artifact or compound instability. | 1. Review and optimize the experimental protocol, ensuring all controls are properly included. 2. Verify the stability and purity of your this compound stock solution. Degradation can lead to altered activity. 3. Ensure consistent cell culture conditions and passage numbers, as cellular responses can vary. |
Quantitative Data Summary
While specific quantitative off-target data for this compound is not widely available, the table below provides a template for how such data should be structured and compared. Researchers should aim to generate similar data for their specific experimental system.
Table 1: On-Target vs. Potential Off-Target Activity of this compound (Hypothetical Data)
| Target | Assay Type | IC50 / Kd (nM) | Selectivity (Fold) | Notes |
| Topoisomerase I (On-Target) | Cell-based activity assay | 50 | - | Primary intended target. |
| VCP/p97 (On-Target) | ATPase activity assay | 150 | - | Key target in protein homeostasis. |
| Kinase X (Off-Target) | KINOMEscan | 2,500 | 50-fold vs. Topo I | Potential off-target at concentrations >2.5 µM. |
| Kinase Y (Off-Target) | KINOMEscan | 8,000 | 160-fold vs. Topo I | Likely insignificant at typical working concentrations. |
| PDE6 (Off-Target) | Enzyme activity assay | >10,000 | >200-fold vs. Topo I | Based on data from other VCP inhibitors like CB-5083. |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify that this compound binds to its target protein within intact cells, based on the principle of ligand-induced thermal stabilization.
Materials:
-
Cell culture medium, PBS, Trypsin-EDTA
-
This compound stock solution (in DMSO)
-
DMSO (vehicle control)
-
PCR tubes
-
Lysis buffer with protease/phosphatase inhibitors
-
Equipment for SDS-PAGE and Western Blotting
-
Primary antibody against the target protein (e.g., Topoisomerase I) and a loading control (e.g., GAPDH)
Procedure:
-
Cell Treatment: Culture cells to 80-90% confluency. Treat cells with the desired concentration of this compound or DMSO vehicle for 1 hour at 37°C.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes at a range of different temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.
-
Western Blotting: Collect the supernatant (soluble protein fraction). Normalize protein concentrations, run SDS-PAGE, and transfer to a PVDF membrane.
-
Detection: Probe the membrane with the primary antibody for the target protein. Quantify the band intensities. A protein stabilized by this compound will remain in the soluble fraction at higher temperatures compared to the DMSO control, resulting in a "thermal shift".
Protocol 2: Kinome Scanning for Off-Target Identification
This is a generalized workflow for using a competitive binding assay service (e.g., KINOMEscan®) to identify off-target kinases.
Procedure:
-
Compound Submission: Prepare a stock solution of this compound at a specified concentration (e.g., 10 mM in DMSO) as required by the service provider.
-
Assay Principle: The compound is tested at a fixed concentration (e.g., 1 µM or 10 µM) against a large panel of human kinases (often >400). The assay measures the ability of the compound to compete with a tagged ligand for the active site of each kinase.
-
Data Analysis: Results are typically reported as "Percent of Control" (%Ctrl) or "Percent Inhibition". A low %Ctrl value indicates strong binding of this compound to that kinase.
-
%Ctrl < 10%: Often considered a significant "hit".
-
%Ctrl < 35%: Indicates a potential interaction worth following up.
-
-
Follow-up: For any significant hits, perform dose-response experiments (Kd determination) to quantify the binding affinity and confirm the off-target interaction.
Visualizations
Signaling & Experimental Workflow Diagrams
References
- 1. Mechanism of action of camptothecin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What are VCP inhibitors and how do they work? [synapse.patsnap.com]
- 3. VCP inhibitors induce endoplasmic reticulum stress, cause cell cycle arrest, trigger caspase‐mediated cell death and synergistically kill ovarian cancer cells in combination with Salubrinal - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Valosin-containing protein (VCP/p97) inhibition reduces viral clearance and induces toxicity associated with muscular damage - PMC [pmc.ncbi.nlm.nih.gov]
addressing high background in TLR8 inhibition assays with CU-CPT-8m
This guide provides troubleshooting advice and answers to frequently asked questions for researchers encountering high background signals in Toll-like Receptor 8 (TLR8) inhibition assays using the specific antagonist, CU-CPT-8m.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it inhibit TLR8?
This compound is a potent and highly selective small-molecule antagonist of human TLR8.[1][2] It functions by binding to an allosteric site on the TLR8 dimer interface, stabilizing the receptor in its inactive or "resting" state.[3][4] This prevents the conformational changes required for agonist binding and subsequent downstream signaling, effectively blocking the activation of the NF-κB pathway and the production of pro-inflammatory cytokines like TNF-α and IL-8.[1]
Q2: What is a typical experimental setup for a this compound inhibition assay?
A common method involves using HEK-Blue™ hTLR8 cells. These are Human Embryonic Kidney (HEK293) cells engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene. The SEAP gene is controlled by a promoter containing NF-κB and AP-1 binding sites. When a TLR8 agonist like R848 activates the receptor, the NF-κB pathway is initiated, leading to the production and secretion of SEAP into the cell culture medium. The activity of SEAP, which is proportional to TLR8 activation, can be easily measured colorimetrically. This compound is pre-incubated with the cells before the addition of the agonist to measure its inhibitory effect.
Q3: What are the expected results and key parameters for this compound?
In a successful experiment, cells treated with a TLR8 agonist (e.g., R848) should produce a strong SEAP signal. The addition of this compound should inhibit this signal in a dose-dependent manner. This compound is highly selective and should not significantly inhibit other TLRs, such as the closely related TLR7, at effective concentrations.
| Parameter | Value | Cell Line | Notes |
| IC₅₀ | 67 ± 10 nM | HEK-Blue™ hTLR8 Cells | Concentration of this compound required to inhibit 50% of the R848-induced signal. |
| IC₅₀ | 90 ± 10 nM | Differentiated THP-1 Cells | Measured via inhibition of TNF-α production. |
| Binding Affinity (Kd) | 220 nM | Purified hTLR8 protein | Determined by Isothermal Titration Calorimetry (ITC). |
| Selectivity Testing | 1 µM | HEK-Blue™ TLR reporter cells | At this concentration, this compound shows negligible inhibition of TLRs 1/2, 2/6, 3, 4, 5, 7, and 9. |
| Agonist Concentration | 1 µg/mL | R848 | A commonly used concentration to induce TLR8 signaling. |
Troubleshooting High Background
High background is a common issue where the negative control wells (cells without agonist stimulation) show an unexpectedly high signal, narrowing the dynamic range of the assay and making it difficult to interpret inhibition data.
Q4: My negative control (untreated or vehicle-treated cells) shows a high signal. What are the potential causes and solutions?
A high signal in the absence of a TLR8 agonist points to issues with the cells or assay reagents, not the inhibitor.
-
Potential Cause 1: Cell Contamination. Mycoplasma or bacterial contamination can activate pattern recognition receptors, leading to NF-κB activation independent of TLR8 stimulation.
-
Solution: Regularly test your cell cultures for mycoplasma. Culture a sample in antibiotic-free medium to check for low-level bacterial contamination. If contamination is detected, discard the cell stock and start with a fresh, authenticated vial.
-
-
Potential Cause 2: High Cell Passage Number. Continuous passaging can lead to genetic drift and altered cellular responses. HEK-Blue™ cells are generally recommended for use under 30 passages.
-
Solution: Always use low-passage cells for your assays. Discard cells that have been in culture for too long and thaw a new, early-passage vial.
-
-
Potential Cause 3: Endogenous Alkaline Phosphatase Activity. The fetal bovine serum (FBS) used in the culture medium contains endogenous alkaline phosphatases that can react with the SEAP detection substrate, causing a high background signal.
-
Solution: This is a critical source of background. Always use heat-inactivated FBS in your HEK-Blue™ test medium. The heat-inactivation step (typically 56°C for 30 minutes) denatures most of these endogenous enzymes.
-
-
Potential Cause 4: Cell Stress. High plating density, nutrient depletion, or other stressors can lead to baseline NF-κB activation.
-
Solution: Ensure cells are healthy and plated at the recommended density (e.g., ~7.5 x 10⁴ cells/well). Avoid over-confluency in culture flasks and handle cells gently during plating.
-
Q5: The background signal is high across all wells, even after agonist stimulation. How can I fix this?
This suggests a problem with the assay setup or the compound itself.
-
Potential Cause 1: this compound Solubility Issues. If this compound precipitates out of solution in the culture medium, the precipitate can interfere with optical readings or cause cellular stress.
-
Solution: Prepare fresh dilutions of this compound from a DMSO stock for each experiment. Visually inspect the wells under a microscope for any signs of precipitation after adding the compound. If precipitation is observed, consider lowering the final concentration or testing different media formulations.
-
-
Potential Cause 2: Reagent or Plate Issues. The SEAP detection reagent (e.g., QUANTI-Blue™) may be contaminated or expired. For luminescent or fluorescent readouts, the choice of microplate is critical.
-
Solution: Use fresh detection reagent. For fluorescence or luminescence assays, use black-walled, clear-bottom plates to reduce crosstalk and background. For colorimetric assays like SEAP, standard clear plates are acceptable, but ensure they are clean and free of scratches.
-
-
Potential Cause 3: Incorrect Incubation Time. Incubating the detection reagent for too long can artificially increase the background signal.
-
Solution: Follow the manufacturer's protocol for incubation time (typically 30 minutes to 2 hours). You may need to optimize this time for your specific conditions by taking readings at several time points.
-
Q6: Could this compound have off-target effects that activate NF-κB through a non-TLR8 pathway?
While this compound is reported to be highly selective for TLR8, off-target effects are a theoretical possibility for any small molecule.
-
Solution: To test for this, run a control experiment using the parental cell line that does not express TLR8 (e.g., HEK-Blue™ Null1 cells).
-
Plate both HEK-Blue™ hTLR8 and HEK-Blue™ Null1 cells.
-
Treat both cell lines with this compound alone (no agonist).
-
If you observe a signal increase only in the TLR8-expressing cells, the issue is likely related to TLR8. If both cell lines show an increased signal, it could indicate a rare, TLR8-independent off-target effect.
-
Diagrams and Workflows
Detailed Experimental Protocol
This protocol outlines a standard method for assessing this compound inhibition of R848-induced TLR8 activation in HEK-Blue™ hTLR8 cells.
1. Materials and Reagents
-
HEK-Blue™ hTLR8 Cells (and HEK-Blue™ Null1 Cells for controls)
-
Growth Medium: DMEM, 10% heat-inactivated FBS, Penicillin-Streptomycin, selection antibiotics
-
Test Medium: DMEM with 10% heat-inactivated FBS
-
This compound (prepared as a 10 mM stock in DMSO)
-
R848 (TLR8 agonist, prepared as a 1 mg/mL stock in water)
-
QUANTI-Blue™ Solution (SEAP detection reagent)
-
Phosphate-Buffered Saline (PBS)
-
96-well flat-bottom cell culture plates
2. Cell Preparation and Seeding
-
Culture HEK-Blue™ hTLR8 cells according to the supplier's instructions, ensuring they are healthy and sub-confluent. Use cells with a passage number below 30.
-
On the day of the assay, wash cells with PBS and detach them using a gentle cell scraper or appropriate cell dissociation reagent. Avoid using harsh trypsin solutions if possible.
-
Resuspend cells in Test Medium and perform a cell count.
-
Dilute the cell suspension to a final concentration of ~1.5 x 10⁵ cells/mL.
-
Seed 50 µL of the cell suspension into each well of a 96-well plate (yielding ~7,500 cells/well).
3. Compound and Agonist Preparation
-
Prepare serial dilutions of this compound in Test Medium from the DMSO stock. For an 8-point dose-response curve, you might prepare 2X final concentrations ranging from 2 µM down to low nM. Ensure the final DMSO concentration in all wells is consistent and low (e.g., ≤ 0.1%).
-
Prepare a control solution with the same concentration of DMSO (Vehicle Control).
-
Prepare the R848 agonist solution in Test Medium at a 2X concentration (e.g., 2 µg/mL).
4. Assay Procedure
-
Add 50 µL of the diluted this compound solutions (or vehicle control) to the appropriate wells containing cells.
-
Incubate the plate for 1-2 hours at 37°C in a 5% CO₂ incubator. This is the pre-incubation step to allow the inhibitor to engage with the receptor.
-
Add 100 µL of the 2X R848 solution to all wells except the negative control wells. Add 100 µL of Test Medium to the negative control wells.
-
The final volume in each well should be 200 µL.
-
Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.
5. SEAP Detection
-
Warm the QUANTI-Blue™ Solution to 37°C.
-
Add 180 µL of QUANTI-Blue™ Solution to each well of a new, flat-bottom 96-well plate.
-
Carefully transfer 20 µL of the cell culture supernatant from the assay plate to the corresponding wells of the plate containing QUANTI-Blue™.
-
Incubate at 37°C for 30 minutes to 2 hours. Monitor the color development. The negative control wells should remain pink/light purple, while stimulated wells turn blue.
-
Measure the absorbance at 620-655 nm using a microplate reader.
6. Data Analysis
-
Subtract the average absorbance of the negative control (no agonist) wells from all other readings to correct for background.
-
Normalize the data by setting the vehicle control + agonist condition as 100% activation.
-
Plot the normalized response against the log of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
References
- 1. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule TLR8 antagonists via structure-based rational design - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Reproducibility of CU-CPT-8m Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to enhance the reproducibility of experiments involving the TLR8 antagonist, CU-CPT-8m. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guides
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Question 1: Why am I observing inconsistent or no inhibition of TLR8 signaling with this compound?
Answer: Several factors can contribute to a lack of inhibitory activity. Consider the following troubleshooting steps:
-
Compound Integrity and Solubility:
-
Verify Stock Solution: Ensure your this compound stock solution is properly prepared and stored. It is recommended to dissolve this compound in DMSO and store aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
Solubility in Media: Visually inspect the final dilution in your cell culture media for any precipitation. This compound may have limited solubility in aqueous solutions, and precipitation will reduce the effective concentration. Sonication may be recommended for initial dissolution in DMSO.
-
-
Cell-Based Assay Conditions:
-
Cell Line Authenticity and Passage Number: Confirm the identity of your cell line (e.g., HEK-Blue™ TLR8, THP-1) and ensure it is within a low passage number range to maintain consistent TLR8 expression and signaling competency.
-
TLR8 Agonist Concentration: The concentration of the TLR8 agonist (e.g., R848, ssRNA) used to stimulate the cells is critical. If the agonist concentration is too high, it may overcome the inhibitory effect of this compound. Perform a dose-response curve for the agonist to determine the optimal concentration for your assay.
-
-
Experimental Protocol:
-
Pre-incubation Time: The timing of this compound addition relative to agonist stimulation is crucial. Pre-incubating the cells with this compound for a sufficient period before adding the agonist allows the inhibitor to bind to TLR8 and stabilize its inactive state. The optimal pre-incubation time may need to be determined empirically for your specific cell type and assay conditions.
-
Question 2: I am observing significant cytotoxicity in my experiments. How can I determine if it's a specific effect of this compound or a general toxic effect?
Answer: It is important to differentiate between targeted TLR8-mediated effects and non-specific cytotoxicity.
-
Include a Negative Control Compound: Use a structurally similar but inactive analog of this compound. This will help determine if the observed effects are due to the specific chemical scaffold or the intended TLR8 inhibition.
-
Test in a TLR8-Negative Cell Line: Perform the same experiment in a cell line that does not express TLR8. If you observe similar levels of cytotoxicity, it is likely an off-target effect.
-
Dose-Response and Time-Course Analysis: Evaluate cytotoxicity across a range of this compound concentrations and at different time points. A steep dose-response curve at high concentrations may suggest non-specific toxicity.
-
Vehicle Control: Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture is not exceeding cytotoxic levels (typically <0.5%).
Question 3: My quantitative PCR (qPCR) results show inhibition of TNF-α and IL-8 mRNA, but I don't see a corresponding decrease in protein levels measured by ELISA. What could be the reason?
Answer: Discrepancies between mRNA and protein levels can arise from several factors:
-
Timing of Analysis: The kinetics of mRNA transcription and protein translation and secretion are different. mRNA levels often peak earlier than protein levels. You may need to optimize the time points for both qPCR and ELISA to capture the inhibitory effect of this compound on both.
-
Protein Stability and Secretion: The half-life of the cytokines and the rate of their secretion can influence the extracellular protein concentration. Consider the stability of TNF-α and IL-8 in your culture conditions.
-
Post-Transcriptional Regulation: this compound's primary mechanism is to inhibit the signaling cascade leading to transcription. However, post-transcriptional regulatory mechanisms could also be at play, affecting protein translation or stability.
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of this compound.
Question 1: What is the mechanism of action of this compound?
Answer: this compound is a specific antagonist of Toll-like receptor 8 (TLR8). It functions by binding to a unique site on the TLR8 homodimer, stabilizing it in its resting (inactive) state. This prevents the conformational changes required for agonist binding and subsequent downstream signaling activation.
Question 2: Which signaling pathway does this compound inhibit?
Answer: this compound inhibits the MyD88-dependent signaling pathway downstream of TLR8. This pathway leads to the activation of the transcription factor NF-κB, which in turn induces the expression of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-8 (IL-8).
Question 3: What are the recommended working concentrations for this compound?
Answer: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. It is recommended to perform a dose-response experiment to determine the IC50 value in your specific assay. Based on published data, effective concentrations are typically in the nanomolar range.
Question 4: How should I prepare and store this compound?
Answer: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. This stock solution should be stored in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium, ensuring the final DMSO concentration is non-toxic to your cells.
Data Presentation
Table 1: Inhibitory Activity of this compound on TLR8 Signaling
| Cell Line | Assay Type | Agonist | Measured Endpoint | IC50 | Reference |
| HEK-Blue™ TLR8 | SEAP Reporter Assay | R848 | SEAP Activity | 67 nM | [1] |
| THP-1 (differentiated) | ELISA | R848 | TNF-α Production | 90 ± 10 nM | [1] |
Table 2: Effect of this compound on Cytokine mRNA Expression
| Cell Line | Treatment | Target Gene | Fold Change (vs. Untreated) | Reference |
| THP-1 | R848 | TNF-α | ~25 | [1] |
| THP-1 | R848 + 1 µM this compound | TNF-α | ~1 | [1] |
| THP-1 | R848 | IL-8 | ~15 | [1] |
| THP-1 | R848 + 1 µM this compound | IL-8 | ~1 |
Experimental Protocols
1. SEAP Reporter Assay for TLR8 Inhibition in HEK-Blue™ TLR8 Cells
This protocol is adapted from established methods to assess the inhibitory activity of this compound on TLR8 signaling.
Materials:
-
HEK-Blue™ TLR8 cells (InvivoGen)
-
DMEM, high glucose, supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% Penicillin-Streptomycin
-
This compound
-
R848 (TLR8 agonist)
-
QUANTI-Blue™ Solution (InvivoGen)
-
96-well plates
Procedure:
-
Seed HEK-Blue™ TLR8 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate overnight.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the cells by adding the desired concentrations of this compound to the wells. Include a vehicle control (DMSO). Incubate for 1-2 hours.
-
Stimulate the cells by adding a pre-determined optimal concentration of R848 to all wells except for the unstimulated control.
-
Incubate the plate for 16-24 hours at 37°C in a 5% CO2 incubator.
-
Following incubation, add 20 µL of the cell supernatant to a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution to each well containing the supernatant.
-
Incubate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm using a spectrophotometer.
-
Calculate the percent inhibition of SEAP activity for each concentration of this compound relative to the R848-stimulated control.
2. Cytokine Inhibition Assay in THP-1 Cells
This protocol outlines the measurement of TNF-α and IL-8 inhibition by this compound in differentiated THP-1 cells.
Materials:
-
THP-1 cells
-
RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Phorbol 12-myristate 13-acetate (PMA) for differentiation
-
This compound
-
R848
-
Human TNF-α and IL-8 ELISA kits
Procedure:
-
Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 24-48 hours.
-
After differentiation, replace the medium with fresh medium and allow the cells to rest for 24 hours.
-
Prepare serial dilutions of this compound in cell culture medium.
-
Pre-treat the differentiated THP-1 cells with this compound or vehicle control for 1-2 hours.
-
Stimulate the cells with an optimal concentration of R848.
-
Incubate for 6-24 hours (optimize for each cytokine).
-
Collect the cell culture supernatants and centrifuge to remove any cellular debris.
-
Measure the concentration of TNF-α and IL-8 in the supernatants using the respective ELISA kits according to the manufacturer's instructions.
-
Determine the dose-dependent inhibition of cytokine production by this compound.
Mandatory Visualization
Caption: this compound inhibits the TLR8 signaling pathway.
Caption: General workflow for this compound inhibition experiments.
References
mitigating CU-CPT-8m precipitation in aqueous solutions
Welcome to the technical support center for CU-CPT-8m. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot common issues, particularly its precipitation in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific antagonist of Toll-like receptor 8 (TLR8), with an IC₅₀ of 67 nM.[1] It functions by binding to a unique site on the protein-protein interface of the TLR8 homodimer, stabilizing it in its resting state and thereby preventing its activation by agonists like R848.[1][2] This inhibition of TLR8 signaling leads to a decrease in the production of pro-inflammatory cytokines such as TNF-α and IL-8.[1]
Q2: Why does my this compound precipitate when I add it to my aqueous experimental buffer or cell culture medium?
This compound is a hydrophobic molecule with low aqueous solubility. Precipitation is a common issue when a concentrated stock solution, typically prepared in an organic solvent like dimethyl sulfoxide (DMSO), is diluted into an aqueous environment like cell culture media or phosphate-buffered saline (PBS). This "crashing out" occurs because the compound is no longer soluble when the concentration of the organic co-solvent falls below a critical level.
Q3: How can I prevent this compound from precipitating during my experiments?
Several strategies can be employed to mitigate precipitation:
-
Optimize Stock Solution Concentration: Prepare a high-concentration stock solution in 100% DMSO.
-
Stepwise Dilution: Avoid adding the concentrated stock directly to your final aqueous volume. Instead, perform serial dilutions in your experimental medium.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in your experiment is kept low (typically <0.5% v/v) to avoid solvent toxicity to cells.
-
Pre-warming the Medium: Pre-warming the cell culture medium to 37°C before adding the this compound solution can help improve solubility.
-
Gentle Mixing: Add the this compound solution dropwise while gently swirling the medium to ensure rapid and uniform dispersion.
-
Use of Solubilizing Agents: For certain applications, the use of solubilizing agents like cyclodextrins may be considered, though this requires careful validation for your specific experimental system.
Q4: What are the recommended storage conditions for this compound stock solutions?
Store aliquots of your this compound stock solution in DMSO at -20°C or -80°C to maintain stability and prevent degradation. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.
Troubleshooting Guide: this compound Precipitation
This guide provides a step-by-step approach to resolving precipitation issues during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Immediate Precipitation upon Dilution | Final concentration exceeds aqueous solubility. | Perform a dose-response experiment to determine the maximum soluble concentration in your system. |
| Improper dilution technique. | Use a stepwise dilution method. First, create an intermediate dilution in a smaller volume of medium, then add this to the final volume. | |
| Precipitation Over Time in Incubator | Compound instability at 37°C in aqueous medium. | Prepare fresh working solutions for each experiment and minimize the time the compound is in the aqueous medium before use. |
| Interaction with media components (e.g., serum proteins). | If possible, reduce the serum concentration in your medium or switch to a serum-free formulation for the duration of the treatment. | |
| Cloudy or Hazy Solution | Formation of fine precipitates or aggregates. | Centrifuge the final working solution at low speed (e.g., 300 x g for 5 minutes) before adding it to your cells to remove larger aggregates. However, be aware that this may reduce the effective concentration. |
| Inconsistent Experimental Results | Variable amounts of soluble compound due to precipitation. | Strictly adhere to a standardized and optimized protocol for solution preparation. Visually inspect for precipitation before each use. |
Quantitative Data: this compound Solubility
| Solvent | Solubility | Notes |
| Water | Very Low / Insoluble | |
| Phosphate-Buffered Saline (PBS) | Very Low / Insoluble | |
| Dimethyl Sulfoxide (DMSO) | ≥ 30 mg/mL[3] | Recommended solvent for stock solutions. |
| Ethanol | Sparingly Soluble | Can be used as a co-solvent in some applications. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder
-
Anhydrous, sterile DMSO
-
Sterile, low-retention microcentrifuge tubes
Procedure:
-
Calculate the required mass: The molecular weight of this compound is 252.27 g/mol . To prepare 1 mL of a 10 mM stock solution, you will need 2.52 mg of this compound.
-
Weigh the compound: Carefully weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add DMSO: Add the appropriate volume of sterile DMSO to the tube.
-
Dissolve the compound: Vortex the solution vigorously for 2-3 minutes until the this compound is completely dissolved. Gentle warming in a 37°C water bath or brief sonication can aid dissolution.
-
Visual Inspection: Visually inspect the solution to ensure there are no undissolved particles.
-
Aliquot and Store: Aliquot the stock solution into single-use volumes in sterile, low-retention microcentrifuge tubes. Store at -20°C or -80°C, protected from light.
Protocol 2: Preparation of a Working Solution for a Cell-Based TLR8 Inhibition Assay
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile conical tubes or microcentrifuge tubes
Procedure (for a final concentration of 1 µM in 10 mL of medium):
-
Prepare an intermediate dilution: In a sterile tube, add 1 µL of the 10 mM this compound stock solution to 99 µL of pre-warmed complete cell culture medium. Gently pipette up and down to mix. This creates a 100 µM intermediate solution.
-
Prepare the final working solution: In a sterile conical tube containing 9.9 mL of pre-warmed complete cell culture medium, add 100 µL of the 100 µM intermediate solution.
-
Mix thoroughly: Gently invert the tube several times to ensure the solution is well-mixed.
-
Final DMSO concentration check: The final DMSO concentration in this example is 0.01%, which is well below the typical toxicity limit for most cell lines.
-
Use immediately: Add the final working solution to your cells as soon as possible after preparation.
Visualizations
Logical Workflow for Troubleshooting this compound Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
Experimental Workflow for a TLR8 Inhibition Assay
Caption: General workflow for a TLR8 inhibition assay using this compound.
Simplified TLR8 Signaling Pathway and Inhibition by this compound
Caption: Simplified TLR8 signaling and this compound's inhibitory action.
References
best practices for long-term storage of CU-CPT-8m DMSO stocks
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of CU-CPT-8m DMSO stocks. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended temperature for long-term storage of this compound DMSO stocks?
For long-term stability, it is highly recommended to store this compound DMSO stock solutions at -80°C.[1] Storing at -20°C is also a common practice and can be suitable for shorter durations, though -80°C provides a more stable environment for extended periods. For frequent use, aliquots can be stored at 4°C for over a week.[1]
Q2: What is the recommended concentration for this compound DMSO stock solutions?
This compound is soluble in DMSO at concentrations up to 30 mg/mL (118.92 mM).[1] While this is the maximum solubility, preparing stock solutions at a convenient, slightly lower concentration (e.g., 10 mM or 20 mM) is a common practice. High-concentration stocks can sometimes be more prone to precipitation, especially with temperature fluctuations.
Q3: How should I prepare and handle this compound DMSO stocks to ensure stability?
To maintain the integrity of your this compound DMSO stocks, it is crucial to aliquot the main stock into single-use volumes upon preparation. This practice minimizes the number of freeze-thaw cycles the main stock is subjected to, which is a key factor in preventing compound degradation and precipitation.[1] Use high-purity, anhydrous DMSO to prepare the stock solution to minimize water absorption, which can affect stability.
Q4: How many times can I freeze-thaw my this compound aliquot?
While it is best to avoid freeze-thaw cycles altogether by preparing single-use aliquots, some studies on general compound stability in DMSO have shown that a limited number of freeze-thaw cycles (e.g., up to 11) may not cause significant degradation if handled properly. However, to ensure the highest quality of your experimental results, minimizing freeze-thaw cycles is the most prudent approach. The risk of precipitation can be synergistically enhanced by water uptake into the DMSO stock solution and an increasing number of freeze-thaw cycles.
Q5: What are the signs of this compound degradation or precipitation?
Visual inspection of your DMSO stock solution is the first step. Look for any particulates, cloudiness, or crystallization. If you observe any of these, your compound may have precipitated out of solution. Chemical degradation is not always visible. If you suspect degradation due to unexpected experimental results, a chemical analysis such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is recommended to assess the purity of the stock.
Troubleshooting Guides
Issue 1: Precipitate is observed in the this compound DMSO stock solution.
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Supersaturation | 1. Gently warm the vial to 37°C for a short period (5-10 minutes).2. Vortex the solution thoroughly.3. If the precipitate redissolves, it was likely due to temperature changes. | Prepare stock solutions at a concentration slightly below the maximum solubility limit. |
| Water Absorption | 1. If warming does not redissolve the precipitate, the compound may have crashed out due to water contamination. The stock may not be salvageable.2. Consider filtering the solution through a 0.22 µm syringe filter to remove the precipitate, but be aware this will lower the effective concentration. | Use anhydrous, high-purity DMSO. Store DMSO stocks in tightly sealed vials with desiccant. |
| Freeze-Thaw Cycles | 1. Follow the steps for supersaturation.2. If the issue persists after multiple freeze-thaw cycles, the integrity of the stock is compromised. | Aliquot the main stock solution into single-use vials to avoid repeated freeze-thaw cycles. |
Issue 2: Inconsistent or unexpected experimental results.
| Potential Cause | Troubleshooting Steps | Preventative Measures |
| Compound Degradation | 1. Assess the purity of the this compound stock solution using HPLC or LC-MS.2. Compare the results to a fresh, newly prepared stock or a previously validated batch. | Store stock solutions at -80°C. Protect from light by using amber vials or storing in the dark. Minimize exposure to ambient temperature. |
| Inaccurate Concentration | 1. If precipitation has occurred, the effective concentration of the supernatant will be lower.2. If possible, quantify the concentration of your stock solution using a suitable analytical method (e.g., UV-Vis spectroscopy with a standard curve). | Ensure the compound is fully dissolved when preparing the stock solution. Visually inspect for any precipitate before use. |
Experimental Protocols
Protocol: Assessment of this compound Stability in DMSO by HPLC
This protocol outlines a method to assess the stability of this compound in DMSO under different storage conditions.
1. Materials:
- This compound powder
- Anhydrous, high-purity DMSO
- HPLC-grade acetonitrile (ACN)
- HPLC-grade water
- Formic acid (FA)
- HPLC system with a UV detector
- C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
- Autosampler vials
2. Preparation of Stock Solution:
- Accurately weigh this compound powder and dissolve in anhydrous DMSO to a final concentration of 10 mM.
- Ensure complete dissolution by vortexing and, if necessary, brief sonication.
- This initial stock is your "Time 0" reference standard.
3. Experimental Setup:
- Aliquot the 10 mM stock solution into multiple amber autosampler vials.
- Divide the vials into different storage condition groups:
- Group A: -80°C (long-term)
- Group B: -20°C (intermediate-term)
- Group C: 4°C (short-term)
- Group D: Room Temperature (accelerated degradation)
- Group E: -20°C with repeated freeze-thaw cycles (e.g., one cycle per day).
4. Time Points for Analysis:
- Analyze a fresh aliquot from each group at specified time points (e.g., Time 0, 1 week, 1 month, 3 months, 6 months, 1 year).
- For the freeze-thaw group, analyze after 1, 3, 5, and 10 cycles.
5. HPLC Analysis:
- Mobile Phase A: Water with 0.1% Formic Acid
- Mobile Phase B: Acetonitrile with 0.1% Formic Acid
- Gradient: A typical gradient would be to start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the compound, and then return to initial conditions to re-equilibrate the column. (e.g., 5-95% B over 15 minutes).
- Flow Rate: 1.0 mL/min
- Injection Volume: 5 µL
- Detection Wavelength: Determine the optimal wavelength for this compound using a UV-Vis scan (or based on literature).
- Analysis: For each time point, dilute an aliquot of the stock solution to a suitable concentration for HPLC analysis (e.g., 10 µM in mobile phase). Run the sample and integrate the peak area of this compound.
6. Data Analysis:
- Calculate the percentage of remaining this compound at each time point relative to the "Time 0" sample.
- Plot the percentage of intact this compound versus time for each storage condition.
- Monitor for the appearance of new peaks, which would indicate degradation products.
Visualizations
Caption: Workflow for assessing the long-term stability of this compound DMSO stocks.
Caption: Troubleshooting logic for precipitation in this compound DMSO stocks.
References
adjusting CU-CPT-8m concentration for different immune cell subsets
Welcome to the technical support center for CU-CPT-8m, a selective antagonist of Toll-like receptor 8 (TLR8). This guide provides researchers, scientists, and drug development professionals with detailed information, protocols, and troubleshooting advice for utilizing this compound in experiments involving various immune cell subsets.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small-molecule antagonist of human Toll-like receptor 8 (TLR8)[1]. It functions by binding to a unique allosteric site on the TLR8 homodimer, stabilizing it in its resting state. This prevents the conformational changes required for agonist binding and subsequent downstream signaling, thereby inhibiting the production of pro-inflammatory cytokines[2].
Q2: In which immune cell types is this compound expected to be most effective?
A2: TLR8 is primarily expressed in myeloid cells. Therefore, this compound is expected to have the most direct and potent effects on monocytes, macrophages, and dendritic cells. While T cells and B cells have low to no TLR8 expression, this compound can be used in co-culture experiments to study the indirect effects of TLR8 inhibition on these lymphocyte populations.
Q3: What is the recommended starting concentration for this compound in my experiments?
A3: The optimal concentration of this compound will vary depending on the cell type and experimental conditions. Based on available data, a good starting point for primary human monocytes is in the low micromolar range (e.g., 1-5 µM) to achieve significant inhibition of TLR8-mediated cytokine production[2][3]. For cell lines like THP-1, the IC50 for TNF-α production inhibition is approximately 90 nM[1]. We recommend performing a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q4: Is this compound cytotoxic?
A4: this compound has been shown to have negligible cytotoxicity at effective concentrations. However, it is always recommended to perform a cell viability assay (e.g., MTT or Trypan Blue exclusion) to confirm that the observed effects in your experiments are not due to cytotoxicity.
Q5: How should I dissolve and store this compound?
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For long-term storage, the stock solution should be stored at -20°C or -80°C. For working solutions, the DMSO stock can be further diluted in your cell culture medium. Ensure the final DMSO concentration in your culture is low (typically ≤ 0.1%) to avoid solvent-induced effects.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No inhibition of TLR8 signaling observed. | 1. Suboptimal concentration of this compound: The concentration may be too low for the specific cell type or agonist concentration. 2. Inactive compound: Improper storage or handling may have degraded the compound. 3. Low or no TLR8 expression: The cell type being used may not express sufficient levels of TLR8. | 1. Perform a dose-response experiment with a wider range of this compound concentrations. 2. Use a fresh aliquot of this compound. 3. Confirm TLR8 expression in your cells of interest using qPCR or flow cytometry. |
| High background in cytokine assays. | 1. Cell activation from other sources: Cells may be activated by other components in the culture medium (e.g., endotoxin contamination). 2. Non-specific antibody binding in ELISA. | 1. Use endotoxin-free reagents and cultureware. 2. Ensure proper blocking and washing steps are performed according to the ELISA kit manufacturer's protocol. |
| Inconsistent results between experiments. | 1. Variability in cell health and density: Differences in cell passage number, viability, or seeding density can affect responsiveness. 2. Inconsistent agonist preparation: The TLR8 agonist (e.g., R848) may not be prepared consistently. | 1. Use cells within a consistent passage number range and ensure high viability (>95%) before starting experiments. Standardize cell seeding density. 2. Prepare fresh agonist dilutions for each experiment from a reliable stock. |
| Observed cytotoxicity. | 1. High concentration of this compound: The concentration used may be toxic to the specific cell type. 2. High DMSO concentration: The final concentration of the solvent may be toxic. | 1. Perform a cytotoxicity assay (e.g., MTT) to determine the non-toxic concentration range of this compound for your cells. 2. Ensure the final DMSO concentration is below 0.1%. |
Data Summary
Effective Concentrations of this compound and Derivatives
| Compound | Cell Type | Assay | Agonist | IC50 / Effective Concentration | Reference |
| This compound | HEK-Blue hTLR8 | SEAP Reporter | R848 | 67 ± 10 nM | |
| This compound | Differentiated THP-1 | TNF-α Production | R848 | 90 ± 10 nM | |
| This compound | HEK-Blue hTLR8 | TNF-α & IL-8 mRNA | R848 | 1 µM (complete abolition) | |
| CU-CPT9a | Primary Human Monocytes | Cytokine Production | pU/pLA, CL075, Live Bacteria | 2.5 - 5 µM (complete blockage) |
Experimental Protocols
Cell Viability Assay (MTT)
This protocol is to assess the potential cytotoxicity of this compound on immune cells.
Materials:
-
Immune cells of interest (e.g., PBMCs, macrophages)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plate
Procedure:
-
Seed 1 x 10^5 to 5 x 10^5 cells per well in a 96-well plate in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium. Add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO) and a positive control for cell death (e.g., staurosporine).
-
Incubate the plate for 24-48 hours at 37°C in a humidified CO2 incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Incubate for 15 minutes at room temperature with gentle shaking.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Cytokine Production Assay (ELISA)
This protocol measures the effect of this compound on the production of cytokines like TNF-α and IL-8 from TLR8-stimulated immune cells.
Materials:
-
Immune cells expressing TLR8 (e.g., primary human monocytes, differentiated THP-1 cells)
-
Complete cell culture medium
-
This compound
-
TLR8 agonist (e.g., R848)
-
ELISA kit for the cytokine of interest (e.g., Human TNF-α ELISA Kit)
-
96-well plate
Procedure:
-
Seed cells in a 96-well plate at the desired density (e.g., 2 x 10^5 monocytes/well).
-
Pre-incubate the cells with various concentrations of this compound (or vehicle control) for 1-2 hours at 37°C.
-
Stimulate the cells with a TLR8 agonist (e.g., 1 µg/mL R848) for 18-24 hours.
-
Centrifuge the plate and collect the supernatant.
-
Perform the ELISA according to the manufacturer's instructions to quantify the concentration of the cytokine in the supernatant.
T Cell Proliferation Assay (CFSE)
This protocol can be used to assess the indirect effect of this compound on T cell proliferation in a co-culture system with TLR8-expressing antigen-presenting cells (APCs).
Materials:
-
CD4+ or CD8+ T cells
-
APCs (e.g., monocytes or dendritic cells)
-
This compound
-
TLR8 agonist (e.g., R848)
-
Antigen or mitogen for T cell stimulation (e.g., anti-CD3/CD28 beads, specific peptide)
-
CFSE (Carboxyfluorescein succinimidyl ester) staining solution
-
Complete culture medium
Procedure:
-
Label T cells with CFSE according to the manufacturer's protocol. Briefly, incubate T cells with CFSE solution, then quench the reaction with complete medium.
-
In a 96-well plate, co-culture the CFSE-labeled T cells with APCs at an appropriate ratio (e.g., 10:1 T cell to APC).
-
Add this compound or vehicle control to the co-culture.
-
Add the TLR8 agonist to stimulate the APCs and the T cell stimulus.
-
Incubate the co-culture for 3-5 days.
-
Harvest the cells and stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD4, CD8).
-
Analyze the cells by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
Visualizations
Signaling Pathways
Caption: TLR8 signaling pathway and the inhibitory mechanism of this compound.
Experimental Workflow
Caption: A generalized workflow for studying the effects of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human Toll-like Receptor 8 (TLR8) Is an Important Sensor of Pyogenic Bacteria, and Is Attenuated by Cell Surface TLR Signaling - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Variability in Primary Cell Responses to CU-CPT-8m
Welcome to the technical support center for CU-CPT-8m. This resource is designed for researchers, scientists, and drug development professionals to address the inherent variability observed in primary cell responses to the Toll-like receptor 8 (TLR8) antagonist, this compound. Here you will find troubleshooting guides and frequently asked questions to help you design, execute, and interpret your experiments effectively.
Troubleshooting Guides
Variability in primary cell assays is a common challenge. This section provides a structured approach to identifying and mitigating potential sources of inconsistency in your experiments with this compound.
Issue 1: High Inter-Donor or Inter-Lot Variability in this compound Efficacy
-
Question: We observe significant differences in the inhibitory effect of this compound on cytokine production (e.g., TNF-α, IL-12) when using primary cells from different donors or different lots of cells. How can we address this?
-
Answer: This is a well-documented challenge in primary cell work. The variability often stems from genetic differences between donors, the physiological state of the donor, and the inherent heterogeneity of primary cell populations.
Troubleshooting Workflow: Inter-Donor/Lot Variability
Caption: A logical workflow for addressing inter-donor or inter-lot variability.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Illustrative Quantitative Data (Example) |
| Genetic Polymorphisms in TLR8 | Screen donors for known TLR8 polymorphisms if feasible. Stratify data analysis based on genotype. | Donor A (Genotype X): this compound IC50 = 50 nMDonor B (Genotype Y): this compound IC50 = 200 nM |
| Variable Basal TLR8 Expression | Quantify TLR8 mRNA or protein levels in each primary cell lot before initiating experiments. Normalize this compound response to TLR8 expression levels. | Lot 1 (High TLR8): 80% TNF-α inhibitionLot 2 (Low TLR8): 40% TNF-α inhibition |
| Differences in Cell Purity and Composition | Perform immunophenotyping (e.g., flow cytometry) to determine the percentage of target cells (e.g., monocytes, mDCs) in each preparation. | Prep 1: 90% CD14+ monocytesPrep 2: 70% CD14+ monocytes |
| Donor Health and Activation Status | Document donor health status (if known). Allow cells to rest in culture for a defined period (e.g., 24 hours) before treatment to minimize in vivo activation artifacts. | Cells rested for 24h show a more consistent baseline cytokine level compared to cells used immediately after isolation. |
Issue 2: Inconsistent or Weak Inhibition by this compound
-
Question: We are not observing the expected level of inhibition with this compound, or the results are highly variable between replicate wells. What could be the cause?
-
Answer: This can be due to a variety of factors ranging from reagent handling to the specifics of the experimental setup.
Troubleshooting Workflow: Inconsistent Inhibition
Caption: A systematic approach to troubleshooting inconsistent or weak inhibition by this compound.
Potential Causes and Solutions:
| Potential Cause | Recommended Solution | Illustrative Quantitative Data (Example) |
| This compound Degradation | Prepare fresh stock solutions of this compound in DMSO. Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles. | Fresh this compound: IC50 = 67 nMOld/Thawed this compound: IC50 > 500 nM |
| Suboptimal TLR8 Agonist Concentration | Perform a dose-response curve for the TLR8 agonist (e.g., R848, ssRNA) to determine the EC50 and use a concentration at or near the EC80 for antagonist studies. | R848 EC50 for TNF-α release = 1 µM. Use 2-3 µM for this compound inhibition assays. |
| Inappropriate Cell Seeding Density | Optimize cell seeding density. Too low a density can lead to poor cell health and weak responses, while too high a density can lead to nutrient depletion and non-specific effects. | Optimal density for monocytes: 1 x 10^6 cells/mL. |
| Solvent (DMSO) Toxicity | Ensure the final DMSO concentration in your culture medium is consistent across all wells and is below the toxic threshold for your primary cells (typically <0.5%). Run a vehicle control with the highest concentration of DMSO used. | >0.5% DMSO leads to a 20% decrease in cell viability. |
| Assay Timing | The kinetics of cytokine production can vary. Perform a time-course experiment to determine the optimal time point for measuring the inhibitory effect of this compound. | Peak TNF-α production after R848 stimulation: 6-8 hours. Measure inhibition at this time point. |
Frequently Asked Questions (FAQs)
-
Q1: What is the mechanism of action of this compound?
-
A1: this compound is a specific antagonist of Toll-like receptor 8 (TLR8). It functions by binding to the TLR8 homodimer and stabilizing it in its resting (inactive) conformation. This prevents the conformational changes required for downstream signaling upon agonist binding.
-
-
Q2: Is this compound related to Camptothecin (CPT)?
-
A2: No, despite the "CPT" in its name, this compound is not a topoisomerase I inhibitor like Camptothecin. Its mechanism of action is entirely different and is focused on TLR8 antagonism.
-
-
Q3: Which primary cells are most responsive to this compound?
-
A3: Primary cells that express high levels of TLR8 are the most responsive. These include monocytes, myeloid dendritic cells, and neutrophils. It is recommended to confirm TLR8 expression in your specific primary cell type.
-
-
Q4: What are the recommended working concentrations for this compound?
-
A4: The reported IC50 for this compound is approximately 67 nM. A typical starting concentration range for in vitro experiments is 10 nM to 10 µM. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions.
-
-
Q5: How should I prepare and store this compound?
-
A5: this compound is typically dissolved in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution should be aliquoted into small, single-use volumes and stored at -80°C to minimize freeze-thaw cycles. When preparing working solutions, dilute the stock in your cell culture medium.
-
-
Q6: What controls should I include in my experiments?
-
A6: It is essential to include the following controls:
-
Untreated cells: To establish a baseline.
-
Vehicle control: Cells treated with the same concentration of DMSO as the highest concentration of this compound used.
-
Agonist-only control: Cells treated with the TLR8 agonist alone to determine the maximum response.
-
This compound only control: To ensure the compound itself does not have any agonist or cytotoxic effects at the concentrations used.
-
-
Experimental Protocols
Here are detailed methodologies for key experiments to assess the impact of this compound on primary cells.
Protocol 1: Cell Viability Assay (WST-1)
This protocol is to assess the potential cytotoxicity of this compound.
-
Cell Seeding: Seed primary cells in a 96-well plate at a pre-determined optimal density in 100 µL of complete culture medium.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Add 100 µL of the 2X concentrated this compound solutions to the respective wells. Include vehicle (DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48 hours) at 37°C in a humidified CO2 incubator.
-
WST-1 Reagent Addition: Add 10 µL of WST-1 reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C, or until a sufficient color change is observed.
-
Measurement: Shake the plate for 1 minute and measure the absorbance at 450 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Western Blot for NF-κB Activation
This protocol assesses the effect of this compound on the TLR8-mediated activation of the NF-κB pathway by measuring the phosphorylation of IκBα and the p65 subunit.
-
Cell Culture and Treatment:
-
Seed primary cells in a 6-well plate.
-
Pre-treat cells with various concentrations of this compound for 1 hour.
-
Stimulate the cells with a TLR8 agonist (e.g., R848) for a predetermined time (e.g., 30 minutes).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS.
-
Lyse cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate the proteins.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-IκBα, phospho-p65, total IκBα, total p65, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Densitometry Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Protocol 3: Quantitative PCR (qPCR) for Cytokine mRNA Expression
This protocol measures the effect of this compound on the transcription of pro-inflammatory cytokine genes.
-
Cell Culture and Treatment:
-
Seed primary cells and treat with this compound and a TLR8 agonist as described in the Western Blot protocol. The stimulation time may need to be optimized for maximal mRNA expression (e.g., 4-6 hours).
-
-
RNA Extraction:
-
Lyse the cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
-
RNA Quantification and Quality Control: Measure the RNA concentration and purity (A260/A280 ratio) using a spectrophotometer.
-
Reverse Transcription:
-
Synthesize cDNA from an equal amount of RNA (e.g., 1 µg) using a reverse transcription kit with oligo(dT) or random primers.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, forward and reverse primers for the target genes (e.g., TNF-α, IL12B) and a housekeeping gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).
-
Perform the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treated samples to the agonist-only control.
-
Signaling Pathway Diagrams
TLR8 Signaling Pathway and Point of this compound Inhibition
Caption: The TLR8 signaling cascade and the inhibitory action of this compound.
Validation & Comparative
Validating the Specificity of the TLR8 Antagonist CU-CPT-8m Using TLR8 Knockout Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the Toll-like receptor 8 (TLR8) antagonist, CU-CPT-8m, with other TLR8 modulators. It outlines the experimental framework for validating its specificity using TLR8 knockout (KO) cells, a critical step in characterizing any targeted therapeutic. While existing studies have confirmed the specificity of this compound using cell lines that overexpress individual TLRs, this guide focuses on the gold-standard knockout model to unequivocally demonstrate on-target activity.
Performance Comparison of TLR8 Modulators
The specificity of a TLR8-targeting compound is determined by its ability to modulate TLR8 activity without affecting other TLR pathways. The following table summarizes the expected outcomes from a comparative study using wild-type (WT) and TLR8 KO cells stimulated with the TLR7/8 agonist R848.
| Compound | Cell Type | Stimulant | TLR Target(s) | Expected Outcome (e.g., TNF-α release) | Specificity |
| This compound | Wild-Type | R848 | TLR8 (Antagonist) | Inhibition of TNF-α release | High for TLR8 |
| This compound | TLR8 KO | R848 | TLR7 | No significant inhibition of TNF-α release | Confirms TLR8 specificity |
| R848 | Wild-Type | - | TLR7/8 (Agonist) | Strong induction of TNF-α release | Non-specific (TLR7 & TLR8) |
| R848 | TLR8 KO | - | TLR7 | Induction of TNF-α release (via TLR7) | N/A |
| Enpatoran | Wild-Type | R848 | TLR7/8 (Antagonist) | Inhibition of TNF-α release | Dual TLR7/8 inhibitor |
| Enpatoran | TLR8 KO | R848 | TLR7 | Inhibition of TNF-α release | N/A |
This table presents expected data based on the known activities of these compounds. The key validation step for this compound is its lack of inhibitory effect in TLR8 KO cells, which still express functional TLR7 and will respond to the dual agonist R848.
Key Experimental Protocols
To validate the specificity of this compound, a series of well-defined experiments using TLR8 knockout cells are required. Below are the detailed methodologies for these key experiments.
Generation of TLR8 Knockout (KO) Cell Line
Objective: To create a stable cell line (e.g., in the human monocytic cell line THP-1) that does not express functional TLR8.
Methodology:
-
gRNA Design: Design and synthesize at least two single-guide RNAs (sgRNAs) targeting an early exon of the TLR8 gene to induce a frameshift mutation.
-
CRISPR-Cas9 Delivery: Co-transfect THP-1 cells with plasmids encoding Cas9 nuclease and the selected sgRNA. Electroporation is a common method for difficult-to-transfect cells like THP-1.
-
Single-Cell Cloning: Isolate single cells into 96-well plates using fluorescence-activated cell sorting (FACS) or limiting dilution to generate clonal populations.
-
Screening and Genotyping: Expand the clones and screen for TLR8 knockout by PCR and Sanger sequencing to identify clones with frameshift-inducing insertions or deletions (indels).
-
Protein Validation: Confirm the absence of TLR8 protein expression in candidate clones via Western blot or flow cytometry using a validated TLR8 antibody.
TLR8 Specificity Assay
Objective: To demonstrate that this compound inhibits TLR8 signaling specifically, without affecting other TLR pathways.
Methodology:
-
Cell Culture: Plate wild-type (WT) and validated TLR8 KO THP-1 cells at a density of 1 x 10^5 cells/well in a 96-well plate.
-
Pre-treatment: Treat the cells with varying concentrations of this compound (e.g., 1 nM to 10 µM) or a vehicle control for 1 hour.
-
Stimulation: Add a TLR8 agonist to the wells. Since this compound is an antagonist, a TLR agonist is needed to stimulate the pathway. R848, a known TLR7/8 agonist, is commonly used at a concentration of 1 µg/mL.[1]
-
Incubation: Incubate the cells for 18-24 hours.
-
Cytokine Measurement: Collect the cell supernatant and measure the concentration of a downstream pro-inflammatory cytokine, such as Tumor Necrosis Factor-alpha (TNF-α), using an Enzyme-Linked Immunosorbent Assay (ELISA).
-
Data Analysis: Compare the dose-dependent inhibition of TNF-α production by this compound in WT cells versus TLR8 KO cells. The expected result is a significant reduction of TNF-α in WT cells but not in TLR8 KO cells, as the R848-induced signaling in the knockout cells will proceed through TLR7, which is not targeted by this compound.[2]
Visualizing the Molecular Pathway and Experimental Design
TLR8 Signaling Pathway
The following diagram illustrates the signaling cascade initiated by TLR8 activation, which is the pathway inhibited by this compound.
Caption: TLR8 signaling pathway initiated by an agonist, leading to NF-κB activation. This compound acts as an antagonist.
Experimental Workflow for Specificity Validation
This diagram outlines the logical flow of the experiment to confirm that this compound is specific for TLR8.
Caption: Workflow for validating this compound specificity using wild-type versus TLR8 knockout cells.
References
A Comparative Guide to the Efficacy of CU-CPT-8m and Other TLR8 Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the Toll-like Receptor 8 (TLR8) antagonist, CU-CPT-8m, with other notable TLR8 antagonists. The following sections detail their respective efficacies, supported by quantitative experimental data, and provide comprehensive methodologies for key assays.
Introduction to TLR8 Antagonism
Toll-like Receptor 8 (TLR8) is a key component of the innate immune system, recognizing single-stranded RNA viruses and triggering inflammatory responses. While crucial for host defense, dysregulation of TLR8 signaling is implicated in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, the development of potent and selective TLR8 antagonists is a significant area of therapeutic research. This guide focuses on this compound, a highly selective TLR8 antagonist, and compares its performance against other compounds with reported TLR8 inhibitory activity.
Quantitative Efficacy Comparison
The following tables summarize the quantitative data on the efficacy of this compound and other TLR8 antagonists. The data highlights the potency and selectivity of these compounds in various in vitro assays.
Table 1: Inhibitory Concentration (IC50) of TLR8 Antagonists
| Compound | Target(s) | IC50 (TLR8) | Assay System | Reference |
| This compound | TLR8 | 67 nM | HEK-Blue™ TLR8 cells (SEAP reporter) | [1] |
| 90 ± 10 nM | Differentiated THP-1 cells (TNF-α production) | [2] | ||
| CU-CPT-9a | TLR8 | ~100 pM | Various cell lines | [3] |
| CU-CPT-9b | TLR8 | ~100 pM | Various cell lines | [3] |
| E-6446 | TLR7, TLR9, TLR8 | 2-8 µM | R848-stimulated cells | [4] |
| IMO-8400 | TLR7, TLR8, TLR9 | Not specified | Cell-based assays |
Table 2: Binding Affinity of this compound to TLR8
| Compound | Binding Affinity (Kd) | Method | Reference |
| This compound | 220 nM | Isothermal Titration Calorimetry (ITC) |
Mechanism of Action
The antagonists discussed employ different mechanisms to inhibit TLR8 signaling.
-
This compound and its derivatives (CU-CPT-9 series): These compounds are highly selective allosteric inhibitors. They bind to a novel pocket on the TLR8 homodimer interface, distinct from the agonist binding site. This binding stabilizes the inactive conformation of the TLR8 dimer, preventing the conformational changes necessary for downstream signaling activation.
-
E-6446: This compound functions as a TLR7 and TLR9 antagonist by accumulating in acidic intracellular compartments where these receptors are located and interacting with nucleic acids, thereby preventing their binding to the receptors. Its inhibitory effect on TLR8 is observed at higher concentrations and is likely due to a similar, though less potent, mechanism.
-
IMO-8400: As an oligonucleotide-based antagonist, IMO-8400 is believed to compete with the natural ssRNA ligands for binding to TLR7, TLR8, and TLR9 in the endosomes, thereby blocking the initiation of the signaling cascade.
Signaling Pathway and Experimental Workflow Diagrams
To visualize the biological context and experimental procedures, the following diagrams are provided.
Caption: TLR8 Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflows for Evaluating TLR8 Antagonist Efficacy.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
HEK-Blue™ TLR8 SEAP Reporter Gene Assay
This assay is used to determine the inhibitory effect of a compound on TLR8 signaling by measuring the activity of a secreted embryonic alkaline phosphatase (SEAP) reporter gene, which is under the control of an NF-κB inducible promoter.
-
Cell Culture:
-
Culture HEK-Blue™ hTLR8 cells (InvivoGen) in DMEM supplemented with 10% heat-inactivated fetal bovine serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, 100 µg/mL Normocin™, and 1X HEK-Blue™ Selection (InvivoGen).
-
Maintain cells at 37°C in a 5% CO₂ humidified incubator.
-
-
Assay Procedure:
-
Plate HEK-Blue™ hTLR8 cells in a 96-well plate at a density of approximately 2.5 x 10⁵ cells/mL in 180 µL of HEK-Blue™ Detection medium (InvivoGen).
-
Prepare serial dilutions of the antagonist compound (e.g., this compound) in the appropriate vehicle (e.g., DMSO, final concentration ≤ 0.5%).
-
Add 20 µL of the antagonist dilutions to the respective wells.
-
Add a TLR8 agonist, such as R848 (final concentration 1 µg/mL), to all wells except for the negative control.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 16-24 hours.
-
Measure the SEAP activity by reading the optical density (OD) at 620-655 nm using a microplate reader.
-
Calculate the percentage of inhibition relative to the agonist-only control and determine the IC50 value by non-linear regression analysis.
-
THP-1 Cell Cytokine Release Assay
This assay measures the ability of a compound to inhibit the production and release of pro-inflammatory cytokines, such as TNF-α, from human monocytic THP-1 cells upon TLR8 stimulation.
-
Cell Culture and Differentiation:
-
Culture THP-1 cells in RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin, and 2 mM L-glutamine.
-
To differentiate THP-1 monocytes into macrophage-like cells, treat the cells with 100 ng/mL phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
After differentiation, wash the cells with fresh medium and allow them to rest for 24 hours before the assay.
-
-
Assay Procedure:
-
Plate the differentiated THP-1 cells in a 96-well plate at a density of 1 x 10⁶ cells/mL.
-
Pre-treat the cells with various concentrations of the antagonist for 1-2 hours.
-
Stimulate the cells with a TLR8 agonist (e.g., R848 at 1 µg/mL) for 24 hours.
-
Centrifuge the plate and collect the cell culture supernatants.
-
Measure the concentration of the desired cytokine (e.g., TNF-α) in the supernatants using a commercially available ELISA kit, following the manufacturer's instructions.
-
Determine the IC50 value based on the dose-dependent inhibition of cytokine production.
-
Isothermal Titration Calorimetry (ITC)
ITC is a biophysical technique used to directly measure the heat changes that occur upon the binding of a ligand (antagonist) to a macromolecule (TLR8 protein), allowing for the determination of binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
-
Sample Preparation:
-
Express and purify the ectodomain of human TLR8 protein.
-
Prepare a solution of the purified TLR8 protein (e.g., 10-20 µM) in a suitable buffer (e.g., PBS or HEPES).
-
Prepare a solution of the antagonist (e.g., this compound, 100-200 µM) in the exact same buffer to minimize heats of dilution.
-
Thoroughly degas both the protein and antagonist solutions before the experiment.
-
-
ITC Experiment:
-
Load the TLR8 protein solution into the sample cell of the ITC instrument.
-
Load the antagonist solution into the injection syringe.
-
Set the experimental parameters, including the cell temperature, stirring speed, and injection volume and duration.
-
Perform an initial small injection to avoid artifacts from the syringe placement, followed by a series of injections (e.g., 20-30 injections of 1-2 µL each) of the antagonist into the protein solution.
-
Record the heat change after each injection.
-
Perform a control titration by injecting the antagonist into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the heat change peaks to obtain the heat released or absorbed per injection.
-
Plot the heat change per mole of injectant against the molar ratio of antagonist to protein.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the thermodynamic parameters (Kd, n, ΔH, and ΔS).
-
References
CU-CPT-8m versus CU-CPT9a: a comparative analysis of TLR8 inhibition
This guide provides a detailed comparison of two potent and selective Toll-like receptor 8 (TLR8) inhibitors, CU-CPT-8m and CU-CPT9a. The information presented is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of TLR8 inhibition in various inflammatory and autoimmune diseases.
Mechanism of Action
Both this compound and CU-CPT9a are small-molecule inhibitors that target TLR8, a key receptor in the innate immune system that recognizes single-stranded RNA. These compounds do not compete with TLR8 agonists like R848 or ssRNA. Instead, they bind to a unique allosteric site on the TLR8 dimer interface.[1] This binding stabilizes the TLR8 dimer in its inactive or "resting" state, preventing the conformational changes necessary for receptor activation and downstream signaling.[1][2]
Performance Data: A Quantitative Comparison
The following table summarizes the key performance metrics for this compound and CU-CPT9a based on available experimental data. CU-CPT9a demonstrates significantly higher potency than its predecessor, this compound.
| Parameter | This compound | CU-CPT9a | Reference |
| IC₅₀ (HEK-Blue TLR8 Reporter Assay) | 67 ± 10 nM | 0.5 ± 0.1 nM | |
| IC₅₀ (R848-induced TNF-α in THP-1 cells) | 90 ± 10 nM | Not explicitly stated, but potent inhibition demonstrated | |
| Binding Affinity (Kd) | 220 nM | Not explicitly stated, but ITC confirmed strong binding | |
| Selectivity | Selective for TLR8 over all other human TLRs at 1 µM. No inhibition of TLR7 up to 75 µM. | Highly selective for TLR8. Over 10,000-fold more selective for TLR8 than TLR7. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of this compound and CU-CPT9a.
HEK-Blue™ TLR8 SEAP Reporter Assay
This assay is used to determine the inhibitory concentration (IC₅₀) of compounds on TLR8 signaling.
-
Cell Culture: HEK-Blue™ hTLR8 cells, which stably express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter, are cultured according to the manufacturer's instructions.
-
Compound Treatment: Cells are seeded in 96-well plates and pre-incubated with various concentrations of the test inhibitor (e.g., this compound, CU-CPT9a) or vehicle control (DMSO) for a specified time (e.g., 1 hour).
-
TLR8 Agonist Stimulation: Following pre-incubation, cells are stimulated with a known TLR8 agonist, such as R848 (e.g., at 1 µg/mL), to induce TLR8 signaling.
-
Incubation: The plates are incubated for a period (e.g., 24 hours) to allow for SEAP expression and secretion into the cell culture supernatant.
-
SEAP Detection: The SEAP activity in the supernatant is quantified using a detection reagent like QUANTI-Blue™. The absorbance is read at a specific wavelength (e.g., 620-655 nm).
-
Data Analysis: The percentage of inhibition is calculated relative to the vehicle-treated, agonist-stimulated control. The IC₅₀ value is determined by fitting the dose-response data to a sigmoidal curve using appropriate software.
Cytokine Production Assay in THP-1 Cells and PBMCs
This assay measures the ability of the inhibitors to suppress the production of pro-inflammatory cytokines.
-
Cell Culture and Differentiation: Human monocytic THP-1 cells are cultured and differentiated into macrophage-like cells using Phorbol 12-myristate 13-acetate (PMA). Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors.
-
Inhibitor and Agonist Treatment: Differentiated THP-1 cells or PBMCs are treated with the TLR8 inhibitors at various concentrations for 1 hour before stimulation with a TLR8 agonist like R848.
-
Incubation: Cells are incubated for a specified period (e.g., 20-24 hours) to allow for cytokine production and secretion.
-
Cytokine Measurement: The concentration of cytokines such as TNF-α and IL-8 in the cell culture supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's protocol.
-
Data Analysis: The dose-dependent inhibition of cytokine production is analyzed to determine the efficacy of the compounds.
Immunoblotting for Downstream Signaling Proteins
This technique is used to confirm that the inhibitors block the TLR8 signaling pathway at a molecular level.
-
Cell Lysis: THP-1 or HEK-Blue TLR8 cells are treated with the inhibitor and/or agonist as described above. After treatment, the cells are lysed to extract total protein or fractionated into cytoplasmic and nuclear extracts.
-
Protein Quantification: The total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blot: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a nitrocellulose or PVDF membrane.
-
Antibody Incubation: The membrane is blocked and then incubated with primary antibodies specific for key downstream signaling proteins, such as phosphorylated IRAK-4 (p-IRAK4) and the p65 subunit of NF-κB. Loading controls like β-actin are also probed.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP), and the protein bands are visualized using a chemiluminescent substrate.
-
Analysis: The intensity of the bands is quantified to determine the effect of the inhibitor on the levels of these signaling proteins.
Visualizations
TLR8 Signaling Pathway and Point of Inhibition
Caption: TLR8 signaling pathway and the inhibitory mechanism of CU-CPT compounds.
General Experimental Workflow for Inhibitor Screening
Caption: Generalized workflow for evaluating the efficacy of TLR8 inhibitors.
References
A Head-to-Head Comparison of CU-CPT-8m and Synthetic Oligonucleotide TLR8 Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Toll-like receptor 8 (TLR8) has emerged as a critical target in drug discovery for a range of inflammatory and autoimmune diseases. As an endosomal receptor, TLR8 recognizes single-stranded RNA (ssRNA), triggering a MyD88-dependent signaling cascade that results in the production of pro-inflammatory cytokines.[1][2][3] The development of potent and selective TLR8 inhibitors is a key area of research. This guide provides a detailed head-to-head comparison of two major classes of TLR8 inhibitors: the small-molecule antagonist CU-CPT-8m and synthetic oligonucleotides.
Performance Data: A Comparative Overview
Quantitative data for this compound is well-defined, showcasing its high potency and selectivity. In contrast, the performance of synthetic oligonucleotide inhibitors is highly dependent on their sequence and chemical modifications, leading to a wider range of activities and potential for off-target effects.
| Parameter | This compound | Synthetic Oligonucleotide Inhibitors |
| Mechanism of Action | Stabilizes the resting state of the TLR8 homodimer, preventing agonist-induced conformational changes required for signaling.[4][5] | Sequence-dependent binding to TLR7 and/or TLR8, leading to either inhibition or, in some cases, potentiation of signaling. |
| Potency (IC50) | - 67 ± 10 nM (HEK-Blue TLR8 reporter assay)- 90 ± 10 nM (TNF-α production in differentiated THP-1 cells) | Highly variable depending on sequence and modifications. For example, a dimeric C2 compound with a propylene spacer showed an IC50 of 3.2 µM for TLR8. Other oligonucleotides have been shown to inhibit TLR8 signaling, but specific IC50 values are not always reported. |
| Binding Affinity (Kd) | 220 nM | Not broadly reported for specific TLR8 inhibitory oligonucleotides. |
| Selectivity | Highly selective for TLR8 over other human TLRs, with no significant inhibition of TLR7 at concentrations up to 75 µM. | Often show cross-reactivity with TLR7. The inhibitory or activating effect is sequence-dependent. |
| Off-Target Effects | Negligible cytotoxicity reported. | Sequence-dependent off-target inhibition of TLR7 is a known issue. The use of different chemical modifications (e.g., 2'-O-Methyl, LNA, phosphorothioate backbone) can influence these effects. |
Signaling Pathways and Experimental Workflows
To understand the action of these inhibitors, it is crucial to visualize the TLR8 signaling pathway and the experimental workflows used to assess their efficacy.
References
- 1. Toll-like receptor 8 - Wikipedia [en.wikipedia.org]
- 2. Toll-like Receptor Signaling | Cell Signaling Technology [cellsignal.com]
- 3. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of TLR8 through stabilization of its resting state - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of CU-CPT-8m's Selectivity Profile Against Toll-Like Receptors
An objective guide for researchers, scientists, and drug development professionals on the performance of CU-CPT-8m as a selective Toll-like receptor 8 antagonist, supported by experimental data.
This compound has emerged as a potent and specific antagonist of Toll-like receptor 8 (TLR8), a key player in the innate immune system.[1] Its ability to selectively inhibit TLR8 signaling without significantly affecting other TLRs makes it a valuable tool for studying TLR8 function and a promising candidate for therapeutic development in autoimmune and inflammatory diseases. This guide provides a comprehensive overview of this compound's selectivity profile against a panel of TLRs, supported by experimental data and detailed methodologies.
Selectivity Profile of this compound
This compound demonstrates remarkable selectivity for TLR8. Studies have shown that it effectively inhibits TLR8-mediated signaling with a potent IC50 value, while exhibiting negligible activity against other TLRs at concentrations where TLR8 is fully inhibited.
Table 1: Comparative Selectivity of this compound Against a Panel of Human TLRs
| Toll-Like Receptor (TLR) | Agonist Used | This compound Concentration | Inhibition | IC50 |
| TLR8 | R848 | 1 µM | Significant | 67 ± 10 nM [1] |
| TLR1/2 | Pam3CSK4 | 1 µM | Not significant[2] | > 75 µM |
| TLR2/6 | Pam2CSK4 | 1 µM | Not significant[3] | > 75 µM |
| TLR3 | Poly(I:C) | 1 µM | Not significant[2] | > 75 µM |
| TLR4 | LPS | 1 µM | Not significant | > 75 µM |
| TLR5 | Flagellin | 1 µM | Not significant | > 75 µM |
| TLR7 | R848 | up to 75 µM | Not affected | > 75 µM |
| TLR9 | ODN 2006 | 1 µM | Not significant | > 75 µM |
Data compiled from multiple sources.
It is particularly noteworthy that TLR7 signaling is not affected by this compound at concentrations up to 75 µM. This is significant because TLR7 and TLR8 are closely related and recognize similar ligands, such as the imidazoquinoline compound R848. The high selectivity of this compound for TLR8 over TLR7 underscores its specificity.
Experimental Protocols
The selectivity of this compound is typically assessed using cell-based assays with HEK-293 cells engineered to express a single human TLR (HEK-Blue™ cells). These cells also express a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter. Activation of the specific TLR by its agonist leads to the production of SEAP, which can be quantified colorimetrically.
HEK-Blue™ TLR Selectivity Assay
Objective: To determine the inhibitory effect of this compound on various TLRs.
Materials:
-
HEK-Blue™ cells individually overexpressing a specific human TLR (e.g., TLR2, TLR3, TLR4, TLR5, TLR7, TLR8, TLR9).
-
Specific TLR agonists (e.g., Pam3CSK4 for TLR1/2, Poly(I:C) for TLR3, LPS for TLR4, Flagellin for TLR5, R848 for TLR7/8, ODN 2006 for TLR9).
-
This compound.
-
QUANTI-Blue™ Solution for SEAP detection.
-
96-well plates.
-
Cell culture medium and supplements.
Procedure:
-
Cell Seeding: Plate the HEK-Blue™ cells in a 96-well plate at an appropriate density and incubate overnight.
-
Compound Addition: Treat the cells with various concentrations of this compound or a vehicle control.
-
Agonist Stimulation: After a pre-incubation period with the compound, stimulate the cells with a specific TLR agonist at a predetermined concentration.
-
Incubation: Incubate the plates for a specified period (e.g., 16-24 hours) to allow for TLR activation and SEAP expression.
-
SEAP Detection: Collect the supernatant from each well and transfer it to a new 96-well plate. Add QUANTI-Blue™ Solution to each well.
-
Data Acquisition: Incubate the plate at 37°C and measure the absorbance at 620-655 nm at various time points.
-
Data Analysis: The level of SEAP is proportional to the activation of the TLR. The inhibitory effect of this compound is calculated by comparing the SEAP levels in treated versus untreated, agonist-stimulated cells. The IC50 value is determined from the dose-response curve.
Visualizing the Mechanism and Workflow
TLR8 Signaling Pathway and Inhibition by this compound
The following diagram illustrates the canonical TLR8 signaling pathway and the point of inhibition by this compound. TLR8, located in the endosome, recognizes single-stranded RNA (ssRNA) or small molecule agonists like R848. This leads to the recruitment of the adaptor protein MyD88, initiating a signaling cascade that culminates in the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines. This compound acts as an antagonist, preventing the activation of this pathway.
Caption: TLR8 signaling pathway and this compound's point of inhibition.
Experimental Workflow for Assessing TLR Antagonist Selectivity
The workflow for determining the selectivity profile of a TLR antagonist like this compound is a systematic process involving cell-based screening against a panel of TLRs.
References
A Comparative Analysis of CU-CPT-8m and R-848: Competitive Binding and Functional Assays
This guide provides a detailed comparison between CU-CPT-8m, a specific Toll-like receptor 8 (TLR8) antagonist, and R-848 (Resiquimod), a potent agonist for both TLR7 and TLR8. The focus is on their competitive interactions and performance in functional assays, offering valuable insights for researchers in immunology and drug development.
Introduction to this compound and R-848
Toll-like receptors (TLRs) are a class of proteins that play a crucial role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs). TLR7 and TLR8 are endosomal receptors that recognize single-stranded RNA (ssRNA), a hallmark of viral infections.
-
R-848 (Resiquimod) is a synthetic imidazoquinoline compound that acts as a potent agonist for both human TLR7 and TLR8.[1][2] By mimicking viral ssRNA, R-848 activates these receptors, leading to the production of pro-inflammatory cytokines and type I interferons, thereby mounting an immune response.[1][3] It is widely used in research to study TLR7/8 signaling and as an immune response modifier with potential antiviral and antitumor properties.[2]
-
This compound is a small molecule identified as a highly specific and potent antagonist of human TLR8. It operates by binding to the TLR8 homodimer and stabilizing it in an inactive conformation, thus preventing the conformational changes required for downstream signaling. Notably, this compound shows high selectivity for TLR8, with no significant inhibitory activity against the closely related TLR7, even at high concentrations.
Mechanism of Action and Signaling Pathway
Both compounds target the TLR8 receptor, but with opposing effects. R-848 binding to the TLR8 dimer induces a conformational change that brings the C-termini closer, facilitating the recruitment of the adaptor protein MyD88. This initiates a downstream signaling cascade involving IRAK kinases and TRAF6, ultimately leading to the activation of transcription factors like NF-κB and AP-1. These transcription factors then drive the expression of inflammatory cytokines such as TNF-α, IL-6, and IL-12.
Conversely, this compound binds to a distinct site on the TLR8 dimer interface, stabilizing the receptor in its resting state. This prevents the agonist-induced conformational change, effectively blocking the recruitment of MyD88 and inhibiting the entire downstream signaling pathway.
Competitive Binding and Affinity
The interaction between an agonist and an antagonist at the same receptor is a key aspect of their pharmacology. This compound acts as a competitive antagonist, binding to the TLR8 dimer and preventing the binding or action of agonists like R-848. The binding affinity and inhibitory concentrations are crucial metrics for evaluating their performance.
| Compound | Parameter | Value | Cell/Assay Type |
| This compound | Kd | 220 nM | Isothermal Titration Calorimetry (ITC) |
| IC50 | 67 ± 10 nM | HEK-Blue™ TLR8 Cells (SEAP Reporter) | |
| IC50 | 90 ± 10 nM | Differentiated THP-1 Cells (TNF-α Production) | |
| R-848 | EC50 | ~362.9 ng/mL (~1.15 µM) | HEK-293 Cells (NF-κB Reporter) |
| EC50 | 4.5 ± 3.2 µM | Not Specified |
-
Kd (Dissociation Constant): Measures binding affinity. A lower Kd indicates stronger binding.
-
IC50 (Half-maximal Inhibitory Concentration): The concentration of an antagonist required to inhibit 50% of the response to an agonist.
-
EC50 (Half-maximal Effective Concentration): The concentration of an agonist that provokes a response halfway between the baseline and maximum response.
The data clearly shows that this compound is a potent inhibitor of TLR8 signaling, with IC50 values in the nanomolar range.
Functional Assays: A Head-to-Head Comparison
Functional assays are essential to determine the biological effect of these compounds. The most common method involves using a reporter cell line, such as HEK-Blue™ TLR8 cells, which express human TLR8 and a reporter gene (like SEAP - Secreted Embryonic Alkaline Phosphatase) under the control of an NF-κB promoter.
In these assays, R-848 stimulates the cells, leading to NF-κB activation and SEAP production, which can be easily measured. This compound is then added at various concentrations to determine its ability to inhibit the R-848-induced signal.
| Assay | Agonist (Stimulator) | Antagonist (Inhibitor) | Outcome Measured | Result |
| HEK-Blue™ TLR8 Reporter Assay | R-848 | This compound | NF-κB-driven SEAP production | This compound dose-dependently inhibits R-848-induced SEAP activity with an IC50 of 67 nM. |
| Cytokine Production Assay (THP-1 Cells) | R-848 | This compound | TNF-α and IL-8 secretion | 1 µM this compound completely abolishes the increase in TNF-α and IL-8 mRNA levels induced by R-848. |
| Cytokine Production Assay (Human PBMCs) | R-848 | This compound | TNF-α production | This compound dose-dependently inhibits R-848-induced TNF-α production in primary immune cells. |
These results demonstrate that this compound is not only effective in engineered cell lines but also in primary human immune cells, potently and specifically blocking the pro-inflammatory effects of the TLR8 agonist R-848.
Experimental Protocols
HEK-Blue™ TLR8 Reporter Gene Assay
This protocol is used to determine the IC50 value of a TLR8 antagonist.
-
Cell Culture: HEK-Blue™ hTLR8 cells are cultured in DMEM supplemented with 10% heat-inactivated fetal bovine serum, 100 µg/mL Normocin™, 30 µg/mL Blasticidin, and 100 µg/mL Zeocin®.
-
Assay Procedure:
-
Cells are seeded into a 96-well plate at a density of ~5 x 104 cells per well and incubated overnight.
-
The next day, various concentrations of the antagonist (this compound) are added to the wells.
-
After a short pre-incubation period (e.g., 1 hour), the TLR8 agonist (R-848, typically at its EC80 concentration) is added to all wells except the negative control.
-
The plate is incubated for 18-24 hours at 37°C in a CO2 incubator.
-
-
Detection:
-
A sample of the cell culture supernatant is transferred to a new 96-well plate.
-
QUANTI-Blue™ Solution, a reagent that detects SEAP activity, is added to each well.
-
The plate is incubated at 37°C for 1-3 hours.
-
The absorbance is read at 620-655 nm using a spectrophotometer.
-
-
Data Analysis: The results are expressed as a percentage of inhibition relative to the control (R-848 only), and the IC50 value is calculated from the dose-response curve.
TNF-α Production Assay in THP-1 Monocytes
This protocol measures the inhibition of a key inflammatory cytokine in a human monocytic cell line.
-
Cell Differentiation: Human THP-1 monocytes are differentiated into macrophage-like cells by treatment with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Assay Procedure:
-
Differentiated THP-1 cells are plated in a 96-well plate.
-
Cells are pre-treated with various concentrations of this compound for 1 hour.
-
R-848 is then added to stimulate TNF-α production.
-
The cells are incubated for an additional 6-24 hours.
-
-
Detection: The concentration of TNF-α in the cell supernatant is measured using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Similar to the reporter assay, a dose-response curve is generated to calculate the IC50 of this compound for TNF-α inhibition.
References
Evaluating the In Vivo Efficacy of CU-CPT-8m in Comparison to Other Immunomodulators: A Guide for Researchers
In the landscape of immunomodulatory therapeutics, the selective Toll-like receptor 8 (TLR8) inhibitor, CU-CPT-8m, has emerged as a promising candidate for the treatment of inflammatory and fibrotic diseases. This guide provides a comparative analysis of the in vivo efficacy of this compound against other classes of immunomodulators, including the JAK inhibitor Tofacitinib, and the anti-fibrotic agents Pirfenidone and Nintedanib. The comparisons are primarily focused on the widely utilized bleomycin-induced skin fibrosis mouse model, a standard for preclinical evaluation of anti-fibrotic therapies.
Comparative In Vivo Efficacy in the Bleomycin-Induced Skin Fibrosis Model
The following table summarizes the available quantitative data on the in vivo efficacy of this compound and selected comparator immunomodulators in the bleomycin-induced skin fibrosis mouse model. It is important to note that direct head-to-head comparative studies are limited, and the data presented is a collation from individual studies.
| Compound | Mechanism of Action | Dose | Route of Administration | Treatment Duration | Key Efficacy Readouts | Percentage Reduction vs. Bleomycin Control | References |
| This compound | Selective TLR8 Inhibitor | Not specified in available literature | Not specified in available literature | Not specified in available literature | Dermal Thickness, Collagen Content | Data not publicly available | N/A |
| Tofacitinib | Pan-JAK Inhibitor | 20 mg/kg/day | Intraperitoneal | 28 days | Dermal Thickness | ~35% | [1][2] |
| 30 mg/kg/day | Intraperitoneal | 22 days | Dermal Thickness, Col1a1 mRNA | Significant reduction | [3] | ||
| Pirfenidone | Anti-fibrotic, Anti-inflammatory | 300 mg/kg/day | Oral | 14 days | Lung Fibroblast Accumulation | Significant reduction | [4] |
| 100 mg/kg/day | Oral | 9 weeks | Fibrosis Score (Ashcroft) | Significant reduction (no stage 3 or higher fibrosis observed) | [5] | ||
| Nintedanib | Tyrosine Kinase Inhibitor | 60 mg/kg/day | Oral | 27 days | Fibrosis Score (Ashcroft), Hydroxyproline Content | Significant reduction | |
| 30, 60, 120 mg/kg/day | Oral | 28 days | Alveolitis and Fibrosis Scores, Collagen Content | Dose-dependent reduction |
Note: The efficacy of this compound in a bleomycin-induced mouse model of skin inflammation and fibrosis has been qualitatively described as reversing the phenotypes of inflammation and fibrosis. However, specific quantitative data from these in vivo studies were not available in the public domain at the time of this review.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the interpretation and replication of in vivo efficacy studies. Below are the generalized protocols for the key experiments cited in this guide.
Bleomycin-Induced Skin Fibrosis Mouse Model
This model is a standard preclinical tool to induce skin fibrosis that mimics aspects of human scleroderma.
1. Animal Model:
-
Species: Mouse (C57BL/6 strain is commonly used).
-
Age: 8-10 weeks old.
-
Sex: Female or male, specified in the study.
2. Induction of Fibrosis:
-
Agent: Bleomycin sulfate dissolved in sterile phosphate-buffered saline (PBS).
-
Administration: Daily or every other day subcutaneous or intradermal injections into the shaved back of the mice for a period of 3 to 4 weeks.
-
Dosage: Typically 100 μg of bleomycin in 100 μl of PBS per injection site.
3. Treatment Administration:
-
Test Compounds: this compound, Tofacitinib, Pirfenidone, or Nintedanib are administered at the doses specified in the comparative table.
-
Route of Administration: Oral gavage or intraperitoneal injection, depending on the compound's formulation and study design.
-
Dosing Schedule: Typically initiated concurrently with or shortly after the first bleomycin injection and continued for the duration of the study.
4. Efficacy Assessment:
-
Dermal Thickness: Measured using calipers or through histological analysis of skin cross-sections stained with Hematoxylin and Eosin (H&E).
-
Collagen Content: Quantified from skin biopsies using methods such as the Sircol Collagen Assay or by measuring hydroxyproline content.
-
Histopathology: Skin sections are stained with Masson's trichrome to visualize collagen deposition and assess the extent of fibrosis.
-
Gene Expression Analysis: mRNA levels of profibrotic markers such as Collagen type I (Col1a1) can be measured by quantitative real-time PCR (qRT-PCR).
Signaling Pathways and Experimental Workflow
Visualizing the biological pathways and experimental processes enhances comprehension. The following diagrams were generated using Graphviz (DOT language).
TLR8 Signaling Pathway
This compound exerts its immunomodulatory effects by inhibiting the Toll-like receptor 8 (TLR8) signaling pathway. TLR8, upon activation by single-stranded RNA (ssRNA), initiates a signaling cascade through the adaptor protein MyD88, leading to the activation of the transcription factor NF-κB and the production of pro-inflammatory cytokines.
Caption: TLR8 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for In Vivo Efficacy Evaluation
The process of evaluating the in vivo efficacy of an immunomodulator in the bleomycin-induced fibrosis model follows a structured workflow from animal acclimatization to data analysis.
Caption: Workflow for bleomycin-induced skin fibrosis model and drug efficacy testing.
References
- 1. researchgate.net [researchgate.net]
- 2. Immunomodulating role of the JAKs inhibitor tofacitinib in a mouse model of bleomycin-induced scleroderma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Protective efficacy of pirfenidone in rats with pulmonary fibrosis induced by bleomycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of CU-CPT-8m's Potency: A Comparative Guide to TLR8 Inhibitor IC50 Values
For Immediate Release
This guide provides an independent verification of the IC50 value of CU-CPT-8m, a selective TLR8 inhibitor, by comparing it with other known TLR8 modulators. The data presented here is intended for researchers, scientists, and drug development professionals engaged in the study of innate immunity and the development of novel therapeutics targeting Toll-like receptor 8 (TLR8).
Comparative Analysis of TLR8 Modulator Potency
The inhibitory or activating potency of a compound is a critical parameter in drug discovery and development. For inhibitors, the half-maximal inhibitory concentration (IC50) represents the concentration of a drug that is required for 50% inhibition in vitro. For agonists, the half-maximal effective concentration (EC50) is the concentration that induces a response halfway between the baseline and maximum. The following table summarizes the reported IC50 and EC50 values for this compound and a selection of other TLR8 modulators. It is important to note that direct comparison of these values should be made with caution, as experimental conditions such as cell lines and assay methods can significantly influence the results.
| Compound Name | Target(s) | IC50 / EC50 Value | Cell Line / Assay System |
| This compound | TLR8 Inhibitor | 67 ± 10 nM (IC50) | HEK-Blue™ TLR8 Cells |
| 90 ± 10 nM (IC50) | Differentiated THP-1 Monocytes | ||
| Enpatoran (M5049) | TLR7/8 Inhibitor | 24.1 nM (IC50) | HEK293 Cells |
| E-6887 | TLR7/8 Inhibitor | 80 nM (IC50) | HEK/TLR8 Cells |
| BMS-986256 (Afimetoran) | TLR7/8 Antagonist | Single-digit nM (IC50) | Human Whole Blood |
| Motolimod (VTX-2337) | TLR8 Agonist | ~100 nM (EC50) | Not specified |
| 140 ± 30 nM (EC50 for TNFα) | Human PBMCs | ||
| 120 ± 30 nM (EC50 for IL-12) | Human PBMCs | ||
| Resiquimod (R848) | TLR7/8 Agonist | 4.5 ± 3.2 µM (EC50) | Not specified |
Experimental Protocol: Determination of TLR8 IC50 using a SEAP Reporter Assay
This section details a standard operating procedure for determining the IC50 value of a TLR8 inhibitor using a commercially available HEK-Blue™ TLR8 reporter cell line. These cells are engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
Materials:
-
HEK-Blue™ TLR8 Cells
-
HEK-Blue™ Detection Medium
-
DMEM (Dulbecco's Modified Eagle Medium)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
TLR8 agonist (e.g., R848)
-
Test compound (e.g., this compound)
-
96-well cell culture plates
-
Spectrophotometer (620-655 nm)
Procedure:
-
Cell Culture: Maintain HEK-Blue™ TLR8 cells in DMEM supplemented with 10% heat-inactivated FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO2 incubator.
-
Cell Seeding: On the day of the experiment, harvest and resuspend the cells in fresh culture medium. Seed the cells into a 96-well plate at a density of approximately 5 x 10^4 cells per well.
-
Compound Preparation: Prepare a serial dilution of the test inhibitor (e.g., this compound) in culture medium. Also, prepare a stock solution of the TLR8 agonist (e.g., R848).
-
Treatment: Add the various concentrations of the test inhibitor to the appropriate wells. Include a vehicle control (medium with DMSO, if used to dissolve the compound) and a positive control (no inhibitor).
-
Stimulation: Add a fixed concentration of the TLR8 agonist (e.g., R848) to all wells except for the negative control (unstimulated cells).
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 16-24 hours.
-
SEAP Detection: Add HEK-Blue™ Detection medium to each well according to the manufacturer's instructions.
-
Measurement: Incubate the plate at 37°C for 1-3 hours and measure the absorbance at 620-655 nm using a spectrophotometer.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control. Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value using a non-linear regression analysis.
TLR8 Signaling Pathway
Toll-like receptor 8 is an endosomal receptor that recognizes single-stranded RNA (ssRNA), a common component of viruses. Upon ligand binding, TLR8 dimerizes and initiates a downstream signaling cascade that is primarily dependent on the myeloid differentiation primary response 88 (MyD88) adaptor protein. This leads to the activation of transcription factors such as NF-κB and AP-1, culminating in the production of pro-inflammatory cytokines and chemokines.
Caption: MyD88-dependent signaling pathway of TLR8.
A Comparative Analysis of Downstream Signaling by CU-CPT-8m and Other TLR8 Modulators
Guide for Researchers and Drug Development Professionals
Toll-like receptor 8 (TLR8) is an endosomal pattern recognition receptor crucial to the innate immune system. It recognizes single-stranded RNA (ssRNA) from viral and bacterial pathogens, triggering a signaling cascade that leads to the production of pro-inflammatory cytokines and the activation of an immune response.[1][2] The modulation of TLR8 signaling is a significant area of research for treating autoimmune diseases, inflammatory disorders, and cancer. This guide provides a detailed comparison of the downstream signaling effects of CU-CPT-8m, a specific TLR8 antagonist, with other TLR8 modulators, supported by experimental data and protocols.
TLR8 Signaling Pathway Overview
Upon binding its ligand (e.g., ssRNA), TLR8 undergoes a conformational change, leading to the dimerization of its Toll/Interleukin-1 receptor (TIR) domains. This event initiates the recruitment of the adaptor protein Myeloid Differentiation Primary Response 88 (MyD88).[1][3][4] The subsequent signaling cascade involves the IRAK family kinases and TRAF6, culminating in the activation of key transcription factors, primarily NF-κB and AP-1. These transcription factors then drive the expression of various pro-inflammatory cytokines and chemokines, including TNF-α, IL-12, IL-6, and IL-8, orchestrating the innate immune response.
Caption: General TLR8 signaling cascade via the MyD88-dependent pathway.
Mechanism of Action: this compound vs. TLR8 Agonists
The downstream effects of TLR8 modulators are dictated by their mechanism of action at the receptor level.
-
This compound (Antagonist): this compound is a potent and selective small-molecule inhibitor of human TLR8. Unlike agonists that promote an active receptor conformation, this compound binds to a unique site on the TLR8 dimer. This binding stabilizes the receptor in its inactive or "resting" state, preventing the conformational changes required for MyD88 recruitment and subsequent signal initiation. This mechanism effectively blocks the entire downstream signaling cascade.
-
TLR8 Agonists (e.g., Motolimod, Selgantolimod): Agonists like Motolimod (VTX-2337) and Selgantolimod (GS-9688) are small molecules that mimic the natural ligands of TLR8. They bind to the receptor and induce the active dimeric conformation, initiating the signaling pathway that leads to robust cytokine production and immune cell activation.
Caption: Agonists activate TLR8 signaling, while this compound stabilizes the inactive state.
Comparative Data on Downstream Signaling Effects
The contrasting mechanisms of this compound and TLR8 agonists lead to opposing effects on downstream signaling molecules and cytokine production. The following table summarizes these effects based on published experimental data.
| Downstream Target | This compound (Antagonist) | Motolimod (VTX-2337) (Agonist) | Selgantolimod (GS-9688) (Agonist) | References |
| NF-κB (p65) Activation | Inhibition | Activation | Activation | |
| IRAK-4 Phosphorylation | Inhibition | Activation | Activation | |
| TNF-α Production | Strong Inhibition | Strong Induction | Induction | |
| IL-8 Production | Strong Inhibition | Not a primary cytokine | Induction | |
| IL-6 Production | Inhibition | Strong Induction | Not a primary cytokine | |
| IL-1β Production | Inhibition | Not a primary cytokine | Not a primary cytokine | |
| IL-12 Production | N/A (Inhibits agonist effect) | Strong Induction | Strong Induction | |
| IFN-γ Production | N/A (Inhibits agonist effect) | Induction | Induction | |
| NK Cell Activation | N/A (Inhibits agonist effect) | Augmentation | Activation | |
| Selectivity vs. TLR7 | Highly selective for TLR8 | High selectivity for TLR8 (>50-fold) | Selective for TLR8 |
N/A (Not Applicable) for antagonists indicates that their function is to block the induction of these molecules by agonists.
Key Experimental Protocols
The data summarized above are typically generated using a combination of cell-based assays. Below are outlines of common experimental methodologies.
This is a common method for screening and quantifying the activity of TLR8 modulators.
-
Objective: To measure the inhibition (by antagonists) or activation (by agonists) of the TLR8-induced NF-κB pathway.
-
Cell Line: HEK-Blue™ hTLR8 cells, which are engineered to express human TLR8 and a secreted embryonic alkaline phosphatase (SEAP) reporter gene under the control of an NF-κB-inducible promoter.
-
Protocol Outline:
-
Cell Seeding: Plate HEK-Blue™ hTLR8 cells in a 96-well plate and incubate.
-
Compound Treatment:
-
For antagonist testing, pre-incubate cells with various concentrations of this compound.
-
Add a known TLR8 agonist (e.g., R848) to stimulate the cells.
-
For agonist testing, add various concentrations of the test compound (e.g., Motolimod) directly to the cells.
-
-
Incubation: Incubate the plate for 16-24 hours.
-
SEAP Detection: Transfer supernatant to a new plate containing a SEAP detection reagent (e.g., QUANTI-Blue™).
-
Measurement: Measure the optical density (OD) at 620-650 nm. A decrease in OD in the presence of an antagonist or an increase with an agonist corresponds to the modulation of NF-κB activity.
-
This assay measures the physiological output of TLR8 signaling—the production of inflammatory cytokines.
-
Objective: To quantify the protein levels of cytokines (e.g., TNF-α, IL-8) released by immune cells following treatment with TLR8 modulators.
-
Cell Lines: Human monocytic THP-1 cells (often differentiated into macrophage-like cells with PMA) or peripheral blood mononuclear cells (PBMCs).
-
Protocol Outline:
-
Cell Culture: Culture and differentiate THP-1 cells or isolate PBMCs from whole blood.
-
Treatment: Treat cells with the TLR8 antagonist (this compound) followed by an agonist (R848), or with a TLR8 agonist alone (Motolimod, Selgantolimod). Include appropriate vehicle controls.
-
Incubation: Incubate for 6-24 hours to allow for cytokine production and secretion.
-
Supernatant Collection: Centrifuge the plates and collect the cell culture supernatant.
-
ELISA (Enzyme-Linked Immunosorbent Assay): Quantify the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-12) in the supernatant using commercially available ELISA kits, following the manufacturer's instructions.
-
Caption: Workflow for testing the effects of TLR8 modulators on immune cells.
Conclusion
This compound is a highly selective TLR8 antagonist that functions by stabilizing the inactive conformation of the TLR8 dimer, thereby preventing the initiation of the MyD88-dependent signaling pathway. This leads to a potent and specific inhibition of downstream effects, including the activation of NF-κB and the production of key pro-inflammatory cytokines like TNF-α and IL-8. In stark contrast, TLR8 agonists such as Motolimod and Selgantolimod actively promote the TLR8 signaling cascade, resulting in a Th1-polarizing immune response characterized by the induction of IL-12, TNF-α, and IFN-γ, and the activation of effector cells like NK cells. Understanding these distinct downstream signaling profiles is critical for the rational development of TLR8-targeted therapeutics for a range of human diseases.
References
- 1. Toll-like receptor 8 - Wikipedia [en.wikipedia.org]
- 2. journals.iucr.org [journals.iucr.org]
- 3. Targeting the innate immune receptor TLR8 using small-molecule agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Agonist and antagonist ligands of toll-like receptors 7 and 8: Ingenious tools for therapeutic purposes - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating Chemical Disposal: A Guide to Proper Procedures for CU-CPT-8m
The proper disposal of laboratory chemicals is a critical component of ensuring a safe and compliant research environment. For a specific compound such as CU-CPT-8m, the primary source of disposal information is its Safety Data Sheet (SDS). In the absence of a specific SDS for this compound in publicly available databases, this guide provides a general framework for the safe handling and disposal of laboratory chemicals, which should be adapted once the specific SDS is obtained from the manufacturer or supplier.
General Principles of Chemical Waste Disposal
All chemical waste must be managed in accordance with federal, state, and local regulations. It is the responsibility of the entity generating the hazardous waste to ensure it is properly identified, labeled, and disposed of in a safe and legal manner.
Key Steps for Chemical Disposal:
-
Identification and Classification: The first step is to determine if the waste is hazardous. According to the Environmental Protection Agency (USEPA), a waste can be considered hazardous if it is specifically "listed" or if it exhibits hazardous "characteristics" (e.g., ignitability, corrosivity, reactivity, or toxicity). The SDS for this compound will contain this classification information in the "Hazards Identification" and "Disposal Considerations" sections.
-
Containerization and Labeling:
-
Use a leak-proof container that is compatible with the chemical waste.
-
Ensure the container is properly sealed to prevent spills.
-
Leave at least five percent of the container volume as empty space to allow for thermal expansion.
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name of the contents, and the associated hazards.
-
-
Segregation: Incompatible wastes must be segregated to prevent dangerous chemical reactions. The SDS will provide information on incompatible materials in the "Handling and Storage" section.
-
Scheduling Waste Pick-up: Arrange for the disposal of hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates a generalized workflow for the proper disposal of a laboratory chemical.
Quantitative Data
Quantitative data, such as concentration limits for disposal, permissible exposure limits, and other specific regulatory thresholds for this compound, are compound-specific. This information would be detailed in the Safety Data Sheet. Without the specific SDS for this compound, a data table with quantitative values cannot be provided. Researchers must consult the SDS for this critical information.
Personal Protective Equipment (PPE)
When handling any chemical for disposal, appropriate personal protective equipment must be worn. This typically includes:
-
Eye Protection: Chemical safety goggles.
-
Hand Protection: Chemical-resistant gloves appropriate for the specific substance.
-
Body Protection: A lab coat or other protective clothing.
In some cases, respiratory protection may also be necessary. The "Exposure Controls/Personal Protection" section of the SDS will specify the required PPE.
Disclaimer: This information provides a general guideline for the disposal of laboratory chemicals. The specific procedures for this compound must be determined from the manufacturer-provided Safety Data Sheet. Always consult with your institution's Environmental Health and Safety office for guidance on your specific waste disposal needs.
Personal protective equipment for handling CU-CPT-8m
Essential Safety and Handling Guide for CU-CPT-8m
This document provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling this compound, a potent Toll-like receptor 8 (TLR8) antagonist. The following procedural guidance is designed to ensure the safe handling, use, and disposal of this compound in a laboratory setting.
Chemical and Safety Data
This compound is an off-white powder requiring careful handling due to its potential hazards. While a comprehensive Safety Data Sheet (SDS) is not publicly available, hazard statements from suppliers indicate the following risks.
| Identifier | Information |
| IUPAC Name | 7-(m-tolyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide |
| CAS Number | 125079-83-6 |
| Molecular Formula | C₁₄H₁₂N₄O |
| Molecular Weight | 252.27 g/mol |
| Physical Form | Off-white powder |
| Storage | Store at -20°C for long-term stability. |
| Hazard Statement | Precautionary Statement |
| Harmful if swallowed. | Do not eat, drink, or smoke when using this product. |
| Causes skin irritation. | Wear protective gloves and clothing. |
| Causes serious eye irritation. | Wear eye and face protection. |
| May cause respiratory irritation. | Avoid breathing dust. Use in a well-ventilated area. |
Personal Protective Equipment (PPE) Protocol
A risk assessment should be conducted before handling this compound to ensure appropriate safety measures are in place. The following PPE is mandatory to minimize exposure.
| Protection Type | Specific Recommendations | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). | Prevents skin contact and irritation. |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards. | Protects against serious eye irritation from dust or splashes. |
| Skin and Body Protection | Laboratory coat. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Use in a chemical fume hood to avoid inhalation of dust. If not feasible, a NIOSH-approved respirator for particulates may be necessary. | Prevents respiratory tract irritation. |
Logical Workflow for PPE Selection
Caption: PPE selection workflow for handling this compound.
Experimental Protocol: In Vitro TLR8 Inhibition Assay
This protocol outlines a cell-based assay to determine the inhibitory activity of this compound on TLR8 signaling, adapted from established methodologies for TLR8 antagonists.[1]
Objective: To measure the dose-dependent inhibition of TLR8-mediated NF-κB activation by this compound in a reporter cell line.
Materials:
-
HEK-Blue™ hTLR8 cells (or equivalent NF-κB/SEAP reporter cell line)
-
This compound
-
R848 (TLR7/8 agonist)
-
Dimethyl Sulfoxide (DMSO), sterile
-
DMEM with 10% (v/v) heat-inactivated FBS
-
QUANTI-Blue™ Solution (SEAP detection reagent)
-
Sterile, tissue culture-treated 96-well plates
-
Phosphate-Buffered Saline (PBS)
Procedure:
-
Cell Preparation:
-
Culture HEK-Blue™ hTLR8 cells according to the supplier's instructions.
-
On the day of the assay, harvest and resuspend cells in fresh DMEM with 10% FBS to a concentration of 3.5 x 10⁵ cells/mL.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Perform serial dilutions of the this compound stock solution in cell culture medium to achieve the desired final concentrations for the dose-response curve.
-
-
Assay Plate Setup:
-
Plate 100 µL of the cell suspension (3.5 x 10⁴ cells) into each well of a 96-well plate.
-
Add the diluted this compound or vehicle control (DMSO in medium) to the appropriate wells.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 1 hour.
-
-
TLR8 Activation:
-
Add the TLR8 agonist R848 to all wells (except for the unstimulated control wells) to a final concentration of 1 µg/mL.
-
Incubate the plate for 20-24 hours at 37°C in a 5% CO₂ incubator.
-
-
SEAP Activity Measurement:
-
Transfer 20 µL of the culture supernatant from each well to a new 96-well plate.
-
Add 180 µL of QUANTI-Blue™ Solution to each well containing the supernatant.
-
Incubate at 37°C and monitor for color change (typically 30-60 minutes).
-
Measure the absorbance at 620-655 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of TLR8 inhibition for each concentration of this compound relative to the R848-stimulated control.
-
Plot the dose-response curve and determine the IC₅₀ value.
-
Experimental Workflow Diagram
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
